molecular formula C12H18O5 B2827906 Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate CAS No. 893724-10-2

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Cat. No.: B2827906
CAS No.: 893724-10-2
M. Wt: 242.271
InChI Key: WOHVVNMAISCDLA-UHFFFAOYSA-N
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Description

Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate (CAS RN: 893724-10-2) is a high-purity cyclobutane-based building block of significant value in synthetic and medicinal chemistry . This compound is characterized as a colorless to light yellow clear liquid with a specific gravity of 1.06 and must be stored under refrigerated and inert conditions due to its air and heat sensitivity . Its structure, featuring a 1,1-diester motif activated for further transformation and a 3-oxo (ketone) group, makes it a versatile precursor for constructing complex molecular architectures. A primary application of this reagent is its role as a key intermediate in the synthesis of 3-oxocyclobutane-1-carboxylic acid, an important scaffold in pharmaceutical development . It also serves as a direct precursor to other valuable intermediates, such as Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate, via reduction of its ketone group . The ketone functionality is readily amenable to oxidation or reduction, while the ester groups can undergo nucleophilic substitution or reduction, allowing for diverse chemical modifications . This reactivity profile makes it an essential tool for researchers developing new enzyme inhibitors, studying protein-ligand interactions, and creating novel therapeutic candidates . For laboratory safety, this air-sensitive compound should be handled under an inert atmosphere and stored in a refrigerated environment between 0-10°C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHVVNMAISCDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of 3-Oxocyclobutane Derivatives from Diisopropyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-oxocyclobutane moiety is a privileged scaffold in modern medicinal chemistry and materials science, valued for its unique conformational constraints and synthetic versatility. This guide provides a comprehensive overview of a robust and scalable synthetic route to 3-oxocyclobutane derivatives, commencing from the readily available starting material, diisopropyl malonate. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss critical process parameters essential for successful synthesis and scale-up. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important structural motif in their work.

Introduction: The Significance of the 3-Oxocyclobutane Core

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a cornerstone in the design of novel therapeutics and functional materials. Its rigid, puckered structure allows for precise spatial orientation of substituents, enabling fine-tuning of molecular properties such as binding affinity, metabolic stability, and solid-state packing. The incorporation of a ketone functionality at the 3-position further enhances its utility, providing a handle for a wide array of chemical modifications.

3-Oxocyclobutanecarboxylic acid and its derivatives are key intermediates in the synthesis of several marketed drugs and clinical candidates.[1] Their preparation, therefore, is a topic of significant interest in both academic and industrial research. While numerous synthetic approaches have been reported, the route starting from diisopropyl malonate offers a reliable and cost-effective pathway.[2][3]

Synthetic Strategy: A Two-Stage Approach from Diisopropyl Malonate

The synthesis of the 3-oxocyclobutane core from diisopropyl malonate is conceptually a two-stage process:

  • Construction of the Cyclobutane Ring: This involves the dialkylation of diisopropyl malonate with a suitable C3-dielectrophile, followed by an intramolecular cyclization to form the four-membered ring.

  • Unmasking the Ketone and Carboxylic Acid: This stage involves the hydrolysis of protecting groups and esters, followed by decarboxylation to yield the final 3-oxocyclobutane derivative.

A common and effective dielectrophile for this purpose is a protected form of 1,3-dibromoacetone, such as 2,2-dimethoxy-1,3-dibromopropane or 2-(dibromomethyl)-1,3-dioxolane (derived from 1,3-dichloroacetone and ethylene glycol).[2] The use of a protected ketone is crucial to prevent unwanted side reactions.

Stage 1: Formation of the Protected Cyclobutane Intermediate

The first stage of the synthesis involves the formation of a spirocyclic intermediate through the reaction of diisopropyl malonate with a protected 1,3-dihaloacetone equivalent.

2.1.1. Mechanism of Cyclization

The reaction proceeds via a tandem nucleophilic substitution. The acidic α-protons of diisopropyl malonate (pKa ≈ 13 in DMSO) are readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate then displaces one of the halide leaving groups of the dielectrophile. A second deprotonation and subsequent intramolecular SN2 reaction closes the cyclobutane ring.

The choice of base is critical for efficient deprotonation without promoting unwanted side reactions like ester hydrolysis. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed.[2][4]

2.1.2. Experimental Protocol: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This protocol is adapted from established literature procedures.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diisopropyl malonate188.22678 g3.60
Potassium tert-butoxide112.21424 g3.78
2,2-dimethoxy-1,3-dibromopropane261.94472 g1.80
N,N-Dimethylformamide (DMF)73.093.2 L-
n-Heptane100.214.0 L-
Water18.021.5 L-

Procedure:

  • To a 5L flask equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-dimethylformamide (DMF, 2.2 kg) and potassium tert-butoxide (424 g).

  • Cool the mixture to -5 °C using an ice bath.

  • Slowly add a solution of diisopropyl malonate (678 g) in DMF (1.0 L) dropwise over 3 hours, maintaining the internal temperature at -5 °C.[4]

  • After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane (472 g) and stir for an additional hour.

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 4 days.[3][4]

  • After the reaction is complete, cool the mixture and distill off approximately half of the DMF under reduced pressure.

  • Cool the remaining mixture to 15 °C and add water (1.5 L).

  • Extract the aqueous layer with n-heptane (4 x 1 kg).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product A (diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate).

Causality Behind Experimental Choices:

  • Low-Temperature Deprotonation: The initial deprotonation of diisopropyl malonate is performed at low temperature to control the exothermic reaction and prevent side reactions.

  • High-Temperature Cyclization: The subsequent cyclization step requires elevated temperatures to overcome the activation energy for the intramolecular SN2 reaction, which can be sterically hindered.[5]

  • Solvent: DMF is an excellent polar aperiodic solvent for this reaction, as it effectively solvates the potassium cation and promotes the SN2 reaction.

  • Workup: The aqueous workup removes inorganic salts, and the extraction with a non-polar solvent like n-heptane isolates the desired product.

Stage 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

The second stage of the synthesis involves the deprotection of the ketal and hydrolysis of the diisopropyl esters, followed by decarboxylation to yield the final product.

2.2.1. Mechanism of Hydrolysis and Decarboxylation

This transformation is typically achieved under strong acidic conditions. The acidic medium protonates the ketal, making it susceptible to hydrolysis to reveal the ketone. Simultaneously, the isopropyl esters are hydrolyzed to the corresponding carboxylic acids. The resulting β-keto diacid is unstable and readily undergoes decarboxylation upon heating, losing one molecule of carbon dioxide to form the 3-oxocyclobutanecarboxylic acid.

2.2.2. Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is a continuation from the previous step.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Product A (from Stage 1)288.35 (calculated)295 kg~1023
Water18.02450 kg-
Concentrated Hydrochloric Acid36.46450 kg-
Dichloromethane84.93As needed-
n-Heptane100.21As needed-

Procedure:

  • To a 2000L reactor, add the crude product A (295 kg) from the previous step.

  • While stirring, add water (450 kg) and concentrated hydrochloric acid (450 kg).

  • Heat the mixture to 75-80 °C and maintain for 32 hours.[3]

  • Increase the temperature to 102-106 °C and maintain for 120 hours.[3]

  • After the reaction is complete, distill off approximately two-thirds of the solvent.

  • Extract the remaining aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield the final product.

Causality Behind Experimental Choices:

  • Strong Acid: Concentrated hydrochloric acid serves as both the catalyst for ketal and ester hydrolysis and the medium for the reaction.

  • Elevated Temperatures: The hydrolysis and decarboxylation steps require significant thermal energy to proceed at a reasonable rate.

  • Recrystallization: This final purification step is essential to remove any remaining impurities and obtain the product in high purity.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the preparation of 3-oxocyclobutane derivatives from diisopropyl malonate.

Synthesis_Workflow cluster_stage1 Stage 1: Cyclobutane Ring Formation cluster_stage2 Stage 2: Deprotection and Decarboxylation Diisopropyl_Malonate Diisopropyl Malonate Enolate Malonate Enolate Diisopropyl_Malonate->Enolate Deprotonation Base Base (t-BuOK) Intermediate_A Alkylated Intermediate Enolate->Intermediate_A SN2 Attack Dielectrophile 2,2-dimethoxy- 1,3-dibromopropane Cyclized_Product Diisopropyl 3,3-dimethoxy- cyclobutane-1,1-dicarboxylate Intermediate_A->Cyclized_Product Intramolecular SN2 Cyclization Cyclized_Product_Stage2 Diisopropyl 3,3-dimethoxy- cyclobutane-1,1-dicarboxylate Hydrolyzed_Intermediate 3-Oxocyclobutane- 1,1-dicarboxylic Acid Cyclized_Product_Stage2->Hydrolyzed_Intermediate Hydrolysis Acid Strong Acid (HCl) Final_Product 3-Oxocyclobutanecarboxylic Acid Hydrolyzed_Intermediate->Final_Product Decarboxylation

Caption: Overall synthetic workflow from diisopropyl malonate.

Conclusion and Future Perspectives

The synthesis of 3-oxocyclobutane derivatives from diisopropyl malonate represents a practical and scalable approach to this valuable chemical entity. The methodology, while requiring careful control of reaction conditions, is robust and utilizes readily available starting materials. The insights provided in this guide, from mechanistic rationale to detailed protocols, should empower researchers to confidently employ this synthetic strategy.

Future advancements in this area may focus on the development of more sustainable and efficient catalytic systems, potentially reducing reaction times and temperatures. Furthermore, the exploration of asymmetric variations of this synthesis could provide direct access to enantiomerically enriched 3-oxocyclobutane derivatives, which are of high interest in drug discovery.

References

The Synthesis of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a valuable synthetic intermediate, particularly in the development of novel therapeutics and complex molecular architectures. Its strained four-membered ring and versatile functional groups—a ketone and gem-diisopropyl esters—offer a unique scaffold for chemical exploration. This technical guide provides a comprehensive overview of the predominant mechanism for its formation, grounded in the principles of malonic ester synthesis. We will delve into the causal factors influencing experimental design, present detailed protocols for its synthesis, and offer insights to ensure procedural robustness and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists engaged in advanced organic synthesis.

Introduction: The Strategic Importance of the 3-Oxocyclobutane Moiety

The cyclobutane ring, particularly when functionalized with a ketone, is a recurring motif in a variety of biologically active molecules and natural products. The inherent ring strain of the four-membered carbocycle can be strategically harnessed to influence molecular conformation and reactivity. The 3-oxo functionality provides a key electrophilic site for further chemical elaboration, while the gem-dicarboxylate moiety offers opportunities for derivatization or can be removed via decarboxylation to access other substitution patterns.

The synthesis of this compound is a multi-step process that elegantly showcases the power of classical organic reactions. The core of the synthesis relies on the formation of the cyclobutane ring via an intramolecular dialkylation of diisopropyl malonate. A critical strategic decision in this synthesis is the management of the ketone functionality. Direct use of a 1,3-dihalo-2-propanone is often problematic due to the high reactivity of the ketone, which can lead to undesired side reactions under the basic conditions required for the cyclization. Therefore, a protection-deprotection strategy is employed, a common and powerful tool in modern organic synthesis.

The Mechanistic Pathway: A Two-Stage Approach

The formation of this compound is best understood as a two-stage process:

  • Stage 1: Formation of the Protected Cyclobutane Ring. This stage involves the construction of the core cyclobutane structure with the ketone functionality masked as a ketal.

  • Stage 2: Deprotection to Reveal the Ketone. This stage involves the selective removal of the protecting group to yield the final target molecule.

Stage 1: Intramolecular Dialkylation via Malonic Ester Synthesis

The foundational chemistry for the formation of the cyclobutane ring is the malonic ester synthesis, a robust method for the formation of carbon-carbon bonds.[1] In this specific application, an intramolecular variant, sometimes referred to as the Perkin alicyclic synthesis, is utilized.[1]

The key steps are as follows:

  • Enolate Formation: Diisopropyl malonate is treated with a strong, non-nucleophilic base to abstract an acidic α-hydrogen. The pKa of the α-hydrogens in malonic esters is approximately 13, making them readily accessible to bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] The choice of an aprotic polar solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the metal cation without interfering with the highly reactive enolate.

  • First S(_N)2 Alkylation: The resulting enolate, a potent carbon nucleophile, attacks one of the electrophilic carbons of a protected 1,3-dihalo-2-propanone, such as 1,3-dibromo-2,2-dimethoxypropane. This is a classical S(_N)2 reaction, where the bromide ion serves as a good leaving group.

  • Second Enolate Formation: The mono-alkylated intermediate still possesses one acidic α-hydrogen. In the presence of a stoichiometric amount of base, a second deprotonation occurs, generating another enolate.

  • Intramolecular S(_N)2 Cyclization: The newly formed enolate then undergoes an intramolecular S(_N)2 reaction, attacking the remaining carbon-bromine bond within the same molecule. This ring-closing step forms the strained four-membered cyclobutane ring, yielding diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

The use of a protected ketone, in this case, a dimethyl ketal, is of paramount importance. The ketal is stable under the strongly basic conditions of the reaction, preventing the ketone from undergoing enolization or acting as an electrophile itself, which would lead to a complex mixture of products.

Diagram of the Cyclization Mechanism:

Cyclization_Mechanism cluster_0 Stage 1: Cyclization Diisopropyl_Malonate Diisopropyl Malonate Enolate_1 Enolate Intermediate Diisopropyl_Malonate->Enolate_1 Deprotonation Monoalkylated Mono-alkylated Intermediate Enolate_1->Monoalkylated First SN2 Enolate_2 Intramolecular Enolate Monoalkylated->Enolate_2 Deprotonation Protected_Cyclobutane Diisopropyl 3,3-dimethoxy- cyclobutane-1,1-dicarboxylate Enolate_2->Protected_Cyclobutane Intramolecular SN2 Base Base (e.g., NaH) Base->Enolate_1 Base->Enolate_2 Dihalo 1,3-Dibromo-2,2- dimethoxypropane Dihalo->Monoalkylated

Caption: Mechanism of the formation of the protected cyclobutane intermediate.

Stage 2: Acid-Catalyzed Ketal Deprotection

The final step in the synthesis is the removal of the dimethyl ketal protecting group to unveil the desired 3-oxo functionality. Acetals and ketals are stable in neutral and basic media but are readily hydrolyzed under acidic conditions.[3] The selective deprotection in the presence of ester functionalities requires careful control of the reaction conditions to prevent concomitant ester hydrolysis.

The mechanism for acid-catalyzed ketal hydrolysis proceeds as follows:

  • Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst, converting it into a good leaving group (methanol).

  • Formation of an Oxonium Ion: The lone pair of electrons on the adjacent methoxy oxygen assists in the departure of methanol, forming a resonance-stabilized oxonium ion. This step is often the rate-determining step of the hydrolysis.[3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., water or the conjugate base of the acid catalyst), forming a hemiacetal intermediate.

  • Repeat of the Sequence: The remaining methoxy group is then protonated, leaves as methanol with the assistance of the hydroxyl group's lone pair, and the resulting protonated ketone is deprotonated by a base to yield the final 3-oxocyclobutane product.

To ensure the integrity of the diisopropyl ester groups, which are also susceptible to acid-catalyzed hydrolysis, mild acidic conditions are employed. The use of a solid-supported acid catalyst, such as Amberlyst-15, in a solvent system like acetone with a stoichiometric amount of water, provides a heterogeneous system where the acid can be easily removed by filtration upon reaction completion, preventing prolonged exposure of the product to acidic conditions during workup.[4] Other mild acid systems can also be effective.[5]

Diagram of the Deprotection Mechanism:

Deprotection_Mechanism cluster_1 Stage 2: Deprotection Protected_Cyclobutane Protected Cyclobutane Protonated_Ketal Protonated Ketal Protected_Cyclobutane->Protonated_Ketal Protonation Oxonium_Ion Oxonium Ion Protonated_Ketal->Oxonium_Ion -MeOH Oxonium_Ion->Protonated_Ketal Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal +H2O, -H+ Final_Product Diisopropyl 3-oxocyclo- butane-1,1-dicarboxylate Hemiacetal->Final_Product Repeat sequence H_plus H+ Hemiacetal->H_plus MeOH MeOH Hemiacetal->MeOH H_plus->Protonated_Ketal H2O H2O H2O->Hemiacetal

Caption: Acid-catalyzed deprotection of the dimethyl ketal.

Experimental Protocols and Data

The following protocols are representative of the synthesis of this compound. As with any chemical synthesis, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil) and anhydrous DMF. The suspension is cooled in an ice bath.

  • Enolate Formation: Diisopropyl malonate is added dropwise to the stirred suspension of sodium hydride in DMF, maintaining the temperature below 10 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Alkylation and Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the reaction mixture. The mixture is then heated to a temperature of approximately 80-100 °C and stirred for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a colorless to pale yellow oil.

Experimental Workflow for Stage 1:

Workflow_Stage1 Setup 1. Reaction Setup (Flask, NaH, DMF, N2) Enolate 2. Add Diisopropyl Malonate (Deprotonation) Setup->Enolate Alkylation 3. Add Dihaloalkane & Heat (Cyclization) Enolate->Alkylation Quench 4. Quench with NH4Cl(aq) Alkylation->Quench Extract 5. Extraction (Ether/Water) Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Purification (Distillation/Chromatography) Dry->Purify Product1 Protected Intermediate Purify->Product1

Caption: Experimental workflow for the synthesis of the protected cyclobutane.

Stage 2: Synthesis of this compound

Protocol:

  • Reaction Setup: The purified diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is dissolved in a mixture of acetone and water.

  • Deprotection: A catalytic amount of an acid catalyst, such as Amberlyst-15 resin or p-toluenesulfonic acid, is added to the solution. The mixture is stirred at room temperature, and the reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: If a solid-supported catalyst was used, it is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the acetone. The remaining aqueous residue is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography or distillation under reduced pressure may be performed if necessary to obtain this compound of high purity.

ParameterStage 1: CyclizationStage 2: Deprotection
Key Reagents Diisopropyl malonate, NaH, 1,3-dibromo-2,2-dimethoxypropaneDiisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, H(_2)O, Acid Catalyst
Solvent DMFAcetone/Water
Temperature 80-100 °CRoom Temperature
Typical Reaction Time 24-48 hours2-12 hours
Typical Yield 60-80%>90%
Purification Vacuum Distillation / ChromatographyChromatography / Distillation

Table 1: Summary of Reaction Parameters

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The purity and identity of the intermediate, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to the deprotection step. This ensures that any impurities from the first stage are removed, which is crucial for a clean and high-yielding deprotection reaction.

Similarly, the final product, this compound, should be thoroughly characterized. Expected spectroscopic data would include:

  • ¹H NMR: Signals corresponding to the isopropyl methine and methyl protons, and characteristic signals for the non-equivalent methylene protons of the cyclobutane ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ketone (typically >200 ppm), the ester carbonyl carbons, the quaternary carbon of the dicarboxylate, and the carbons of the isopropyl and cyclobutane moieties.

  • IR Spectroscopy: Strong absorption bands for the ketone and ester carbonyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Successful characterization at each stage provides confidence in the integrity of the synthetic route and the quality of the final product.

Conclusion

The synthesis of this compound is a prime example of strategic synthetic planning, employing the principles of the malonic ester synthesis in conjunction with a robust protecting group strategy. By understanding the underlying mechanisms of both the cyclization and deprotection steps, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of this valuable synthetic intermediate. The methodologies presented in this guide provide a solid foundation for the reliable and reproducible synthesis of this important molecular building block, paving the way for its application in drug discovery and materials science.

References

spectroscopic data of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic and Structural Elucidation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Introduction

This compound (CAS No: 893724-10-2) is a functionalized cyclobutane derivative that serves as a valuable building block in modern organic synthesis.[1] Its unique strained four-membered ring, combined with a ketone and two diisopropyl ester functionalities, offers a versatile scaffold for the construction of more complex molecular architectures relevant to pharmaceutical and materials science research.

Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this reagent. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. As publicly available, peer-reviewed spectral data for this specific compound is limited, this guide leverages fundamental principles of spectroscopy and data from analogous structures to present a robust, predictive framework for its characterization. We will delve into the theoretical underpinnings of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the causal reasoning behind the expected spectral features. This document is designed to empower researchers, scientists, and drug development professionals to confidently identify and verify the structural integrity of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that give rise to a distinct spectroscopic fingerprint. The molecule possesses a plane of symmetry, which simplifies the expected NMR spectra.

  • Molecular Formula: C₁₂H₁₈O₅[1][2]

  • Molecular Weight: 242.27 g/mol [1]

  • Key Functional Groups:

    • A cyclobutanone, which exhibits a characteristic high-frequency carbonyl stretch in the IR spectrum due to ring strain.

    • Two isopropyl ester groups, which are chemically equivalent.

    • A C1 quaternary carbon atom, bonded to the two ester groups and two methylene groups of the ring.

    • Two equivalent methylene (CH₂) groups at the C2 and C4 positions.

Caption: Numbered structure of this compound.

Proton (¹H) NMR Spectroscopy

2.1. Principle & Causality

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The chemical shift (δ) of a proton is determined by its local electronic environment, while spin-spin coupling (splitting patterns) reveals the number of neighboring protons. For this molecule, the key insights from ¹H NMR will be confirming the presence and connectivity of the isopropyl groups and the cyclobutane ring protons.

2.2. Experimental Protocol: Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard for its good solubilizing power for moderately polar organics and its single residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving potentially overlapping signals.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure full relaxation between scans without saturation.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans, sufficient for a good signal-to-noise ratio for a sample of this concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

2.3. Predicted Spectrum and Interpretation

Due to the molecule's symmetry, only three distinct proton signals are expected.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~5.05 Septet (7 lines) 2H H -C(CH₃)₂ The methine proton is deshielded by the adjacent ester oxygen and is split by the six equivalent methyl protons (n+1 = 7).
~3.40 Singlet 4H CH₂ -C(=O)-CH₂ These methylene protons are adjacent to the electron-withdrawing ketone. Their equivalence arises from the plane of symmetry. A singlet is predicted, though depending on the conformational rigidity, an AB quartet could be observed.

| ~1.25 | Doublet | 12H | HC(CH₃ )₂ | The twelve methyl protons are equivalent and are split into a doublet by the single adjacent methine proton. |

Carbon-13 (¹³C) NMR Spectroscopy

3.1. Principle & Causality

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom appears as a single line, with its chemical shift indicating its functional group and electronic environment. This technique is essential for confirming the number of unique carbons and identifying key functional groups like carbonyls and the quaternary center.

3.2. Experimental Protocol: Data Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Mode: Standard acquisition is performed with broadband proton decoupling to ensure each carbon signal appears as a singlet, simplifying the spectrum.

  • Acquisition Parameters:

    • Pulse Angle: 45°

    • Relaxation Delay: 2 seconds. A shorter delay is acceptable as quantitative integration is not typically required.

    • Number of Scans: 256-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3.3. Predicted Spectrum and Interpretation

Symmetry dictates that six unique carbon signals will be present.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~204.0 C =O (Ketone) Ketone carbonyls in strained four-membered rings are significantly deshielded and appear at a very low field.
~168.0 C =O (Ester) Ester carbonyls are highly deshielded, appearing in a characteristic region around 170 ppm.
~70.0 C H(CH₃)₂ The methine carbon is bonded to an electronegative oxygen, shifting it downfield.
~58.0 C 1 (Quaternary) The sp³ quaternary carbon is shifted downfield by the two attached ester groups.
~48.0 C H₂ (Ring) The methylene carbons adjacent to the ketone are deshielded.

| ~21.5 | CH(C H₃)₂ | The methyl carbons of the isopropyl group are in a typical aliphatic region. |

Infrared (IR) Spectroscopy

4.1. Principle & Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bond and functional group. It is an exceptionally powerful tool for the rapid identification of carbonyl groups.

4.2. Experimental Protocol: Data Acquisition

  • Sample Preparation: As the compound is a liquid at room temperature[1], a spectrum can be easily obtained as a thin film. Place one drop of the neat liquid between two NaCl or KBr salt plates.

  • Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a single drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe). This method requires minimal sample and no preparation of salt plates.

  • Data Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.

  • Background Scan: A background spectrum of the empty instrument (or clean ATR crystal) must be taken immediately prior to the sample scan and automatically subtracted to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

4.3. Predicted Spectrum and Interpretation

The IR spectrum will be dominated by two key features: the carbonyl stretches.

Table 3: Predicted IR Absorption Frequencies

Predicted Frequency (cm⁻¹) Intensity Vibration Rationale
~2980-2870 Medium-Strong C-H (sp³) Stretch Characteristic of the aliphatic C-H bonds in the isopropyl and cyclobutane moieties.
~1785 Very Strong C=O Stretch (Ketone) The C=O stretch of a cyclobutanone is shifted to a significantly higher frequency compared to an acyclic ketone (~1715 cm⁻¹) due to increased ring strain, making this a highly diagnostic peak.
~1735 Very Strong C=O Stretch (Ester) The ester carbonyl stretch is expected in its typical region, appearing as another intense, sharp peak. The presence of two distinct, strong C=O peaks is a key identifier.

| ~1250 & ~1100 | Strong | C-O Stretch (Ester) | Esters exhibit strong, characteristic C-O stretching vibrations in the fingerprint region. |

Mass Spectrometry (MS)

5.1. Principle & Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common application for small molecules, a sample is ionized, causing it to fragment in a predictable manner. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues, acting like a molecular puzzle.

5.2. Experimental Protocol: Data Acquisition

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a strong signal for the protonated molecule [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization could also be used, which would provide more extensive fragmentation data.

  • Sample Introduction: For ESI, infuse a dilute solution of the sample (e.g., in methanol or acetonitrile) directly into the source. For GC-MS, inject a dilute solution (e.g., in ethyl acetate) onto the GC column.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their m/z ratio. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition C₁₂H₁₈O₅.

5.3. Predicted Fragmentation and Interpretation

The molecular formula C₁₂H₁₈O₅ gives an exact mass of 242.1154.

  • Molecular Ion Peak (EI): A peak at m/z = 242 would correspond to the molecular ion [M]⁺•.

  • Protonated Molecule (ESI): A peak at m/z = 243 would correspond to the [M+H]⁺ adduct.

  • Key Fragments: The structure is expected to fragment via pathways common to esters and ketones.

G mol [C12H18O5]+• m/z = 242 f1 [M - C3H7]+• m/z = 199 mol->f1 - C3H7• (isopropyl radical) f2 [M - OC3H7]+• m/z = 183 mol->f2 - •OC3H7 (isopropoxy radical) f3 [M - COOC3H7]+• m/z = 141 mol->f3 - •COOC3H7 f4 [C3H7]+ m/z = 43 mol->f4

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural verification of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of six unique carbon environments, as dictated by the molecule's symmetry. The most diagnostic feature in the IR spectrum is the presence of two distinct and intense carbonyl absorptions, with the ketone peak appearing at an unusually high wavenumber (~1785 cm⁻¹) characteristic of a strained cyclobutanone. Finally, mass spectrometry will confirm the molecular weight of 242.27 g/mol and show predictable fragmentation patterns corresponding to the loss of the isopropyl and ester moieties. Together, these techniques provide a self-validating system of cross-checks that allow for the unambiguous confirmation of the compound's identity and purity, ensuring its reliable use in research and development.

References

The Synthesis and Profile of Venetoclax: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the BCL-2 Inhibitor, Including the Role of Key Intermediate CAS 893724-10-2

Introduction

Venetoclax, also known by its research code ABT-199, represents a significant advancement in targeted cancer therapy. As a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, it has reshaped the treatment landscape for several hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[1][2] This guide provides a comprehensive technical overview of Venetoclax, with a particular focus on its synthesis, physicochemical properties, mechanism of action, and the critical role of the synthetic intermediate, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (CAS 893724-10-2).

The development of Venetoclax is a prime example of structure-based drug design. By mimicking the action of BH3-only proteins, the natural antagonists of BCL-2, Venetoclax restores the intrinsic apoptotic pathway in cancer cells where BCL-2 is overexpressed, a common mechanism of therapeutic resistance.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal anti-cancer agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the active pharmaceutical ingredient (API), Venetoclax, and its key intermediates is fundamental for formulation development, pharmacokinetic studies, and manufacturing process optimization.

Venetoclax (CAS: 1257044-40-8)

Venetoclax is a light yellow to dark yellow solid with very low aqueous solubility. Its high molecular weight and lipophilicity present challenges in formulation, which have been addressed through the development of amorphous solid dispersions to enhance bioavailability.

PropertyValueSource
Molecular FormulaC45H50ClN7O7S[4]
Molecular Weight868.44 g/mol [4]
AppearanceLight yellow to dark yellow solid
SolubilityVery low in water. Soluble in DMSO (>10 mM).[5]
Melting PointNot explicitly stated in the provided results.
pKaNot explicitly stated in the provided results.
LogPNot explicitly stated in the provided results.
This compound (CAS: 893724-10-2)

This key intermediate is a colorless to yellow liquid or semi-solid. Its properties are crucial for the efficiency and scalability of the Venetoclax synthesis.

PropertyValueSource
Molecular FormulaC12H18O5[6]
Molecular Weight242.27 g/mol [7]
AppearanceColorless to Yellow Liquid or Semi-Solid
Boiling PointNot explicitly stated in the provided results.
DensityNot explicitly stated in the provided results.
Storage TemperatureRoom Temperature

Synthesis of Venetoclax: A Convergent Approach

The large-scale synthesis of Venetoclax has evolved to a convergent and robust process, a significant improvement over initial linear routes. This strategy enhances efficiency and overall yield by preparing key fragments separately before their final assembly. The intermediate, this compound, plays a crucial role in the construction of one of these key fragments. While a complete, step-by-step protocol from a single source is proprietary, a representative synthesis can be constructed from the available literature.

The overall synthetic strategy involves the preparation of two key intermediates that are then coupled to form the core of the Venetoclax molecule.

Venetoclax_Synthesis_Overview cluster_intermediate1 Key Intermediate 1 Synthesis cluster_intermediate2 Key Intermediate 2 Synthesis cluster_final_assembly Final Assembly Start1 Starting Materials Intermediate_A Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate (CAS 893724-10-2) Start1->Intermediate_A Several Steps Key_Intermediate_1 [2-(4-chlorophenyl)-4,4-dimethyl- cyclohex-1-en-1-yl]methanol derivative Intermediate_A->Key_Intermediate_1 Multi-step transformation Coupling Coupling Reaction Key_Intermediate_1->Coupling Start2 Starting Materials Key_Intermediate_2 4-(piperazin-1-yl)-2-(1H-pyrrolo[2,3-b] pyridin-5-yloxy)benzoic acid derivative Start2->Key_Intermediate_2 Several Steps Key_Intermediate_2->Coupling Final_Modification Final Modification & Amide Formation Coupling->Final_Modification Venetoclax Venetoclax Final_Modification->Venetoclax

Caption: Overview of the convergent synthesis of Venetoclax.

Experimental Protocol: Synthesis of a Key Fragment Involving CAS 893724-10-2 (Illustrative)

The following protocol is a generalized representation based on common organic synthesis methodologies and information gleaned from various sources. Specific reagents, conditions, and yields may vary based on proprietary industrial processes.

Step 1: Formation of a Cyclohexenone Derivative

The synthesis of the western half of the Venetoclax molecule often begins with the construction of a substituted cyclohexenone ring system. This compound can serve as a precursor to a cyclobutanone intermediate which then undergoes ring expansion.

Step 2: Introduction of the Chlorophenyl Group

A Grignard reaction or a similar nucleophilic addition of a 4-chlorophenyl organometallic reagent to the cyclohexenone derivative introduces the characteristic chlorophenyl moiety.

Step 3: Further Functional Group Manipulations

Subsequent steps involve the reduction of the ketone, elimination to form the cyclohexene ring, and functionalization of the allylic position to prepare for coupling with the piperazine-containing fragment.

Causality in Experimental Choices: The convergent approach is favored in large-scale synthesis as it allows for the parallel production of complex intermediates, maximizing throughput and simplifying purification of the final product. The choice of this compound as a starting material is likely dictated by its commercial availability and its utility in constructing the sterically hindered quaternary center present in the cyclohexene ring of Venetoclax.

Mechanism of Action: Restoring Apoptosis

Venetoclax's efficacy stems from its highly selective inhibition of BCL-2, a key pro-survival protein.[3][8] In many hematological cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing programmed cell death (apoptosis).

Venetoclax_MoA cluster_cancer_cell Cancer Cell with BCL-2 Overexpression cluster_venetoclax_action Action of Venetoclax BCL2 BCL-2 (pro-survival) Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM, BAX, BAK) BCL2->Pro_Apoptotic sequesters Apoptosis_Blocked Apoptosis Blocked Pro_Apoptotic->Apoptosis_Blocked Venetoclax Venetoclax BCL2_inhibited BCL-2 Venetoclax->BCL2_inhibited binds and inhibits Pro_Apoptotic_Released Released Pro-apoptotic proteins BCL2_inhibited->Pro_Apoptotic_Released releases Mitochondria Mitochondria Pro_Apoptotic_Released->Mitochondria activate Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation cytochrome c release Apoptosis_Induced Apoptosis Induced Caspase_Activation->Apoptosis_Induced

Caption: Mechanism of action of Venetoclax in cancer cells.

By binding with high affinity to the BH3-binding groove of BCL-2, Venetoclax displaces these pro-apoptotic proteins.[9] The liberated BAX and BAK can then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.[9]

Clinical Applications and Drug Development Insights

Venetoclax has demonstrated remarkable efficacy in various hematological malignancies:

  • Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL): Venetoclax is approved as a monotherapy and in combination with other agents for the treatment of CLL and SLL.[1]

  • Acute Myeloid Leukemia (AML): It is also indicated for newly diagnosed AML in adults who are ineligible for intensive chemotherapy.[1]

For drug development professionals, the story of Venetoclax offers several key insights:

  • Targeted Therapy: It exemplifies the power of targeting a specific molecular vulnerability in cancer cells.

  • Combination Strategies: The efficacy of Venetoclax is often enhanced when used in combination with other anti-cancer agents, a critical consideration for future clinical trial design.

  • Managing On-Target Toxicity: A significant safety concern with Venetoclax is Tumor Lysis Syndrome (TLS), a direct consequence of its potent pro-apoptotic activity.[10] This underscores the importance of careful dose escalation and patient monitoring in the clinical development of highly active targeted therapies.

Safety and Handling

Venetoclax

As a potent cytotoxic agent, appropriate handling procedures are necessary. Researchers should consult the specific safety data sheet (SDS) for detailed information. Key safety considerations include:

  • Tumor Lysis Syndrome (TLS): This is a major clinical risk, especially at the initiation of therapy.[10] Prophylactic measures, including hydration and the use of anti-hyperuricemic agents, are crucial.[11]

  • Drug Interactions: Venetoclax is a substrate of CYP3A4/5 and P-gp.[9] Co-administration with strong inhibitors or inducers of these enzymes can significantly alter its plasma concentration and should be carefully managed.[9][10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and eye protection, should be worn when handling Venetoclax.

This compound

While specific toxicity data is limited, as a laboratory chemical, standard safe handling practices should be observed. The Safety Data Sheet (SDS) indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, handling should be performed in a well-ventilated area, and appropriate PPE should be used to avoid contact with skin and eyes.

Conclusion

Venetoclax stands as a landmark achievement in the field of targeted cancer therapy. Its development, from rational design to clinical application, provides a compelling case study for researchers and drug development professionals. The synthesis of this complex molecule, facilitated by key intermediates such as this compound, highlights the ingenuity of modern process chemistry. A deep understanding of its mechanism of action, physicochemical properties, and safety profile is essential for the continued exploration of its therapeutic potential and the development of the next generation of BCL-2 family inhibitors.

References

An In-Depth Technical Guide to the Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a powerful tool for exploring chemical space, offering unique vectors for substituent placement compared to more traditional acyclic or aromatic systems. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a key building block in this field, providing a versatile platform for the synthesis of complex molecules, including kinase inhibitors, antivirals, and other therapeutic agents. The gem-dicarboxylate moiety offers a handle for further elaboration, while the ketone provides a reactive site for a multitude of chemical transformations.

This guide provides an in-depth analysis of the primary and most field-proven synthetic route to this valuable intermediate. It is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices and providing robust, actionable protocols.

Core Synthetic Strategy: Malonic Ester Cyclization

The most reliable and scalable synthesis of this compound relies on a cornerstone of organic chemistry: the malonic ester synthesis.[1][2][3] This intramolecular variant involves the double alkylation of diisopropyl malonate with a suitable 3-carbon dielectrophile to construct the four-membered ring.[4]

Principle of the Reaction

The core transformation consists of two sequential nucleophilic substitution (SN2) reactions.

  • Enolate Formation: The α-protons of diisopropyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyls. Treatment with a strong, non-nucleophilic base generates a stabilized enolate.[5]

  • Double Alkylation: This enolate acts as a nucleophile, first attacking one electrophilic center of a 1,3-dipropyl equivalent. A second deprotonation and subsequent intramolecular SN2 reaction closes the cyclobutane ring.

Analysis of Starting Materials

The success of this synthesis hinges on the judicious selection of the two key reactants.

1. The Nucleophile: Diisopropyl Malonate

Diisopropyl malonate is the carbon source for C1, C2, and C4 of the final cyclobutane ring.

  • Reactivity: As discussed, its α-protons are readily removed by common bases like potassium tert-butoxide or sodium hydride to form the required nucleophile.

  • Choice of Ester: The choice of isopropyl esters over the more common ethyl or methyl esters can be strategic. The bulkier isopropyl groups can sometimes influence reaction kinetics or product stability. More practically, their different boiling points and solubility profiles can simplify purification compared to analogs.

2. The Electrophile: A Protected 1,3-Dihalopropan-2-one

A direct reaction with 1,3-dibromoacetone would be fraught with complications, including self-condensation and polymerization. The critical experimental choice is to use a ketone-protected C3 electrophile. The most common and effective reagent for this purpose is 1,3-dibromo-2,2-dimethoxypropane .[6]

  • The Role of Protection: The 2,2-dimethoxy group serves as an acetal (specifically, a ketal), which is stable to the basic conditions of the cyclization reaction but can be readily hydrolyzed under acidic conditions to reveal the desired ketone at the C3 position.[6] This strategy of masking a reactive functional group is a fundamental concept in complex molecule synthesis.

  • Synthesis of 1,3-Dibromo-2,2-dimethoxypropane: This key starting material is synthesized from readily available precursors: acetone, methanol, and bromine.[7][8] The reaction proceeds via the bromination of acetone in methanol, which also serves as the source for the methoxy groups of the ketal.[8] Recent advancements have explored continuous flow technologies to improve the safety and yield of this preparation.[9]

    G acetone Acetone product 1,3-Dibromo-2,2-dimethoxypropane acetone->product α-Bromination & Ketalization methanol Methanol methanol->product bromine Bromine (Br2) bromine->product

    Figure 1. Synthesis of the C3 Dielectrophile.

Detailed Experimental Protocol

The following two-stage protocol is a synthesis of methodologies described in the patent literature, representing a robust and validated system for preparing the target compound.

Stage 1: Cyclization to form Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This stage involves the formation of the cyclobutane ring using the protected electrophile.

Materials:

Reagent Molar Eq. Notes
Diisopropyl malonate 1.0 Ensure anhydrous conditions.
Potassium tert-butoxide 2.1 - 2.2 A strong, non-nucleophilic base.
1,3-Dibromo-2,2-dimethoxypropane 1.0 - 1.05 The key dielectrophile.

| N,N-Dimethylformamide (DMF) | - | Anhydrous, polar aprotic solvent. |

Procedure:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to approximately -5 °C.

  • Add potassium tert-butoxide portion-wise to the stirred DMF, maintaining the temperature below 0 °C.

  • Slowly add diisopropyl malonate dropwise via an addition funnel to the base suspension. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature (approx. 20 °C) and stir for 1-2 hours to ensure complete enolate formation.

  • Add 1,3-dibromo-2,2-dimethoxypropane to the reaction mixture.

  • Heat the reaction mixture to 130-140 °C and maintain for 48-96 hours. The reaction progress can be monitored by GC-MS or TLC. This high temperature and long reaction time are necessary to drive the sterically hindered intramolecular cyclization to completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase multiple times with a nonpolar solvent (e.g., n-heptane or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate[10], which can be purified by vacuum distillation.

Stage 2: Hydrolysis to this compound

This stage involves the deprotection of the ketal to reveal the target ketone.

Materials:

Reagent Molar Eq. Notes
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate 1.0 Crude or purified from Stage 1.
Concentrated Hydrochloric Acid Catalytic to excess Acid catalyst for hydrolysis.
Water - Solvent.

| Dichloromethane | - | Extraction solvent. |

Procedure:

  • In a round-bottom flask, combine the protected cyclobutane intermediate from Stage 1, water, and concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring. The hydrolysis of the ketal is driven by the acidic conditions and the removal of methanol byproduct.

  • Continue heating for several hours until TLC or GC-MS analysis indicates complete conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product into dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to afford this compound as a colorless to light yellow liquid.

Mechanistic Visualization

The overall synthetic pathway is a classic example of applying fundamental organic reactions to achieve a complex target.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Hydrolysis malonate Diisopropyl Malonate enolate Malonate Enolate malonate->enolate KOBu intermediate Mono-alkylated Intermediate enolate->intermediate SN2 Attack enolate2 Intermediate Enolate intermediate->enolate2 KOBu product1 Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate enolate2->product1 Intramolecular SN2 Cyclization product1_h Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate electrophile 1,3-Dibromo- 2,2-dimethoxypropane electrophile->intermediate product2 Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate product1_h->product2 H3O+ / Heat

Figure 2. Reaction workflow for the synthesis of the target compound.

Alternative Synthetic Paradigms

While the malonic ester route is the most direct, it is instructive for the research scientist to be aware of other fundamental methods for constructing the cyclobutanone core.

  • [2+2] Cycloaddition: This powerful method involves the reaction of a ketene (or ketene equivalent) with an alkene to directly form a cyclobutanone. While highly effective for many systems, constructing the specific 1,1-dicarboxylate substitution pattern on the target molecule via this route would require a more complex, multi-step sequence.

  • Ring Expansion: Rearrangements of cyclopropylcarbinol systems, often via a pinacol-type rearrangement, can provide access to cyclobutanones. This method offers excellent stereocontrol in certain cases but is generally less convergent for the target structure.

G target Cyclobutanone Core alkene Alkene alkene->target [2+2] Cycloaddition ketene Ketene ketene->target cyclopropanol Cyclopropylcarbinol Derivative cyclopropanol->target Ring Expansion

Figure 3. Conceptual alternative routes to the cyclobutanone core.

Conclusion

The synthesis of this compound is most effectively and scalably achieved through an intramolecular malonic ester cyclization. The key to this process is the use of a ketone-protected 1,3-dihalopropane equivalent, such as 1,3-dibromo-2,2-dimethoxypropane, to avoid undesirable side reactions. Subsequent acidic hydrolysis cleanly unmasks the ketone functionality to yield the target compound. This robust, two-stage procedure leverages fundamental principles of organic chemistry—enolate chemistry and functional group protection—to construct a valuable and versatile building block for drug discovery and development.

References

chemical stability of 3-oxocyclobutane-1,1-dicarboxylate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability of 3-Oxocyclobutane-1,1-dicarboxylate Esters

Abstract

The 3-oxocyclobutane core is a highly sought-after structural motif in modern drug discovery, serving as a key building block for a range of therapeutic agents, including kinase and Janus kinase (JAK) inhibitors.[1][2] Its conformational rigidity and unique vectoral properties make it an attractive scaffold for probing protein binding pockets. This guide focuses on a pivotal class of precursors: 3-oxocyclobutane-1,1-dicarboxylate esters. While synthetically indispensable, these molecules are characterized by inherent chemical instabilities that can confound synthesis, purification, and storage. This document provides an in-depth analysis of the structural features governing their stability, delineates the primary degradation pathways, and offers field-proven protocols to mitigate these challenges, ensuring the integrity of these valuable intermediates.

The Structural Origin of Instability: A Trifecta of Reactivity

The chemical disposition of 3-oxocyclobutane-1,1-dicarboxylate esters is dictated by a convergence of three structural features, each contributing to a unique reactivity profile. Understanding this trifecta is the causal basis for every experimental choice in their handling.

  • Inherent Ring Strain: The four-membered cyclobutane ring possesses significant angle strain (approx. 26 kcal/mol). This strain lowers the activation energy for ring-opening reactions, making the scaffold susceptible to cleavage under conditions that larger, more stable rings would tolerate.[3][4][5]

  • The β-Keto Ester System: The ketone at the C3 position is beta to the gem-dicarboxylate group at C1. This arrangement constitutes a classic β-keto ester system, which establishes a keto-enol tautomeric equilibrium.[6][7] The resulting enol or enolate is a potent nucleophile, opening pathways to undesired side reactions.

  • A Gem-Diester (Malonate) Moiety: The presence of two ester groups on the same carbon atom (a malonate derivative) is the final critical feature. While the protons on the adjacent carbons (C2 and C4) are acidic, the most significant consequence of this arrangement is its propensity for decarboxylation following the hydrolysis of even one ester group.[8][9][10][11]

The interplay of these features means that the molecule is constantly poised for reaction, requiring precise control over its chemical environment.

Primary Degradation Pathways: Mechanisms and Mitigation

Three dominant degradation pathways account for the majority of stability issues encountered with these esters. A mechanistic understanding is paramount for designing robust synthetic and analytical protocols.

Pathway I: Hydrolysis and Sequential Decarboxylation

This is the most frequently encountered degradation route, particularly during aqueous work-ups or under non-anhydrous storage conditions.

Mechanism: The process initiates with the hydrolysis of one or both ester functionalities, a reaction catalyzed by either acid or base. The resulting intermediate, a β-keto carboxylic acid, is thermally unstable. Through a cyclic six-membered transition state, it readily loses carbon dioxide to yield a decarboxylated product.[11][12][13] If both esters are hydrolyzed, the resulting malonic acid derivative will also decarboxylate upon heating.[12]

Causality Behind Experimental Choices: The synthesis of the parent 3-oxocyclobutanecarboxylic acid often involves the deliberate hydrolysis and decarboxylation of a precursor diester under harsh acidic conditions and prolonged heating (e.g., refluxing in 20% HCl for 45-60 hours).[1][14][15] Therefore, to preserve the diester, it is critical to avoid these very conditions. All aqueous extractions should be performed rapidly, at low temperatures, and preferably with buffered solutions to maintain a neutral pH.

G cluster_hydrolysis Ester Hydrolysis cluster_decarboxylation Decarboxylation A 3-Oxocyclobutane- 1,1-dicarboxylate Ester B β-Keto Monoacid Intermediate A->B H+ or OH- H2O C 3-Oxocyclobutanecarboxylic Acid B->C Heat (-CO2) D Enol Intermediate C->D Further Heat (-CO2) E 3-Cyclobutanone D->E Tautomerization G A 3-Oxocyclobutane- 1,1-dicarboxylate Ester B Activated Complex (Coordination to Catalyst) A->B Strong Base (e.g., KOtBu) or Lewis Acid (e.g., FeCl3) C Ring-Opened Intermediate B->C C-C Bond Cleavage D Acyclic Degradation Products (e.g., enones, substituted acids) C->D Rearrangement/ Further Reaction

References

An In-depth Technical Guide to the Solubility of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a synthetically valuable organic compound characterized by a strained cyclobutane ring, a ketone functional group, and two diisopropyl ester moieties.[1][2] Its molecular formula is C₁₂H₁₈O₅, and it has a molecular weight of 242.27 g/mol .[2] This compound typically presents as a colorless to light yellow clear liquid or semi-solid. The unique structural features of this compound make it an important building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the current lack of publicly available experimental solubility data for this specific compound, this guide leverages fundamental principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive analysis. Additionally, a detailed experimental protocol for determining its solubility is provided to enable researchers to generate precise quantitative data.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The polarity of this compound is influenced by its various functional groups:

  • Polar components: The ketone (C=O) and two ester (C=O) groups are polar due to the electronegativity difference between carbon and oxygen atoms. These groups can participate in dipole-dipole interactions with polar solvent molecules.

  • Nonpolar components: The cyclobutane ring and the two isopropyl groups are nonpolar hydrocarbon structures. These parts of the molecule will interact favorably with nonpolar solvents through London dispersion forces.

The overall polarity of this compound is expected to be moderate. It possesses polar functional groups capable of interacting with polar solvents, but the presence of the bulky, nonpolar isopropyl groups and the hydrocarbon ring will also allow for significant interaction with nonpolar solvents.

Based on these structural features, the following solubility profile in common organic solvents is predicted:

SolventPolarityPredicted Solubility of this compoundRationale
HexaneNonpolarSparingly Soluble to SolubleThe nonpolar cyclobutane and isopropyl groups will interact with hexane, but the polar ketone and ester groups may limit high solubility.
TolueneNonpolar (aromatic)SolubleThe aromatic nature of toluene allows for some interaction with the polar carbonyl groups, in addition to favorable interactions with the nonpolar parts of the molecule.
Dichloromethane (DCM)Polar aproticSolubleDCM is a versatile solvent that can dissolve a wide range of organic compounds due to its moderate polarity. It is expected to effectively solvate both the polar and nonpolar regions of the molecule.
Ethyl AcetatePolar aproticSolubleAs an ester itself, ethyl acetate has a similar polarity to the ester functional groups of the target compound, promoting miscibility.
AcetonePolar aproticSolubleAcetone is a polar aprotic solvent that is a good solvent for many ketones and esters.
EthanolPolar proticSolubleThe polar hydroxyl group of ethanol can interact with the carbonyl groups of the solute, while the ethyl group can interact with the nonpolar parts.
MethanolPolar proticSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively dissolve the compound.
WaterPolar proticInsoluble to Sparingly SolubleThe large nonpolar hydrocarbon portion of the molecule is expected to dominate its interaction with water, leading to poor solubility despite the presence of polar functional groups. The related compound, 3-oxocyclobutanecarboxylic acid, is only slightly soluble in water.[3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 24 hours) equil1->equil2 Step 3 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 Step 4 anal1 Withdraw a known volume of the supernatant sep2->anal1 anal2 Filter the aliquot anal1->anal2 Step 5-8 anal3 Dilute the filtered sample with a known volume of solvent anal2->anal3 Step 5-8 anal4 Analyze by HPLC or GC against a calibration curve anal3->anal4 Step 5-8

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a known volume of a specific organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • For a more complete separation, centrifuge the vials to pellet the undissolved solid at the bottom.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

Health and Safety Considerations

This compound is a chemical that requires careful handling. The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

General Safe Handling of Organic Solvents:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store organic solvents in appropriate, tightly sealed containers away from heat and ignition sources.

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion

References

Methodological & Application

The Strategic Application of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the scaffolds that have garnered significant interest, the cyclobutane ring has emerged as a powerful tool for medicinal chemists.[1][2] Its unique, puckered three-dimensional structure offers a distinct departure from the flatland of aromatic rings, providing a means to achieve conformational restriction, enhance metabolic stability, and introduce precise vectoral exits for pharmacophoric elaboration.[1][2] Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate stands as a particularly valuable and versatile building block, offering a gateway to a diverse array of complex cyclobutane-containing molecules. Its strategic placement of a ketone and gem-diisopropyl esters on the strained four-membered ring provides a rich platform for chemical diversification, enabling the synthesis of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols for this compound, tailored for researchers and scientists in the field of drug development.

Core Synthesis and Chemical Logic

The synthesis of this compound and its protected precursors is a cornerstone for its application in medicinal chemistry. The primary synthetic strategy involves the formation of the cyclobutane ring through a nucleophilic substitution reaction, a testament to the efficiency of classical organic reactions in constructing strained ring systems.

Synthetic Pathway Overview

The most common and industrially relevant approach to the synthesis of the 3-oxocyclobutane core involves the cyclization of a malonic ester with a suitable 1,3-dielectrophile. In the case of this compound, a protected form is often synthesized first to avoid complications with the reactive ketone functionality.

G cluster_0 Synthesis of Protected Precursor cluster_1 Deprotection Diisopropyl_malonate Diisopropyl malonate Protected_cyclobutane Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate Diisopropyl_malonate->Protected_cyclobutane Base (e.g., NaH, t-BuOK) Solvent (e.g., DMF) Dielectrophile 1,3-Dibromo-2,2-dimethoxypropane Dielectrophile->Protected_cyclobutane Target_compound Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate Protected_cyclobutane->Target_compound Acidic hydrolysis (e.g., HCl)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This protocol is adapted from established patent literature and provides a reliable method for the synthesis of the dimethyl ketal-protected precursor.[2][3] The use of a strong base like potassium tert-butoxide or sodium hydride is crucial for the deprotonation of diisopropyl malonate, forming the nucleophilic enolate required for the cyclization.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
Diisopropyl malonate13195-64-7188.221.0
2,2-Dimethoxy-1,3-dibromopropane126747-59-9261.941.1
Potassium tert-butoxide (t-BuOK)865-47-4112.212.2
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent
n-Heptane142-82-5100.21For extraction
Water (deionized)7732-18-518.02For workup
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2.2 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

  • Nucleophile Preparation: In the dropping funnel, prepare a solution of diisopropyl malonate (1.0 eq.) in anhydrous DMF.

  • Enolate Formation: Cool the reaction flask to -5°C using an ice-salt bath. Add the diisopropyl malonate solution dropwise to the potassium tert-butoxide slurry, maintaining the temperature below 0°C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Cyclization: To the reaction mixture, add 2,2-dimethoxy-1,3-dibromopropane (1.1 eq.) either neat or as a solution in DMF, keeping the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 130-140°C. Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 24-48 hours).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with n-heptane (3 x volume of DMF).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.

Protocol 2: Deprotection to this compound

The conversion of the dimethyl ketal to the desired ketone is a straightforward acid-catalyzed hydrolysis.

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate115118-68-8288.34Product from Protocol 1
Hydrochloric acid (HCl)7647-01-036.466 M aqueous solution
Dichloromethane (DCM)75-09-284.93For extraction
Saturated sodium bicarbonate solution (NaHCO₃)144-55-884.01For neutralization
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in a suitable organic solvent like acetone or THF.

  • Acid Addition: Add a 6 M aqueous solution of hydrochloric acid.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate under reduced pressure to afford this compound, which can be used in the next step without further purification or purified by column chromatography.

Medicinal Chemistry Applications: A Gateway to Kinase Inhibitors

This compound is a strategic precursor to 3-oxocyclobutanecarboxylic acid, a highly sought-after building block in the synthesis of various kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[1] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.

G Start Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate Carboxylic_Acid 3-Oxocyclobutanecarboxylic acid Start->Carboxylic_Acid Hydrolysis & Decarboxylation Reductive_Amination Reductive Amination Start->Reductive_Amination Direct Conversion Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling JAK_Inhibitors JAK Inhibitors Amide_Coupling->JAK_Inhibitors Other_Kinase_Inhibitors Other Kinase Inhibitors Amide_Coupling->Other_Kinase_Inhibitors Reductive_Amination->JAK_Inhibitors Reductive_Amination->Other_Kinase_Inhibitors

Caption: Application workflow in kinase inhibitor synthesis.

Protocol 3: Conversion to 3-Oxocyclobutanecarboxylic Acid

This transformation involves the hydrolysis of the diisopropyl esters followed by decarboxylation of the resulting gem-dicarboxylic acid. This is often performed in a one-pot procedure under strong acidic conditions.

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
This compound893724-10-2242.27Product from Protocol 2
Hydrochloric acid (HCl)7647-01-036.46Concentrated (37%)
Water (deionized)7732-18-518.02
Ethyl acetate141-78-688.11For extraction

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Hydrolysis and Decarboxylation: Add a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • Workup: Cool the reaction mixture to room temperature.

  • Extraction: Extract the aqueous solution with ethyl acetate (3x).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-oxocyclobutanecarboxylic acid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for purification.

Protocol 4: Reductive Amination for C-N Bond Formation

The ketone functionality of this compound is a versatile handle for introducing nitrogen-containing substituents, a common feature in kinase inhibitors. Reductive amination with a primary or secondary amine in the presence of a suitable reducing agent provides a direct route to substituted cyclobutane amines.

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
This compound893724-10-2242.27Starting material
Amine (e.g., aniline)62-53-393.131.1 eq.
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.5 eq.
Dichloroethane (DCE)107-06-298.96Anhydrous solvent
Acetic acid64-19-760.05Catalyst

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloroethane, add the desired amine (1.1 eq.) and a catalytic amount of acetic acid.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Progression: Stir at room temperature and monitor the reaction by TLC until completion.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis, while requiring careful control, is achievable through established methods. The true value of this building block lies in its ability to be readily transformed into a variety of functionalized cyclobutane derivatives that are key components of modern therapeutic agents. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemical space offered by this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

References

The Versatile Building Block: Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutane Motif

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold. Its inherent ring strain and non-planar, puckered conformation provide a rigid framework that can mimic and constrain the conformations of flexible alkyl chains or serve as a bioisostere for aromatic rings, a concept often referred to as "escaping from flatland".[1] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a highly functionalized and versatile building block, providing a strategic entry point for the synthesis of a diverse array of complex bioactive molecules, including potent enzyme inhibitors.[1][2]

This guide provides a comprehensive overview of the synthesis and key applications of this compound, with a focus on its transformation into crucial intermediates for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases.[1][3][4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the dialkylation of diisopropyl malonate with a suitable 1,3-dihaloacetone equivalent, followed by ketal hydrolysis. The following protocol is a representative method based on established chemical principles.[5]

Reaction Principle

The synthesis initiates with the deprotonation of diisopropyl malonate to form a nucleophilic enolate. This enolate then undergoes a tandem dialkylation with a protected 1,3-dihalopropan-2-one derivative. The subsequent removal of the protecting group (e.g., a ketal) under acidic conditions yields the target 3-oxocyclobutane derivative.

cluster_synthesis Synthesis Workflow Malonate Diisopropyl Malonate Enolate Malonate Enolate Malonate->Enolate Base (e.g., NaH, K2CO3) Protected_Cyclobutane Protected Cyclobutane Intermediate Enolate->Protected_Cyclobutane 1,3-Dihalo-2,2-dimethoxypropane Target Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate Protected_Cyclobutane->Target Acidic Hydrolysis (e.g., HCl)

Caption: Synthesis workflow for the target compound.

Protocol 1: Synthesis via Dialkylation and Hydrolysis

Materials:

  • Diisopropyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Dichloro-2,2-dimethoxypropane (or equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add diisopropyl malonate (1.0 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cyclization: Add 1,3-dichloro-2,2-dimethoxypropane (1.1 eq.) to the reaction mixture. Heat the mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up (Cyclized Intermediate): Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous phase with diethyl ether (3 x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected cyclobutane intermediate.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of acetone and aqueous HCl (e.g., 3M). Stir the solution at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC or GC-MS).

  • Final Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactant Molar Eq. Purity Supplier
Diisopropyl malonate1.0>98%Commercial
Sodium Hydride1.260% in oilCommercial
1,3-Dichloro-2,2-dimethoxypropane1.1>95%Commercial

Table 1: Reactant specifications for the synthesis protocol.

Application in Bioactive Molecule Synthesis: A Gateway to JAK Inhibitors

This compound is a pivotal precursor for synthesizing 3-aminocyclobutane derivatives, which are core components of several JAK inhibitors like Abrocitinib.[3][4][6] The ketone functionality at the 3-position is the key handle for introducing the required nitrogen atom, most commonly via reductive amination.

cluster_application Application in JAK Inhibitor Synthesis Start Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate Amine_Intermediate cis-3-Aminocyclobutane Intermediate Start->Amine_Intermediate Reductive Amination JAK_Inhibitor JAK Inhibitor (e.g., Abrocitinib) Amine_Intermediate->JAK_Inhibitor Coupling with Pyrrolo[2,3-d]pyrimidine Core

Caption: General synthetic route to JAK inhibitors.

Protocol 2: Reductive Amination

This protocol describes the conversion of the 3-keto group to a primary amine, which is a critical step in the synthesis of many JAK inhibitors. The reaction proceeds via an intermediate oxime, which is then reduced.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Palladium on carbon (Pd/C, 10%) or other suitable reducing agent (e.g., Zinc dust, Acetic Acid)

  • Hydrogen gas (if using Pd/C)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxime Formation: Dissolve this compound (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2.0 eq.). Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up (Oxime): Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude oxime.

  • Reduction to Amine: Dissolve the crude oxime in ethanol. Add Pd/C (5-10 mol%). Place the reaction vessel under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Final Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by chromatography or used directly in the next step. The cis-isomer is often the major product in such reductions.

Transformation Key Reagents Typical Yield Stereoselectivity
Ketone to OximeNH₂OH·HCl, Pyridine>90%N/A
Oxime to AmineH₂, Pd/C70-85%Often cis-selective

Table 2: Summary of the reductive amination transformation.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and versatile ketone functionality provide a robust platform for the construction of complex, three-dimensional molecules. The protocols detailed herein offer a glimpse into its potential, particularly as a gateway to the synthesis of potent JAK inhibitors. The principles and methodologies described can be adapted and extended to the synthesis of a wide range of other bioactive molecules, underscoring the enduring value of this cyclobutane building block in the advancement of pharmaceutical research.

References

Synthesis of 3-Oxocyclobutanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Oxocyclobutanecarboxylic acid is a pivotal building block in contemporary organic synthesis, particularly valued for its role as a key intermediate in the development of a wide array of pharmaceuticals.[1][2][3][4][5] Its unique strained four-membered ring structure, combined with the ketone and carboxylic acid functionalities, offers a versatile scaffold for medicinal chemists.[1] This document provides a detailed experimental protocol for the synthesis of 3-oxocyclobutanecarboxylic acid, designed for researchers, scientists, and professionals in drug development. The protocol is grounded in established chemical principles, emphasizing safety, reproducibility, and a thorough understanding of the reaction mechanism.

Introduction

The cyclobutane moiety is a prevalent structural motif in numerous biologically active molecules. 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1), in particular, has garnered significant attention due to its application in the synthesis of active pharmaceutical ingredients (APIs) for treating a range of conditions, including cancer, autoimmune diseases, and viral infections.[1][3][6] It serves as a crucial precursor for compounds such as Janus kinase (JAK) inhibitors, C-C chemokine receptor type 2 (CCR2) antagonists, and other therapeutic agents.[1][3]

The synthesis of this compound, while achievable through various routes, often involves a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.[1][7] This application note details a robust and well-documented two-step synthetic route commencing with the formation of a substituted cyclobutane precursor via a Dieckmann-type condensation, followed by acidic hydrolysis and decarboxylation. This method is selected for its reliability and scalability.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C5H6O3[1][8][9]
Molecular Weight 114.10 g/mol [1][8][9][10]
Appearance White to off-white solid[1][3]
Melting Point 69-70 °C[1]
CAS Number 23761-23-1[1][8]

Mechanistic Rationale

The synthetic strategy hinges on two fundamental organic reactions: an intramolecular Claisen condensation (Dieckmann cyclization) to form the cyclobutane ring, followed by hydrolysis and decarboxylation to yield the target molecule.

Step 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester.[11][12] In this synthesis, a precursor such as diisopropyl malonate is reacted with a suitable 1,3-dihalopropane derivative (e.g., 2,2-dimethoxy-1,3-dibromopropane) in the presence of a strong base like potassium tert-butoxide.[2][13] The base abstracts an acidic α-proton from the malonate, generating an enolate which then undergoes an intramolecular nucleophilic attack on the second ester carbonyl, leading to the formation of a cyclic β-keto ester.[11][14][15]

Step 2: Hydrolysis and Decarboxylation

The resulting cyclic β-keto ester is then subjected to acidic hydrolysis.[16][17][18] The ester groups are converted to carboxylic acids, and the ketal protecting the ketone is also cleaved under these conditions. The intermediate β-keto acid is unstable and readily undergoes decarboxylation upon heating to furnish the final product, 3-oxocyclobutanecarboxylic acid, and carbon dioxide.[16][18][19]

Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentGradeSupplier
Diisopropyl malonateReagentStandard chemical supplier
Potassium tert-butoxide≥98%Standard chemical supplier
2,2-Dimethoxy-1,3-dibromopropaneTechnicalStandard chemical supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard chemical supplier
n-HeptaneReagentStandard chemical supplier
Concentrated Hydrochloric Acid (HCl)37%Standard chemical supplier
Dichloromethane (CH2Cl2)ReagentStandard chemical supplier
Anhydrous Sodium Sulfate (Na2SO4)ReagentStandard chemical supplier
Step-by-Step Procedure

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate [2][13]

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (DMF, 550 mL) and potassium tert-butoxide (225 g).

  • Cool the mixture in an ice bath to -5 °C with constant stirring.

  • In the dropping funnel, prepare a solution of diisopropyl malonate (350 g) in DMF (250 mL).

  • Add the diisopropyl malonate solution dropwise to the cooled potassium tert-butoxide suspension over a period of 3 hours, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, raise the temperature to 20 °C and stir for an additional hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane (234 g) to the reaction mixture and stir for 1 hour.

  • Heat the reaction mixture to 130 °C and maintain this temperature for 85 hours.

  • After the reaction is complete, cool the mixture to 15 °C and evaporate the majority of the DMF under reduced pressure.

  • To the residue, add water (300 mL) and stir until the solids are dissolved.

  • Extract the aqueous layer with n-heptane (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2][13]

  • In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude product from Step 1 (295 g), water (450 mL), and concentrated hydrochloric acid (450 mL).

  • Heat the mixture to 75-80 °C and maintain for 32 hours with vigorous stirring.

  • Increase the temperature to 102-106 °C and continue to heat for 120 hours.

  • After the reaction is complete, cool the mixture and evaporate approximately one-third of the solvent.

  • Extract the remaining aqueous solution with dichloromethane (3 x 500 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 3-oxocyclobutanecarboxylic acid.

  • Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield the pure product.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation A 1. Charge DMF and Potassium tert-butoxide B 2. Cool to -5 °C A->B C 3. Add Diisopropyl malonate solution B->C D 4. Stir at 20 °C C->D E 5. Add 2,2-dimethoxy-1,3-dibromopropane D->E F 6. Heat to 130 °C for 85h E->F G 7. Work-up and Extraction F->G H Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate G->H I 1. Combine precursor with HCl and Water H->I Intermediate Product J 2. Heat to 75-80 °C for 32h I->J K 3. Heat to 102-106 °C for 120h J->K L 4. Work-up and Extraction K->L M 5. Recrystallization L->M N Pure 3-Oxocyclobutanecarboxylic Acid M->N

Caption: Experimental workflow for the synthesis of 3-oxocyclobutanecarboxylic acid.

Characterization

The identity and purity of the synthesized 3-oxocyclobutanecarboxylic acid should be confirmed by standard analytical techniques.

  • ¹H NMR (500 MHz, CDCl₃): δ 10.80 (br. s, 1H), 3.43-3.51 (m, 2H), 3.26-3.40 (m, 3H).[7]

  • ¹³C NMR (126 MHz, CDCl₃): δ 203.14, 180.17, 51.64 (2C), 27.32.[7]

  • Melting Point: 69-70 °C (literature value).[1]

Safety Precautions

  • General Handling: Avoid all personal contact, including inhalation of dust and vapors.[20][21] Work in a well-ventilated area, preferably a fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]

  • Reagent-Specific Hazards:

    • Potassium tert-butoxide: Corrosive and flammable solid. Handle in an inert atmosphere if possible.

    • 2,2-Dimethoxy-1,3-dibromopropane: Lachrymator and skin irritant.

    • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.[22]

    • Dichloromethane: Volatile and a suspected carcinogen.

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water.[22]

    • Eye Contact: Rinse cautiously with water for several minutes.[22] Remove contact lenses if present and easy to do. Continue rinsing.[22] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[22]

    • Spills: Clean up spills immediately using appropriate procedures and materials.[20]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Extend reaction time or slightly increase temperature.
Low yield in Step 2 Incomplete hydrolysis or decarboxylation.Extend the heating time at both temperature stages. Ensure the HCl concentration is adequate.
Product is an oil or fails to crystallize Impurities present.Purify the crude product by column chromatography before attempting recrystallization. Try different solvent systems for recrystallization.
Broad or unexpected peaks in NMR Residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Re-purify if necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-oxocyclobutanecarboxylic acid. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable intermediate for applications in pharmaceutical research and development. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.

Reaction Mechanism Diagramdot

ReactionMechanism cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis and Decarboxylation Diisopropyl_malonate Diisopropyl malonate Enolate Enolate Intermediate Diisopropyl_malonate->Enolate + K-OtBu - t-BuOH Cyclic_beta_keto_ester Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Enolate->Cyclic_beta_keto_ester + 2,2-dimethoxy-1,3-dibromopropane (Intramolecular Cyclization) Cyclic_beta_keto_ester_2 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Beta_keto_diacid 3-Oxocyclobutane-1,1-dicarboxylic acid (unstable intermediate) Cyclic_beta_keto_ester_2->Beta_keto_diacid + H3O+, Heat (Hydrolysis) Final_Product 3-Oxocyclobutanecarboxylic Acid Beta_keto_diacid->Final_Product - CO2 (Decarboxylation)

References

Application Notes and Protocols for the Hydrolysis of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a valuable synthetic intermediate, primarily utilized in the synthesis of 3-oxocyclobutane-1-carboxylic acid. This latter compound serves as a crucial building block in the development of various pharmaceuticals. The conversion of the diisopropyl ester to the target carboxylic acid involves the hydrolysis of the two ester groups, a reaction that can be accomplished under various conditions, each with its own set of advantages and challenges. The geminal dicarboxylate arrangement at the C1 position of the strained cyclobutane ring presents unique considerations for this transformation, which is often followed by a facile decarboxylation.

This guide provides a detailed overview of the primary methods for the hydrolysis of this compound, including acidic, basic, and enzymatic approaches. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and the rationale behind experimental choices.

Core Chemical Transformations: Hydrolysis and Decarboxylation

The primary reactions of interest are the hydrolysis of the ester functionalities to carboxylic acids and the subsequent decarboxylation of the resulting β-keto acid or malonic acid-like intermediate.

  • Ester Hydrolysis : This is the cleavage of an ester bond to form a carboxylic acid and an alcohol. It can be catalyzed by acid or base.

  • Decarboxylation : The product of full hydrolysis is a 3-oxocyclobutane-1,1-dicarboxylic acid. This is a β-keto dicarboxylic acid, which is prone to losing one molecule of carbon dioxide upon heating to yield 3-oxocyclobutane-1-carboxylic acid.[1] This decarboxylation step is often integral to the workup or occurs spontaneously under the hydrolysis conditions, particularly in acidic media.[1][2]

The general transformation is illustrated below:

Hydrolysis_Decarboxylation Start This compound Intermediate 3-Oxocyclobutane-1,1-dicarboxylic acid Start->Intermediate Hydrolysis (+2 H2O, -2 Isopropanol) Product 3-Oxocyclobutane-1-carboxylic acid Intermediate->Product Decarboxylation (Heat) CO2 + CO2

Caption: Overall reaction pathway from the starting diester to the final mono-acid.

Method 1: Acid-Catalyzed Hydrolysis and In Situ Decarboxylation

Acid-catalyzed hydrolysis is a robust and commonly employed method for converting this compound directly to 3-oxocyclobutane-1-carboxylic acid. This one-pot procedure leverages a strong acid to catalyze both the hydrolysis of the ester groups and the decarboxylation of the intermediate dicarboxylic acid.[3][4]

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Ester Hydrolysis : Each ester carbonyl is protonated by the strong acid, which activates it towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates isopropanol to yield the carboxylic acid. This process occurs for both ester groups.

  • Decarboxylation : The resulting 3-oxocyclobutane-1,1-dicarboxylic acid is a β-keto dicarboxylic acid. Upon heating, it readily undergoes decarboxylation through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 3-oxocyclobutane-1-carboxylic acid.[5][6]

The harsh conditions (strong acid, high temperature) ensure the reaction goes to completion but may not be suitable for substrates with acid-labile functional groups.

Acid_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation Start Dissolve Diester in Concentrated HCl Heat Heat to Reflux (e.g., 100-106°C) Start->Heat Monitor Monitor Reaction (48-120 hours) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with Organic Solvent (e.g., Dichloromethane, Ether) Cool->Extract Dry Dry Organic Phase (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization (e.g., DCM/n-heptane) Concentrate->Purify

Caption: Workflow for acid-catalyzed hydrolysis and decarboxylation.

Protocol: Acid-Catalyzed Hydrolysis

This protocol is synthesized from procedures described in the patent literature for related substrates.[4][7][8]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • n-Heptane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Acid Addition : While stirring, add concentrated hydrochloric acid. A typical ratio is approximately 1.5 to 2 parts acid to 1 part substrate by weight.[4]

  • Heating : Heat the mixture to reflux (approximately 102-106°C) and maintain this temperature with vigorous stirring.

  • Reaction Monitoring : The reaction is typically slow and can take from 48 to 120 hours.[3][4] Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or GC-MS to observe the disappearance of the starting material.

  • Cooling and Extraction : Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with dichloromethane or diethyl ether.[4][7]

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : The resulting crude 3-oxocyclobutane-1-carboxylic acid can be purified by recrystallization, for example, from a mixture of dichloromethane and n-heptane, to yield the final product as a solid.[7]

Method 2: Base-Mediated Hydrolysis (Saponification)

Base-mediated hydrolysis, or saponification, offers a milder alternative to acidic conditions for cleaving the ester bonds. This method typically yields the salt of the dicarboxylic acid, which then requires acidification in a separate step to protonate the carboxylates. Decarboxylation must be induced subsequently by heating.

Mechanism and Rationale

The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion (from NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the isopropoxide leaving group to form the carboxylate. The isopropoxide is protonated by the solvent. This process is effectively irreversible as the final carboxylate is deprotonated and resonance-stabilized. To obtain the final mono-acid, the resulting dicarboxylate salt must be carefully acidified and then heated to induce decarboxylation.

Basic_Hydrolysis_Workflow cluster_saponification Saponification cluster_workup Acidification and Decarboxylation Start Dissolve Diester in Solvent (e.g., THF/H2O) AddBase Add Aqueous Base (e.g., LiOH, NaOH) Start->AddBase Stir Stir at RT or Gentle Heat AddBase->Stir Acidify Cool and Carefully Acidify with HCl Stir->Acidify Heat Heat to Induce Decarboxylation Acidify->Heat Extract Extract with Organic Solvent Heat->Extract Isolate Dry and Concentrate to Isolate Product Extract->Isolate

Caption: Workflow for base-mediated hydrolysis followed by decarboxylation.

Protocol: Base-Mediated Hydrolysis

Materials:

  • This compound

  • Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Deionized Water

  • Hydrochloric Acid (e.g., 3M or 6M)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : Dissolve this compound in a mixture of THF (or ethanol) and water in a round-bottom flask.

  • Base Addition : Add a solution of an alkali metal hydroxide (e.g., LiOH) in water. Typically, slightly more than 2 equivalents of base are used.

  • Saponification : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidification : Cool the reaction mixture in an ice bath. Slowly and carefully add hydrochloric acid with stirring until the pH is ~1-2.

  • Decarboxylation : Gently heat the acidified mixture to induce decarboxylation. The evolution of CO₂ gas should be visible. Continue heating until gas evolution ceases.

  • Extraction : Cool the mixture and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Isolation : Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutane-1-carboxylic acid.

  • Purification : Purify as described in the acid-catalyzed method.

Method 3: Enzymatic Hydrolysis (A Potential Approach)

Rationale and Considerations

Enzymes operate under mild conditions of pH and temperature, which is advantageous for substrates with sensitive functional groups. The reaction is often performed in an aqueous buffer system, sometimes with a co-solvent to aid substrate solubility. The key to a successful enzymatic process is selecting the right enzyme and optimizing the reaction conditions (pH, temperature, enzyme loading). Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are often preferred as they can be easily recovered and reused.[10]

Enzymatic_Hydrolysis_Workflow cluster_reaction Enzymatic Reaction cluster_workup Workup and Isolation Start Prepare Phosphate Buffer (e.g., pH 7) AddSubstrate Add Diester Substrate Start->AddSubstrate AddEnzyme Add Immobilized Lipase (e.g., Novozym 435) AddSubstrate->AddEnzyme Incubate Incubate with Shaking (e.g., 40-55°C) AddEnzyme->Incubate MaintainpH Maintain pH by adding dilute base Incubate->MaintainpH FilterEnzyme Filter to Recover Enzyme MaintainpH->FilterEnzyme Wash Wash Aqueous Phase with Organic Solvent (optional) FilterEnzyme->Wash Acidify Acidify Aqueous Phase Wash->Acidify Extract Extract Product into Organic Solvent Acidify->Extract Isolate Dry and Concentrate Extract->Isolate

Caption: A potential workflow for screening enzymatic hydrolysis conditions.

Exploratory Protocol: Enzymatic Hydrolysis Screening

Materials:

  • This compound

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Dilute NaOH solution (e.g., 0.1 M) for pH control

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Incubator shaker

Procedure:

  • Reaction Setup : In a temperature-controlled vessel, add phosphate buffer and the this compound substrate.

  • Enzyme Addition : Add the immobilized lipase. A typical starting enzyme-to-substrate ratio could be 1:50 by weight.[10]

  • Incubation : Place the vessel in an incubator shaker set to an optimal temperature for the enzyme (e.g., 55°C for Novozym 435).[10]

  • pH Control : Monitor the pH of the reaction. As the hydrolysis proceeds, carboxylic acid is produced, causing the pH to drop. Maintain the pH at the desired setpoint (e.g., 7.0) by the controlled addition of a dilute NaOH solution using a pH-stat or by manual additions.

  • Monitoring : Monitor the reaction by analyzing samples over time to determine the conversion to the mono-acid and di-acid.

  • Workup : Once the desired conversion is reached, filter off the immobilized enzyme beads. The enzyme can be washed and potentially reused.[10]

  • Isolation : Acidify the aqueous filtrate to pH ~2 and extract the product with an organic solvent. Dry the organic phase and concentrate to isolate the product (mono- or di-carboxylic acid).

Comparative Summary of Hydrolysis Methods

FeatureAcid-Catalyzed HydrolysisBase-Mediated HydrolysisEnzymatic Hydrolysis (Potential)
Primary Reagents Concentrated Strong Acid (e.g., HCl)Strong Base (e.g., LiOH, NaOH)Lipase, Buffer
Temperature High (Reflux, >100°C)Room Temp to Moderate Heat (~25-50°C)Mild to Moderate (~40-60°C)
Typical Reaction Time Very Long (48-120 hours)[4]Moderate (hours)Variable (hours to days)
Initial Product 3-Oxocyclobutane-1-carboxylic acidSalt of 3-Oxocyclobutane-1,1-dicarboxylic acidMono- and/or Dicarboxylic acid
Pros - Direct one-pot conversion to final product- Inexpensive reagents- Milder temperature conditions- Avoids harsh acid- Very mild conditions- High selectivity possible (mono-hydrolysis)- Environmentally benign
Cons - Harsh conditions (acid, heat)- Long reaction times- Not suitable for acid-sensitive molecules- Requires separate acidification and decarboxylation steps- Stoichiometric base required- Enzyme cost and stability- Requires significant optimization- Slower reaction rates possible

Conclusion

The choice of hydrolysis method for this compound depends critically on the desired final product and the constraints of the overall synthetic route.

  • For direct and robust conversion to 3-oxocyclobutane-1-carboxylic acid , acid-catalyzed hydrolysis followed by in situ decarboxylation is a well-established, albeit harsh, method.

  • When milder conditions are required , base-mediated saponification provides a viable alternative, though it necessitates a multi-step workup involving acidification and a separate decarboxylation step.

  • For potential selective synthesis of the monoester or for substrates incompatible with harsh reagents , enzymatic hydrolysis offers a promising but developmental approach that requires initial screening and optimization.

Researchers should carefully consider the stability of their substrate, required throughput, and cost when selecting the most appropriate protocol.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Oxocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-oxocyclobutane motif is a valuable structural unit in medicinal chemistry and organic synthesis, prized for its conformational rigidity and ability to serve as a versatile synthetic intermediate.[1][2] The stereocontrolled synthesis of these derivatives is of paramount importance, as the spatial arrangement of substituents significantly influences biological activity and molecular properties. This guide provides an in-depth overview of modern stereoselective strategies for the synthesis of 3-oxocyclobutane derivatives, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting and implementing the most suitable methods for their specific applications.

Introduction: The Significance of the 3-Oxocyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in drug discovery.[1][2] Its rigid, puckered conformation provides a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The incorporation of a ketone functionality at the 3-position further enhances the synthetic utility of the cyclobutane core, offering a handle for a wide array of chemical transformations. Chiral 3-oxocyclobutane derivatives are key building blocks for numerous complex molecules and serve as precursors to other valuable cyclobutane-containing structures. The ability to control the stereochemistry during the synthesis of these derivatives is crucial for accessing specific enantiomers or diastereomers with desired biological activities.

Stereoselective [2+2] Cycloaddition of Ketenes and Alkenes

The [2+2] cycloaddition of a ketene with an alkene is one of the most direct and widely employed methods for the construction of the cyclobutanone core.[3] The stereochemical outcome of this reaction can be effectively controlled through the use of chiral catalysts, most notably chiral Lewis acids.

Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition

Causality Behind Experimental Choices: Chiral Lewis acids coordinate to the carbonyl group of the ketene precursor or the alkene, creating a chiral environment that directs the facial selectivity of the cycloaddition. This approach allows for the enantioselective synthesis of 3-oxocyclobutane derivatives from achiral starting materials. The choice of the Lewis acid and chiral ligand is critical for achieving high enantioselectivity and diastereoselectivity. Aluminum-based Lewis acids in combination with chiral ligands have shown considerable success in this area.[3][4]

Experimental Protocol: Enantioselective [2+2] Cycloaddition Catalyzed by a Chiral Aluminum Bromide Complex

This protocol is a general representation based on established methodologies.[3][4]

Materials:

  • Chiral Ligand (e.g., (R)-(-)-2-amino-2-phenylethanol derivative)

  • Trimethylaluminum (2.0 M in toluene)

  • Aluminum bromide (AlBr₃)

  • Toluene (anhydrous)

  • Acyl bromide or chloride (ketene precursor)

  • Triethylamine (anhydrous)

  • Alkene (e.g., ethyl vinyl ether)

  • Dichloromethane (anhydrous)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, nitrogen-purged flask, dissolve the chiral ligand (1.0 equiv) in anhydrous toluene.

    • Cool the solution to 0 °C and add trimethylaluminum (1.0 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the chiral aluminum precursor.

    • Cool the solution to -78 °C and add a solution of AlBr₃ (1.0 equiv) in toluene.

  • Cycloaddition Reaction:

    • To the prepared catalyst solution (0.1 equiv) at -78 °C, add the alkene (2.0 equiv).

    • In a separate flask, dissolve the acyl bromide/chloride (1.0 equiv) in anhydrous dichloromethane and add triethylamine (1.1 equiv) to generate the ketene in situ.

    • Slowly add the ketene solution to the catalyst-alkene mixture at -78 °C over a period of 30 minutes.

    • Stir the reaction mixture at -78 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-oxocyclobutane derivative.

Data Presentation: Representative Examples of Chiral Lewis Acid-Catalyzed [2+2] Cycloadditions

EntryKetene PrecursorAlkeneCatalyst SystemYield (%)ee (%)Reference
1Phenylacetyl chlorideEthyl vinyl etherChiral Oxazaborolidine-AlBr₃8592[4]
2Propionyl bromideStyreneChiral Aluminum Bromide Complex7895[3]
3Dichloroacetyl chlorideCyclopenteneChiral TiCl₂(OTf)₂ Complex9188[3]

Visualization: Mechanism of Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition

G cluster_0 Catalyst Activation cluster_1 Stereoselective Cycloaddition Ketene Ketene (R1R2C=C=O) Activated_Complex Activated Complex [R1R2C=C=O---LA] Ketene->Activated_Complex Coordination Lewis_Acid Chiral Lewis Acid (LA) Lewis_Acid->Activated_Complex Alkene Alkene (R3CH=CHR4) Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Alkene->Transition_State [2+2] Cyclobutanone 3-Oxocyclobutane (Chiral Product) Transition_State->Cyclobutanone Ring Closure G Start Prochiral 3-Substituted Cyclobutanone Enamine Chiral Enamine Intermediate Start->Enamine + Catalyst Catalyst Chiral Organocatalyst ((S)-Proline) Catalyst->Enamine Aldol_Adduct Diastereomeric Aldol Adducts Enamine->Aldol_Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Aldol_Adduct Product Enantioenriched 2,3-Disubstituted Cyclobutanone Aldol_Adduct->Product Hydrolysis G Substrate Enone-Olefin Substrate Excitation Photoexcitation (hν) Substrate->Excitation Cycloaddition Intramolecular [2+2] Cycloaddition Excitation->Cycloaddition Product Bicyclic 3-Oxocyclobutane Derivative Cycloaddition->Product

References

Application Notes and Protocols: Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3D Scaffolds in Kinase Inhibitor Design

The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, addressing a vast array of therapeutic areas from oncology to inflammatory diseases.[1] Historically, many kinase inhibitors have been designed around planar, aromatic heterocyclic systems. However, the exploration of three-dimensional (3D) molecular architectures is increasingly recognized as a critical strategy to unlock novel chemical space, enhance target selectivity, and improve pharmacokinetic properties.[2][3]

The cyclobutane motif, a strained four-membered carbocycle, has emerged as a particularly attractive 3D scaffold.[2][4] Its inherent puckered conformation provides a rigid and well-defined exit vector for substituents, allowing for precise spatial orientation of pharmacophoric elements. This can lead to improved binding affinity and selectivity for the target kinase. Furthermore, the incorporation of a cyclobutane core can enhance metabolic stability and other desirable drug-like properties.[2]

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a commercially available and versatile starting material for the synthesis of a diverse range of cyclobutane-based building blocks. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this key starting material in the synthesis of kinase inhibitors, with a focus on the preparation of a crucial 3-aminocyclobutane intermediate.

Strategic Overview: From Ketone to Kinase Inhibitor

The ketone functionality of this compound is the primary handle for synthetic elaboration. A key transformation is its conversion to a primary or secondary amine via reductive amination. The resulting 3-aminocyclobutane-1,1-dicarboxylate scaffold is a valuable precursor for the synthesis of various kinase inhibitors, particularly those targeting Janus kinases (JAKs).

The overall synthetic strategy can be visualized as a two-stage process:

  • Core Modification: Conversion of the ketone in this compound to a protected amine.

  • Fragment Coupling and Elaboration: Utilization of the aminocyclobutane intermediate in subsequent reactions to construct the final kinase inhibitor.

G A Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate B Diisopropyl 3-(protected-amino)cyclobutane- 1,1-dicarboxylate A->B Reductive Amination (or other amination methods) C Key Amino-cyclobutane Intermediate B->C Deprotection / Further Modification D Kinase Inhibitor Scaffold (e.g., JAK Inhibitor) C->D Coupling with Heterocyclic Core & Final Elaboration

Caption: General synthetic workflow from the starting material to a kinase inhibitor scaffold.

Part 1: Synthesis of a Key Intermediate - Diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate

This section provides a detailed protocol for the reductive amination of this compound to yield a Boc-protected aminocyclobutane derivative. This intermediate is a versatile building block for further synthetic manipulations.

Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of ketones.

Reaction Scheme:

Caption: Conceptual pathway for elaborating the cyclobutane intermediate.

Protocol: Elaboration to a Pyrazolopyrimidine Scaffold

This is a conceptual protocol illustrating the potential use of the synthesized intermediate.

Step 1: Selective Hydrolysis and Decarboxylation

  • The diisopropyl ester can be selectively hydrolyzed to the mono-acid, followed by decarboxylation under appropriate conditions to yield a mono-protected 3-aminocyclobutane-1-carboxylic acid. This transformation often requires careful control of reaction conditions to achieve selectivity.

Step 2: Amide Coupling

  • The resulting carboxylic acid can be coupled with a functionalized aminopyrazole using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond.

Step 3: Cyclization and Final Elaboration

  • The coupled product can then undergo further transformations, such as intramolecular cyclization, to form the desired pyrazolopyrimidine core. Subsequent deprotection of the Boc group and further functionalization would lead to the final JAK inhibitor candidate.

Data Summary

The following table summarizes representative data for the key intermediate. Actual yields and purity may vary depending on reaction scale and purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%) (by LC-MS)
Diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylateC₁₇H₂₉NO₆343.4260-75 (over 2 steps)>95

Best Practices and Troubleshooting

  • Moisture Sensitivity: Reductive amination reactions using borohydride reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the reagents can be sensitive to moisture.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Silica gel chromatography should be performed carefully to separate the desired product from any unreacted starting material or byproducts. The choice of solvent system for chromatography may need to be optimized.

  • Stereochemistry: The reduction of the intermediate iminium ion can lead to the formation of cis and trans isomers. The stereoselectivity of the reduction may be influenced by the choice of reducing agent and reaction conditions. [1]For applications where a specific stereoisomer is required, chiral separation or asymmetric synthesis methods may be necessary.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of 3D-rich scaffolds for kinase inhibitor discovery. The protocols and strategies outlined in this application note provide a practical guide for the preparation of key aminocyclobutane intermediates and their subsequent elaboration into complex pharmacophores. The unique conformational constraints and synthetic accessibility of the cyclobutane ring make it an important design element for the next generation of selective and potent kinase inhibitors.

References

The Untapped Potential of 3-Oxocyclobutane Derivatives in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new chemical scaffolds in antiviral drug discovery.[1][2] Among the vast chemical space, strained ring systems have garnered significant attention for their ability to present unique three-dimensional pharmacophores. The cyclobutane motif, in particular, has been successfully incorporated into several potent antiviral agents, primarily as a carbocyclic nucleoside analogue that mimics the natural sugar moiety.[3] However, the application of non-nucleoside cyclobutane derivatives, specifically those featuring a 3-oxocyclobutane core, remains a largely underexplored frontier with immense potential.

This guide provides a comprehensive overview of the application of 3-oxocyclobutane derivatives in antiviral drug discovery. It is designed to serve as a technical resource, offering not only a scientific rationale for the use of this scaffold but also detailed, actionable protocols for synthesis, screening, and lead optimization.

The Strategic Advantage of the 3-Oxocyclobutane Scaffold

The 3-oxocyclobutane moiety offers several compelling advantages for the design of novel antiviral agents:

  • Conformational Rigidity: The strained four-membered ring imparts a high degree of conformational rigidity, which can reduce the entropic penalty upon binding to a biological target and lead to higher potency. This rigidity allows for the precise positioning of substituents to interact with specific residues in a viral enzyme's active site.

  • Three-Dimensional Diversity: The puckered nature of the cyclobutane ring provides a non-planar scaffold, enabling the exploration of three-dimensional chemical space that is often inaccessible with traditional flat aromatic rings. This can be crucial for disrupting protein-protein interactions or binding to complex enzymatic pockets.

  • Synthetic Tractability: The ketone functionality at the 3-position serves as a versatile chemical handle for a wide range of synthetic modifications, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Key building blocks like 3-oxocyclobutanecarboxylic acid are also commercially available or can be synthesized through established routes.[4][5][6][7]

  • Metabolic Stability: The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism. For instance, replacing a metabolically labile group with a cyclobutane moiety has been shown to improve pharmacokinetic profiles in drug discovery programs.

Potential Viral Targets for 3-Oxocyclobutane Derivatives

While the direct antiviral activity of non-nucleoside 3-oxocyclobutane derivatives is an emerging area of research, the scaffold's properties make it a promising candidate for targeting a variety of viral enzymes, including:

  • Viral Proteases: Many viruses, including SARS-CoV-2 and HIV, rely on proteases for the maturation of viral proteins.[8][9] The rigid 3-oxocyclobutane scaffold can be used to design peptidomimetic or non-peptidic inhibitors that bind to the active site of these enzymes. The ketone group could potentially act as a hydrogen bond acceptor or be further functionalized to introduce warheads for covalent inhibition.

  • Viral Polymerases: As analogues of nucleosides, cyclobutane derivatives have a proven track record of inhibiting viral polymerases.[3] Non-nucleoside inhibitors targeting allosteric sites on viral polymerases are also a viable strategy. The 3-oxocyclobutane core can serve as a central scaffold for positioning functional groups that interact with these allosteric pockets.

  • Neuraminidase: For viruses like influenza, neuraminidase is a key enzyme involved in the release of new virions from infected cells.[10][11] The 3-oxocyclobutane ring could be used to mimic the oxonium ion transition state of the neuraminidase-catalyzed reaction, leading to potent inhibition.

Synthetic Strategies and Protocols

The synthesis of 3-oxocyclobutane derivatives for antiviral screening typically begins with a readily available starting material like 3-oxocyclobutanecarboxylic acid. The following protocols outline a general workflow for the synthesis and diversification of a library of 3-oxocyclobutane amides.

General Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a diverse library of 3-oxocyclobutane derivatives for antiviral screening.

Synthetic Workflow A 3-Oxocyclobutanecarboxylic Acid B Amide Coupling A->B D 3-Oxocyclobutane Amide Library B->D C Diverse Amine Library C->B E Optional: Ketone Modification D->E G Purification & Characterization D->G F Diversified Library E->F F->G H Antiviral Screening G->H Screening Workflow A Compound Library B Cytotoxicity Assay (e.g., MTS/MTT) A->B D Primary Antiviral Assay (e.g., CPE Reduction) A->D C Determine CC50 B->C F Calculate Selectivity Index (SI = CC50/EC50) C->F E Determine EC50 D->E E->F G Hit Identification (High SI) F->G H Secondary Assays (e.g., Plaque Reduction, qPCR) G->H I Mechanism of Action Studies H->I J Lead Optimization I->J

References

The Strategic Utility of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyclobutane Motif in Natural Product Synthesis

The cyclobutane ring, a strained four-membered carbocycle, is a recurring structural motif in a diverse array of natural products exhibiting significant biological activity. Its inherent ring strain makes it a valuable synthetic intermediate, prone to selective ring-opening and ring-expansion reactions, providing access to complex molecular architectures. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate has emerged as a particularly versatile and strategic building block for the synthesis of these intricate natural products. The presence of the ketone and the gem-dicarboxylate functionalities offers a wealth of opportunities for controlled chemical manipulation, allowing for the stereoselective introduction of substituents and the construction of more complex ring systems. This application note will provide a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in the total synthesis of notable natural products, including (+)-grandisol and carbocyclic nucleosides. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and present visual diagrams to elucidate the synthetic pathways.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound stems from several key reactive handles on the molecule. The ketone at the 3-position can be selectively reduced or serve as a site for nucleophilic addition. The gem-dicarboxylate at the 1-position can be mono- or di-decarboxylated to introduce a single carboxylic acid or a methylene group, respectively. Furthermore, the acidic α-protons adjacent to the ketone and esters allow for enolate formation and subsequent alkylation or other functionalization. These fundamental transformations are the building blocks for more complex synthetic sequences.

Key Transformations and Strategic Applications
TransformationReagents and ConditionsApplication in Natural Product Synthesis
Monodecarboxylation Krapcho decarboxylation (e.g., NaCl, DMSO, H₂O, heat)Introduction of a single carboxyl group for further functionalization.
Ketone Reduction NaBH₄, CeCl₃·7H₂O, MeOHStereoselective formation of hydroxyl groups, precursors for further reactions.
Alkylation LDA, Alkyl halideIntroduction of side chains at the α-position to the ketone.
Ring Expansion Pinacol rearrangement of derived diolsConstruction of five-membered rings, crucial for cyclopentanoid natural products.
Photochemical Ring Expansion hν, Nu-H (e.g., H₂O, alcohols)Formation of tetrahydrofuran rings, a key step in the synthesis of some nucleoside analogs.

Application in the Total Synthesis of (+)-Grandisol

(+)-Grandisol is the major component of the sex pheromone of the cotton boll weevil, Anthonomus grandis. Its unique cyclobutane structure has made it a popular target for total synthesis. A highly efficient and enantioselective synthesis of a key cyclobutanone intermediate for (+)-grandisol has been achieved through a Lewis acid-promoted pinacol rearrangement, a strategy that can be adapted to start from this compound.[1]

Retrosynthetic Analysis of (+)-Grandisol

The retrosynthetic analysis reveals that the target molecule, (+)-grandisol, can be disconnected to a key chiral cyclobutanone intermediate. This intermediate, in turn, can be envisioned to be derived from a cyclopropane diol via a pinacol rearrangement. The synthesis of this cyclopropane diol can be traced back to simpler starting materials, with the cyclobutane framework originating from a suitable precursor like this compound.

Grandisol Retrosynthesis grandisol (+)-Grandisol cyclobutanone Chiral Cyclobutanone Intermediate grandisol->cyclobutanone Wittig Olefination cyclopropanediol Cyclopropane Diol cyclobutanone->cyclopropanediol Pinacol Rearrangement cyclobutane_precursor This compound cyclopropanediol->cyclobutane_precursor Multi-step Functionalization

Caption: Retrosynthetic analysis of (+)-Grandisol.

Synthetic Pathway and Protocol

The forward synthesis would involve the initial functionalization of this compound to introduce the necessary substituents for the pinacol rearrangement.

Step 1: Synthesis of the Cyclobutanone Precursor

This initial phase focuses on transforming the starting material into a suitable cyclobutanone for the key rearrangement.

Protocol 1: Krapcho Decarboxylation of this compound

  • Rationale: To generate the mono-carboxylated cyclobutanone, providing a handle for further transformations while simplifying the molecule.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of DMSO and water (e.g., 95:5 v/v), add sodium chloride (1.2 eq).

    • Heat the reaction mixture to a temperature between 140-160 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford isopropyl 3-oxocyclobutane-1-carboxylate.

Step 2: Enantioselective Pinacol Rearrangement

The key step in establishing the stereochemistry of the final product is the enantioselective pinacol rearrangement of a cyclopropane diol derived from the cyclobutanone. A notable method involves a titanium-mediated cyclopropanation followed by a Lewis acid-induced rearrangement.[1]

Protocol 2: Enantioselective Synthesis of the Chiral Cyclobutanone Intermediate

  • Rationale: This protocol outlines a plausible adaptation of the literature procedure, starting from a derivative of our cyclobutanone. The pinacol rearrangement of a chiral 1,2-diol is a powerful method for the stereoselective synthesis of ketones.[1]

  • Procedure (Conceptual Adaptation):

    • The isopropyl 3-oxocyclobutane-1-carboxylate from Protocol 1 would first be converted to a suitable α-hydroxy ketone derivative.

    • This derivative would then undergo a titanium-mediated cyclopropanation using a chiral ligand to induce enantioselectivity, forming a cyclopropane diol.

    • The resulting enantiomerically enriched cyclopropane diol is then subjected to a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) promoted pinacol rearrangement. This rearrangement proceeds with a high degree of chirality transfer to yield the desired enantiomerically pure cyclobutanone intermediate.

    • The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) in a suitable aprotic solvent like dichloromethane.

    • Workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction, drying, and purification.

Application in the Total Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocycle, often a cyclopentane or cyclobutane ring. This modification can enhance their metabolic stability and lead to potent antiviral and anticancer activities. This compound can serve as a precursor to key cyclobutanone intermediates for the synthesis of these important molecules.

General Synthetic Strategy for Carbocyclic Nucleosides

The general approach involves the synthesis of a suitably functionalized cyclobutanol or cyclobutylamine, which is then coupled with a nucleobase. The stereochemistry of the final product is often controlled during the reduction of a cyclobutanone precursor or through stereospecific coupling reactions.

Carbocyclic_Nucleoside_Synthesis start This compound cyclobutanone Functionalized Cyclobutanone start->cyclobutanone Decarboxylation & Functionalization cyclobutanol Chiral Cyclobutanol cyclobutanone->cyclobutanol Stereoselective Reduction nucleoside Carbocyclic Nucleoside cyclobutanol->nucleoside Coupling nucleobase Nucleobase nucleobase->nucleoside

Caption: General synthetic workflow for carbocyclic nucleosides.

Synthetic Pathway and Protocol

Step 1: Preparation of a Key Cyclobutanone Intermediate

The initial steps involve the modification of this compound to introduce the necessary functional groups for coupling with the nucleobase.

Protocol 3: Reduction and Functionalization of this compound

  • Rationale: To create a cyclobutanol with a suitable leaving group for the subsequent nucleophilic substitution by the nucleobase.

  • Procedure:

    • Reduction: Reduce the ketone of this compound using a reducing agent such as sodium borohydride in methanol at 0 °C. This will yield the corresponding alcohol.

    • Protection: Protect the newly formed hydroxyl group with a suitable protecting group (e.g., TBDMS, Bn) to prevent unwanted side reactions in subsequent steps.

    • Decarboxylation: Perform a selective mono-decarboxylation of the di-ester using a method like the Krapcho decarboxylation to yield a mono-ester.

    • Activation: Convert the remaining ester to a leaving group (e.g., a tosylate or mesylate) by reacting the corresponding alcohol (obtained after reduction of the ester) with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Step 2: Coupling with the Nucleobase

The final key step is the coupling of the activated cyclobutane derivative with the desired nucleobase.

Protocol 4: N-Alkylation of a Nucleobase with the Cyclobutane Electrophile

  • Rationale: This step forms the crucial C-N bond between the carbocyclic sugar mimic and the heterocyclic nucleobase.

  • Procedure:

    • Deprotonate the desired nucleobase (e.g., adenine, guanine, cytosine, or thymine) using a strong base such as sodium hydride in an aprotic solvent like DMF.

    • Add the activated cyclobutane derivative (e.g., the tosylate or mesylate from Protocol 3) to the solution of the deprotonated nucleobase.

    • Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress should be monitored by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to isolate the desired carbocyclic nucleoside.

    • Finally, remove any protecting groups to obtain the target carbocyclic nucleoside.

Conclusion

This compound is a highly valuable and versatile starting material for the total synthesis of complex natural products. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures with high levels of stereocontrol. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this building block in their own research endeavors, from the synthesis of insect pheromones like (+)-grandisol to the development of novel carbocyclic nucleoside-based therapeutics. The causality-driven approach to experimental design and the detailed, step-by-step protocols are intended to empower scientists to confidently and efficiently utilize this powerful synthetic tool.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Cyclobutane Intermediate

3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1) is a pivotal intermediate in contemporary drug discovery and development.[1] Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of a new generation of therapeutics, including inhibitors of Janus kinase (JAK), C-C chemokine receptor type 2 (CCR2), and other key protein targets.[1] The cyclobutane ring system allows for precise spatial orientation of functional groups, enabling enhanced potency and selectivity of active pharmaceutical ingredients (APIs). Consequently, robust and scalable synthetic routes to this high-value building block are of paramount importance to the pharmaceutical industry. This application note provides a detailed overview of established and emerging methodologies for the large-scale synthesis of 3-oxocyclobutanecarboxylic acid, with a focus on process efficiency, scalability, and safety.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₆O₃[1]
Molecular Weight114.10 g/mol [1]
AppearanceWhite to off-white crystalline solid
Melting Point69-71 °C
SolubilitySoluble in water, methanol, ethyl acetate. Sparingly soluble in heptane.

Strategic Analysis of Synthetic Routes

The synthesis of 3-oxocyclobutanecarboxylic acid on an industrial scale necessitates a careful evaluation of multiple factors, including the cost and availability of starting materials, reaction efficiency, process safety, and environmental impact. This section details the most prominent synthetic strategies, offering a comparative analysis to guide process chemists in selecting the optimal route for their specific needs.

Route 1: The Malonic Ester Synthesis Approach

The malonic ester synthesis is a classic and versatile method for the formation of carbon-carbon bonds and is well-suited for the construction of the cyclobutane ring.[2][3] This approach typically involves the dialkylation of a malonic ester with a suitable 1,3-dielectrophile, followed by hydrolysis and decarboxylation.

The synthesis commences with the deprotonation of a dialkyl malonate, such as diisopropyl malonate, using a strong base like potassium tert-butoxide to form a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with a 1,3-dielectrophile, in this case, a protected 1,3-dihalopropane derivative like 2,2-dimethoxy-1,3-dibromopropane, to form the cyclobutane ring. The subsequent acidic hydrolysis serves a dual purpose: it removes the ketal protecting group to reveal the ketone and hydrolyzes the ester groups to carboxylic acids. Finally, heating the resulting dicarboxylic acid induces decarboxylation to yield the desired product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Diisopropyl Malonate Diisopropyl Malonate Enolate Enolate Diisopropyl Malonate->Enolate  Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide Cyclobutane Intermediate Cyclobutane Intermediate Enolate->Cyclobutane Intermediate  2,2-dimethoxy-1,3-dibromopropane 2,2-dimethoxy-1,3-dibromopropane 2,2-dimethoxy-1,3-dibromopropane Cyclobutane Intermediate_2 Cyclobutane Intermediate Dicarboxylic Acid Dicarboxylic Acid Cyclobutane Intermediate_2->Dicarboxylic Acid  HCl, H₂O 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Dicarboxylic Acid->3-Oxocyclobutanecarboxylic Acid  Heat (-CO₂)

Figure 1: Malonic Ester Synthesis Workflow

This protocol is adapted from patented industrial processes and is intended for kilogram-scale production.[4][5]

Step 1: Synthesis of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

  • Reactor Setup: A 2000 L glass-lined reactor is charged with N,N-dimethylformamide (DMF, 550 kg) and potassium tert-butoxide (225 kg). The mixture is stirred and cooled to -5 °C using a chiller.

  • Reagent Addition: A solution of diisopropyl malonate (350 kg) in DMF (250 kg) is added dropwise to the reactor over 3-4 hours, maintaining the internal temperature below 0 °C.

  • Cyclization: After the addition is complete, 2,2-dimethoxy-1,3-dibromopropane (234 kg) is added in one portion. The reaction mixture is stirred for 1 hour at low temperature, then slowly heated to 130-140 °C and maintained for 85-96 hours.

  • Work-up and Isolation: After the reaction is complete, the majority of the DMF is removed by vacuum distillation. The residue is cooled to 15 °C and water (300 kg) is added. The product is extracted with n-heptane (3 x 300 L). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude intermediate (approx. 295 kg).

Step 2: Hydrolysis and Decarboxylation

  • Reactor Setup: The crude intermediate from the previous step (295 kg) is charged into a 2000 L reactor, followed by water (450 kg) and concentrated hydrochloric acid (450 kg).

  • Reaction: The mixture is heated to 75-80 °C and held for 32 hours. The temperature is then increased to 102-106 °C and maintained for an additional 120 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purification: The crude 3-oxocyclobutanecarboxylic acid is purified by recrystallization from a mixture of dichloromethane and n-heptane to yield the final product (approx. 45 kg).[4]

  • Safety: Potassium tert-butoxide is a highly reactive and flammable solid that reacts violently with water.[6] It should be handled under an inert atmosphere (e.g., nitrogen or argon). The reaction is highly exothermic, and careful temperature control is crucial during the addition of diisopropyl malonate.

  • Scalability: This route has been successfully implemented on a large scale.[4][5] However, the long reaction times at high temperatures can be a drawback in terms of energy consumption and reactor occupancy.

  • Waste: The process generates significant amounts of salt waste from the neutralization and extraction steps.

Route 2: The Favorskii Rearrangement Approach

The Favorskii rearrangement provides a convergent route to cyclobutane derivatives from α-halo ketones.[7][8] This method often involves the use of readily available starting materials.

This pathway typically starts with the bromination of acetone to yield 1,3-dibromoacetone.[9] This intermediate then undergoes a reaction with a nucleophile, such as the enolate of malononitrile, to form a cyclobutanone derivative. The key step is a base-induced rearrangement, which is thought to proceed through a cyclopropanone intermediate. Subsequent hydrolysis and decarboxylation of the dinitrile intermediate afford the target molecule.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Rearrangement cluster_2 Step 3: Hydrolysis Acetone Acetone 1,3-Dibromoacetone 1,3-Dibromoacetone Acetone->1,3-Dibromoacetone  Bromine, Ethanol Bromine Bromine 1,3-Dibromoacetone_2 1,3-Dibromoacetone Cyclobutanone Dinitrile Cyclobutanone Dinitrile 1,3-Dibromoacetone_2->Cyclobutanone Dinitrile  Malononitrile, NaI, TBAB, K₂CO₃ Malononitrile Malononitrile Cyclobutanone Dinitrile_2 Cyclobutanone Dinitrile 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Cyclobutanone Dinitrile_2->3-Oxocyclobutanecarboxylic Acid  HCl, H₂O, Heat

Figure 2: Favorskii Rearrangement Synthesis Workflow

This protocol is based on a patented process and is suitable for multi-kilogram production.[9]

Step 1: Synthesis of 1,3-Dibromoacetone

  • Reactor Setup: A suitable reactor is charged with ethanol and acetone.

  • Bromination: Bromine is added portion-wise while maintaining the reaction temperature at room temperature. The reaction is typically stirred for 10-16 hours.

  • Isolation: The ethanol, excess acetone, and generated hydrogen bromide are removed by distillation to yield crude 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-Dicyanocyclobutanone

  • Reactor Setup: A reactor is charged with DMF, malononitrile, potassium carbonate, sodium iodide (as an activator), and tetrabutylammonium bromide (TBAB, as a phase transfer catalyst).

  • Cyclization: The crude 1,3-dibromoacetone is added to the mixture, and the reaction is stirred at a controlled temperature until completion.

Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

  • Reaction: The crude 3,3-dicyanocyclobutanone is suspended in 6M aqueous hydrochloric acid. The mixture is heated to reflux (e.g., 80 °C) for 24 hours.

  • Work-up and Isolation: After the reaction is complete, the mixture is evaporated to dryness. Toluene is added, and the solution is washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purification: The final product is purified by recrystallization from methyl tertiary-butyl ether to yield 3-oxocyclobutanecarboxylic acid with a purity of 99-99.2% and an overall yield of 52-68%.[9]

  • Safety: Bromine is a highly corrosive, toxic, and volatile substance that requires specialized handling procedures, including the use of personal protective equipment and a well-ventilated environment.[6][10] The bromination of acetone is an exothermic reaction and requires careful temperature control to prevent runaway reactions. Continuous flow reactors can offer a safer alternative for this hazardous step.[11]

  • Scalability: While the starting materials are relatively inexpensive, the use of bromine on a large scale presents significant safety and environmental challenges. The overall yield of this route can be moderate.

  • Waste: The process generates bromide salts and organic waste streams that require appropriate disposal.

Route 3: Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient manufacturing of pharmaceuticals.[12] A continuous process for the production of 3-oxocyclobutanecarboxylic acid has been developed, offering significant advantages over traditional batch methods.

This innovative approach integrates the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid into a continuous flow system.[12] The process involves the continuous feeding of the starting material and acid into a heated reactor, followed by in-line decolorization, extraction, and separation.

G Starting Material Feed Starting Material Feed Mixing Starting Material Feed->Mixing Acid Feed Acid Feed Acid Feed->Mixing Heated Reactor Heated Reactor Mixing->Heated Reactor Decarboxylation Decolorization Decolorization Heated Reactor->Decolorization Extraction & Separation Extraction & Separation Decolorization->Extraction & Separation Product Stream Product Stream Extraction & Separation->Product Stream

Figure 3: Continuous Flow Synthesis Workflow
  • Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions and hazardous materials.

  • Improved Efficiency: This process dramatically reduces reaction times from 72 hours in batch mode to a matter of minutes or hours in a continuous setup.[12]

  • Higher Throughput: The continuous nature of the process allows for the production of large quantities of material in a shorter period. For instance, 2 metric tons of the product were produced in 10 days.[12]

  • Reduced Waste and Energy Consumption: The continuous process is reported to achieve a 20-fold energy saving and significantly lower the Process Mass Intensity (PMI) compared to batch production.[12]

  • Automation: The process can be fully automated, including raw material feeding, concentration, recrystallization, and filtration, leading to increased consistency and reduced labor costs.[12]

Large-Scale Purification and Crystallization

The purification of 3-oxocyclobutanecarboxylic acid on a large scale is a critical step to ensure the high purity required for pharmaceutical applications. The polar nature of the molecule presents unique challenges.

Crystallization

Crystallization is the primary method for the purification of the final product.[13]

  • Solvent Selection: A key aspect of developing a robust crystallization process is the selection of an appropriate solvent system. For 3-oxocyclobutanecarboxylic acid, a mixture of a good solvent (e.g., dichloromethane, ethyl acetate, or methyl tertiary-butyl ether) and an anti-solvent (e.g., n-heptane or hexane) is commonly employed.[4][9] The ideal solvent system should provide good solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures to maximize yield.

  • Process Control: Critical process parameters such as cooling rate, agitation speed, and seeding strategy must be carefully controlled to ensure consistent crystal size distribution, morphology, and purity. Polymorphism should also be investigated to ensure the desired crystal form is consistently produced.

Chromatography

For high-purity requirements or for the removal of closely related impurities, preparative chromatography can be utilized.[14][15][16]

  • Techniques: While less common for the final purification of this intermediate due to cost, techniques like batch chromatography or simulated moving bed (SMB) chromatography can be employed for intermediate purification or in cases where crystallization is not effective.

  • Stationary and Mobile Phases: Reversed-phase chromatography using a C18 stationary phase with a mobile phase of water and a suitable organic modifier (e.g., acetonitrile or methanol) with an acidic additive (e.g., trifluoroacetic acid) is a common choice for polar carboxylic acids.

Comparative Analysis of Synthetic Routes

FeatureMalonic Ester SynthesisFavorskii RearrangementContinuous Flow Synthesis
Starting Materials Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropaneAcetone, bromine, malononitrile3,3-dimethoxycyclobutane-1,1-dicarboxylic acid
Overall Yield Moderate to goodModerateHigh
Scalability Proven at large scaleChallenging due to bromine handlingHighly scalable
Key Safety Concerns Potassium tert-butoxide, high temperaturesBromine, exothermsMinimized due to small reaction volumes
Process Time Very long (several days)Long (multiple steps)Very short (minutes to hours)
Environmental Impact High salt wasteUse of hazardous bromineSignificantly lower PMI and energy use[12]
Operational Complexity ModerateHigh (due to bromine handling)High (requires specialized equipment)

Conclusion and Recommendations

For the large-scale synthesis of 3-oxocyclobutanecarboxylic acid, the continuous flow synthesis approach offers the most compelling advantages in terms of safety, efficiency, and sustainability.[12] While it requires a higher initial investment in specialized equipment, the long-term benefits of reduced reaction times, lower energy consumption, and minimized waste make it the superior choice for commercial production.

The malonic ester synthesis remains a viable and proven route for large-scale production, particularly if the necessary infrastructure for handling strong bases and high-temperature reactions is already in place.[4][5] However, its long cycle times and significant waste generation are notable drawbacks.

The Favorskii rearrangement route, while utilizing inexpensive starting materials, is hampered by the significant safety and handling challenges associated with the large-scale use of elemental bromine.[9] This route is less recommended for industrial-scale production unless significant engineering controls, such as a continuous flow bromination step, are implemented to mitigate the risks.

Ultimately, the choice of synthetic route will depend on a company's specific capabilities, production targets, and commitment to green chemistry principles. However, the trend towards continuous manufacturing in the pharmaceutical industry strongly suggests that flow-based syntheses of 3-oxocyclobutanecarboxylic acid will become the industry standard.

References

Troubleshooting & Optimization

byproducts in 3-oxocyclobutane-1,1-dicarboxylate synthesis from diisopropyl malonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-oxocyclobutane-1,1-dicarboxylate and its precursors from diisopropyl malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Byproducts

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality of byproduct formation and providing actionable solutions.

Q1: My yield of the cyclized intermediate, diisopropyl 3,3-dialkoxycyclobutane-1,1-dicarboxylate, is very low, and I'm isolating a sticky, high-molecular-weight polymer. What is causing this?

A1: This is a classic issue of competing intermolecular vs. intramolecular alkylation.

Causality: The synthesis of the cyclobutane ring requires a double SN2 reaction where the enolate of diisopropyl malonate reacts with a dielectrophile (e.g., a 1,3-dihalopropane derivative). The first SN2 reaction forms a mono-alkylated intermediate. This intermediate must then undergo a second, intramolecular SN2 reaction to close the four-membered ring.

However, this intermediate can also react with another molecule of the malonate enolate or another molecule of the dielectrophile in an intermolecular fashion. At high concentrations, the probability of these intermolecular reactions increases dramatically, leading to the formation of long-chain polymers instead of the desired cyclobutane ring.

Solutions:

  • High-Dilution Conditions: The most critical factor to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This reduces the probability of reactive intermediates encountering each other. A typical approach is the slow addition of the reactants to a large volume of solvent.

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base to ensure complete and rapid formation of the enolate. Patents for this synthesis often cite the use of potassium tert-butoxide in a polar aprotic solvent like DMF.[1][2] This combination ensures high solubility and reactivity.

  • Temperature Control: While some procedures report high temperatures to drive the reaction, this can also promote side reactions.[3] It is crucial to find the optimal temperature that allows for cyclization without significant decomposition or polymerization. Initial deprotonation is often performed at low temperatures (-5°C) before heating for the cyclization.[2]

Q2: I'm observing significant starting material (diisopropyl malonate) and a mono-alkylated, non-cyclized intermediate in my final crude product. How can I drive the reaction to completion?

A2: This indicates either incomplete deprotonation or a sluggish cyclization step.

Causality: The acidity of the α-proton of diisopropyl malonate (pKa ≈ 13) requires a sufficiently strong base for complete deprotonation.[4] If the base is too weak or used in a substoichiometric amount, a significant portion of the malonate will remain unreacted. Furthermore, the intramolecular SN2 cyclization to form a four-membered ring is entropically and enthalpically challenging (ring strain), which can result in a slow reaction rate.

Solutions:

  • Base Stoichiometry and Strength: Ensure at least one full equivalent of a strong base, such as potassium tert-butoxide or sodium ethoxide, is used. The choice of alkoxide should ideally match the ester to prevent transesterification, although with a bulky isopropyl ester, this is less of a concern than with ethyl esters.[4]

  • Reaction Time and Temperature: The formation of strained rings often requires significant activation energy. Procedures for similar syntheses report long reaction times (e.g., 4 days) and high temperatures (e.g., 130-140°C) to ensure the reaction goes to completion.[1][2][3] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Activating Agents: Some procedures for related syntheses mention the use of an activator like sodium iodide to facilitate the SN2 reaction, particularly if a 1,3-dichloropropane derivative is used instead of the more reactive dibromo- or bromo-chloro variants.[3]

Q3: During the final acidic hydrolysis and decarboxylation step, my product is impure. What are the likely byproducts and how can they be avoided?

A3: The primary byproducts at this stage are from incomplete hydrolysis or incomplete decarboxylation.

Causality: The final step involves the acid-catalyzed hydrolysis of the two isopropyl ester groups to carboxylic acids, followed by the thermal decarboxylation of the resulting β-keto diacid.

  • Incomplete Hydrolysis: If the reaction time is too short or the acid concentration is too low, you may isolate a mixture containing the desired product along with mono-ester/mono-acid intermediates.[4]

  • Incomplete Decarboxylation: While β-keto acids and malonic acids readily decarboxylate upon heating, the reaction requires sufficient thermal energy.[5][6] If the temperature is too low or the heating time is insufficient, the intermediate dicarboxylic acid may persist. Some substituted malonic acids can be surprisingly resistant to decarboxylation.[4][7]

Solutions:

  • Harsh Hydrolysis Conditions: Ensure complete hydrolysis by using a strong acid (e.g., 6N HCl or a mixture of HBr/AcOH) and sufficient heat over an extended period.[7][8] Some protocols specify heating up to 102-106°C for over 100 hours to drive this transformation.[1]

  • Ensure Decarboxylation Temperature is Reached: After hydrolysis, the temperature must be high enough to induce the loss of CO₂. This typically occurs readily in the hot acidic medium.

  • Purification: The final product, 3-oxocyclobutanecarboxylic acid, is often a solid that can be purified by recrystallization from a suitable solvent system like dichloromethane/n-heptane or ethyl acetate.[1][8]

Parameter Issue Recommended Action Rationale
Concentration Polymer FormationUse high-dilution techniques (slow addition).Favors intramolecular cyclization over intermolecular polymerization.
Base Incomplete ReactionUse ≥1 equivalent of a strong base (e.g., KOtBu).Ensures complete formation of the reactive enolate.[4]
Temperature Slow/Stalled ReactionOptimize temperature; may require high heat (130-140°C).Overcomes the activation energy for forming a strained ring.[2]
Hydrolysis Impure ProductUse strong acid (e.g., 6N HCl) and prolonged heating.Drives the complete conversion of diester to diacid for decarboxylation.[1][8]

Frequently Asked Questions (FAQs)

FAQ1: What is the mechanism for the formation of the cyclobutane ring?

The formation of the cyclobutane ring from diisopropyl malonate and a 1,3-dielectrophile follows the general principles of the malonic ester synthesis.[9] The key steps are deprotonation to form a nucleophilic enolate, followed by two sequential SN2 alkylation reactions.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First SN2 Alkylation cluster_step3 Step 3: Intramolecular Cyclization cluster_byproduct Side Reaction: Polymerization A Diisopropyl Malonate B Malonate Enolate A->B + Base - H-Base+ C Mono-alkylated Intermediate B->C + X-(CH2)2-CH(OR)2 - X- D Cyclized Ketal Intermediate C->D Intramolecular SN2 P Polymer Chain C->P + Malonate Enolate (Intermolecular)

Caption: Reaction pathway for cyclization vs. byproduct formation.

FAQ2: Why is this synthesis often followed by hydrolysis and decarboxylation?

The initial product of the cyclization is a diisopropyl 3,3-dialkoxycyclobutane-1,1-dicarboxylate (or similar ketal-protected structure).[1] The ultimate target is often 3-oxocyclobutanecarboxylic acid, a valuable intermediate in pharmaceuticals.[10][11] To get there, two transformations are needed:

  • Hydrolysis: The ketal protecting group is removed with acid and water to reveal the ketone (the "3-oxo" group). Simultaneously, the two isopropyl ester groups are hydrolyzed to carboxylic acids.

  • Decarboxylation: The resulting intermediate has two carboxylic acid groups on the same carbon (a malonic acid derivative). Upon heating, this structure readily loses one molecule of CO₂ to yield the final mono-acid product.[5][12]

FAQ3: Are there limitations on the type of alkylating agent for this cyclization?

Yes. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[4] The electrophilic carbons on the alkylating agent must be accessible. For this reason, primary dihalides (or their derivatives) are used. Tertiary halides are unsuitable as they would lead to elimination reactions.[4] The specific synthesis of the 3-oxo precursor often uses reagents like 1,3-dibromo-2,2-dimethoxypropane or 1,3-dichloroacetone.[2][13]

Experimental Protocol: Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate Precursor

This generalized protocol is based on methodologies described in the patent literature and should be adapted and optimized for your specific laboratory conditions.[1][2]

Step 1: Enolate Formation and Cyclization

  • To a dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Cool the solvent in an ice/salt bath to -5°C.

  • Add potassium tert-butoxide portion-wise while stirring.

  • Prepare a solution of diisopropyl malonate in anhydrous DMF. Add this solution dropwise to the cold base suspension over several hours, maintaining the internal temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add the dihalo-reagent (e.g., 2,2-dimethoxy-1,3-dibromopropane) dropwise.

  • After addition, slowly heat the reaction mixture to 130-140°C and maintain for the required time (can be 24-96 hours), monitoring by TLC/LC-MS.

  • Cool the reaction, quench with water, and extract multiple times with a nonpolar solvent (e.g., n-heptane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclized product.

Step 2: Hydrolysis and Decarboxylation

  • Combine the crude product from Step 1 with 6N aqueous HCl.

  • Heat the mixture to reflux (approx. 100-105°C) for an extended period (48-120 hours) until LC-MS analysis indicates complete conversion.

  • Cool the solution and extract multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude 3-oxocyclobutanecarboxylic acid by recrystallization.

troubleshooting_flowchart Start Low Yield or Impure Product Q1 What is the main impurity? Start->Q1 Impurity_Polymer Polymer Q1->Impurity_Polymer Polymeric Material Impurity_SM Starting Material / Mono-alkylated Intermediate Q1->Impurity_SM Unreacted Precursors Impurity_Final Hydrolysis / Decarboxylation Intermediates Q1->Impurity_Final Final Step Impurities Sol_Polymer Action: Use High Dilution (Slow addition, more solvent) Impurity_Polymer->Sol_Polymer Sol_SM Action: Check Base Stoichiometry. Increase Reaction Time/Temp. Impurity_SM->Sol_SM Sol_Final Action: Increase Hydrolysis Time/Temp/Acid Conc. Impurity_Final->Sol_Final

Caption: Troubleshooting flowchart for byproduct issues.

References

Technical Support Center: Chromatographic Purification of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during its chromatographic purification. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure you can achieve the desired purity for your critical applications.

Introduction: The Unique Challenges of Purifying a β-Keto Ester

This compound is a valuable intermediate in organic synthesis. However, its purification by column chromatography is not always straightforward. As a β-keto ester, it possesses inherent chemical properties that can lead to common chromatographic issues such as peak tailing, co-elution with impurities, and even on-column degradation. Understanding the root causes of these problems is the first step toward developing a robust and reliable purification protocol.

A key characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium can complicate chromatographic separations, as the two forms may interact differently with the stationary phase, potentially leading to broadened or misshapen peaks.[1][2][3] Furthermore, the slightly acidic nature of standard silica gel can sometimes catalyze unwanted side reactions or cause degradation of sensitive compounds.

This guide will walk you through a systematic approach to troubleshooting and optimizing the purification of this compound, ensuring you can consistently obtain a high-purity product.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the purification process.

Problem 1: My compound is streaking or tailing on the TLC plate and column.

Q: I've run a TLC of my crude this compound, and the spot is elongated and tails significantly, even with a standard ethyl acetate/hexane solvent system. What's causing this and how can I fix it?

A: Peak tailing is a frequent issue when chromatographing polar compounds, and β-keto esters can be particularly susceptible. There are several potential causes:

  • Strong Interaction with Silica: The ketone and ester functionalities can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to a non-uniform elution front, resulting in tailing.

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms on the silica surface can contribute to band broadening and tailing.[1][2][3]

  • Sample Overload: Applying too much sample to your TLC plate or column can saturate the stationary phase, leading to poor separation and tailing.

Solutions:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexane.[4] Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the proportion of ethyl acetate. For a related compound, a 1:1 mixture of hexane and ethyl acetate resulted in an Rf value of 0.3, which is a good target for column chromatography.

    • Consider a Different Solvent System: If ethyl acetate/hexane is not effective, consider trying dichloromethane/methanol. Start with a small percentage of methanol (1-2%) and increase as needed. Be cautious, as high concentrations of methanol can dissolve the silica gel.

  • Modify the Stationary Phase (Indirectly):

    • Acid/Base Additives: While less common for this specific compound, if you suspect strong acidic interactions are the primary cause of tailing, you can add a small amount (0.1-1%) of a neutralizer like triethylamine to your mobile phase. However, this should be a last resort as it can complicate solvent removal.

  • Proper Sample Loading:

    • Dilute Your Sample: Ensure your sample is fully dissolved in a minimal amount of a solvent that is less polar than your mobile phase.

    • Dry Loading: If your compound is not very soluble in a suitable loading solvent, consider dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Problem 2: I'm seeing multiple spots on my TLC, and I'm not sure which is my product.

Q: My crude reaction mixture shows several spots on the TLC plate. How can I identify the spot corresponding to this compound and what are the likely impurities?

A: Identifying your product and understanding potential impurities is crucial for developing an effective purification strategy.

Identifying the Product Spot:

  • TLC Stains: While the product should be UV active due to the carbonyl group, using a stain can provide additional confirmation. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with the enol form of the β-keto ester, resulting in a yellow spot on a purple background. Aldehyd or alcohol impurities will also be visualized.

  • Reference Standard: If available, co-spotting your crude mixture with a pure sample of this compound is the most definitive way to identify the product spot.

Potential Impurities:

Based on common synthetic routes, which often involve the reaction of diisopropyl malonate with a cyclizing agent, potential impurities include:

  • Unreacted Diisopropyl Malonate: This is a common starting material and may be present if the reaction did not go to completion. It is generally more polar than the product.

  • Byproducts from the Cyclization: The nature of these will depend on the specific reagents used.

  • Hydrolysis Product: Although less likely under anhydrous reaction conditions, some of the ester groups could be hydrolyzed to the corresponding carboxylic acid, which would be significantly more polar and likely remain at the baseline of the TLC plate. The presence of water during workup or purification on wet silica can also lead to hydrolysis.[5]

Problem 3: My compound seems to be degrading on the column.

Q: I'm experiencing low recovery after column chromatography, and I suspect my product is decomposing on the silica gel. Is this possible and what can I do about it?

A: Yes, decomposition on silica gel is a valid concern, especially for compounds that may be sensitive to acid.

Causes of Degradation:

  • Acid-Catalyzed Hydrolysis: The slightly acidic nature of silica gel can promote the hydrolysis of the isopropyl ester groups, particularly if there is residual water in your solvent or on the silica.[5]

  • Other Acid-Catalyzed Reactions: The acidic surface could potentially catalyze other unforeseen side reactions.

Solutions:

  • Use High-Purity Solvents: Ensure your solvents are dry and of high purity to minimize the presence of water and other reactive impurities.

  • Deactivate the Silica Gel: If you consistently experience degradation, you can use deactivated silica gel. This can be prepared by treating standard silica gel with a base, such as triethylamine, followed by washing and drying. Alternatively, you can add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • Alternative Stationary Phases: In severe cases of degradation, consider using a less acidic stationary phase, such as alumina (neutral or basic). However, this will require re-optimization of your solvent system.

Experimental Protocols

Recommended TLC Protocol
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the origin line.

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 20-30% ethyl acetate in hexane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization:

    • Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • If necessary, use a potassium permanganate stain to visualize UV-inactive compounds.

Flash Column Chromatography Protocol

This protocol is a starting point and should be optimized based on your TLC results.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%)
Column Packing Slurry pack the column with the initial mobile phase.
Sample Loading Dry load the sample for best results.
Elution Apply pressure to achieve a flow rate of ~2 inches/minute.
Fraction Collection Collect fractions and analyze by TLC.

Step-by-Step Procedure:

  • Column Preparation: Select an appropriate size column based on the amount of crude material. Pack the column with a slurry of silica gel in your starting mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or hand bellows) to begin elution.

  • Gradient Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexane) to elute your compound.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflow and Decision Making

Troubleshooting Flowchart

Caption: A decision-making flowchart for troubleshooting the purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for this compound?

While the exact Rf value will depend on the specific TLC plate and solvent system, a good target for column chromatography is an Rf of 0.25-0.35. For a compound with similar polarity, an Rf of 0.3 was observed in a 1:1 hexane/ethyl acetate mixture. You should aim for a solvent system that provides this Rf for your product.

Q2: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable alternative, especially if you are having issues with degradation on silica gel. You would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (such as acetonitrile/water or methanol/water). Your compound would elute earlier with a higher proportion of the organic solvent.

Q3: How can I tell if my column is overloaded?

Column overloading often manifests as broad, tailing peaks where the separation between your product and impurities is poor. If you suspect overloading, try running the purification with a smaller amount of crude material on the same size column. If the separation improves, you were likely overloading the column.

Q4: Is it necessary to use gradient elution?

While isocratic elution (using a single solvent mixture) can work if your impurities are well-separated from your product, gradient elution is often more efficient. It allows you to elute less polar impurities quickly with a low-polarity solvent, and then increase the polarity to elute your product in a reasonable time without excessive band broadening.

Q5: What are the storage recommendations for the purified product?

This compound should be stored at room temperature in a tightly sealed container to protect it from moisture.

References

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate reaction troubleshooting and side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your chemical synthesis.

I. Introduction to the Synthesis

The synthesis of this compound typically involves the cyclization of diisopropyl malonate with a 1,3-dihaloacetone equivalent. This reaction, a variation of the malonic ester synthesis, is a powerful tool for constructing the strained four-membered cyclobutane ring. However, the inherent ring strain and the reactivity of the starting materials can lead to several challenges, including low yields, competing side reactions, and purification difficulties. This guide will provide the necessary insights to navigate these complexities.

II. Reaction Mechanism and Key Parameters

The core of the synthesis is a double nucleophilic substitution reaction. A base is used to deprotonate the acidic α-hydrogen of diisopropyl malonate, forming a nucleophilic enolate. This enolate then displaces a halide from the 1,3-dihalo compound in an initial alkylation step. A second deprotonation and subsequent intramolecular cyclization yield the desired cyclobutane ring.

To achieve a successful synthesis, careful control of the following parameters is crucial:

  • Choice of Base: The base must be strong enough to efficiently deprotonate the malonate ester but not so reactive that it promotes unwanted side reactions with the electrophile.

  • Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate and pathway.

  • Temperature: Temperature control is vital to manage the reaction kinetics and minimize the formation of byproducts.

  • Stoichiometry: The molar ratio of the reactants can significantly impact the product distribution, particularly in minimizing dialkylation.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent issue in this synthesis and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation: If the base is not strong enough or is used in insufficient quantity, the initial deprotonation of diisopropyl malonate will be incomplete, leading to a lower concentration of the reactive enolate.

    • Solution: Switch to a stronger base like potassium tert-butoxide or sodium hydride. Ensure the base is fresh and handled under anhydrous conditions to prevent deactivation by moisture. Use a slight excess of the base (1.05-1.1 equivalents per proton to be removed).

  • Reaction Temperature is Too Low or Too High: An inadequate temperature can lead to a sluggish reaction, while excessive heat can promote decomposition and side reactions.

    • Solution: The optimal temperature is often a delicate balance. For the initial deprotonation with strong bases like potassium tert-butoxide, cooling to -5°C to 0°C is often recommended to control the exothermic reaction.[1] For the subsequent cyclization, a higher temperature may be required, but this should be carefully optimized. Some procedures report heating up to 140°C for extended periods when using a protected dihaloacetone.[1]

  • Poor Quality of Reagents: The purity of diisopropyl malonate and the 1,3-dihaloacetone is critical. Impurities can interfere with the reaction.

    • Solution: Use freshly distilled diisopropyl malonate. If using 1,3-dichloroacetone, be aware that it can be unstable and should be used fresh or purified before use.

  • Inefficient Intramolecular Cyclization: The formation of a four-membered ring is entropically disfavored.

    • Solution: Employing high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization. This involves the slow addition of the alkylated intermediate to a solution of the base.

Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

Answer:

The most common high molecular weight byproduct is the result of a dialkylation reaction. This occurs when a second molecule of the malonate enolate reacts with the initially formed mono-alkylated product before it can cyclize.

  • Mechanism of Dialkylation:

    • Diisopropyl malonate enolate reacts with 1,3-dihaloacetone to form a mono-alkylated intermediate.

    • Instead of intramolecular cyclization, this intermediate reacts with another molecule of diisopropyl malonate enolate.

  • Strategies to Minimize Dialkylation:

    • Control Stoichiometry: Use a slight excess of the dihalo-compound relative to the diisopropyl malonate. This ensures that the malonate enolate is consumed before it can react with the mono-alkylated product.

    • Slow Addition: Add the diisopropyl malonate/base solution slowly to the solution of the 1,3-dihaloacetone. This maintains a low concentration of the malonate enolate, favoring the intramolecular cyclization.

    • Choice of Base: A bulky base may sterically hinder the approach of a second malonate enolate to the mono-alkylated intermediate.

Question 3: My product seems to be contaminated with a rearranged isomer. Could this be a Favorskii rearrangement product?

Answer:

Yes, the Favorskii rearrangement is a plausible side reaction in this synthesis, especially given the presence of an α-halo ketone moiety in the intermediate or if the final product is subjected to basic conditions during workup.[2][3][4]

  • Mechanism of Favorskii Rearrangement: The Favorskii rearrangement of an α-halo ketone in the presence of a base leads to a ring contraction, forming a cyclopropanone intermediate, which then opens to yield a carboxylic acid derivative.[2] In the context of your synthesis, this could lead to the formation of cyclopropane dicarboxylate derivatives.

  • How to Mitigate the Favorskii Rearrangement:

    • Careful pH Control During Workup: Avoid strongly basic conditions during the workup and purification steps. A neutral or slightly acidic quench is recommended.

    • Temperature Management: Higher temperatures can favor rearrangement reactions. Maintain the reaction and workup at the lowest effective temperature.

    • Protecting the Ketone: A common strategy to avoid side reactions involving the ketone is to use a protected form of 1,3-dihaloacetone, such as 2,2-dimethoxy-1,3-dibromopropane.[1] The ketal is stable to the basic conditions of the cyclization and can be removed in a subsequent acidic step to reveal the ketone.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: Potassium tert-butoxide and sodium hydride are commonly used strong bases that are effective for this transformation.[1][5] Potassium tert-butoxide is often preferred due to its good solubility in common organic solvents like DMF and THF. Sodium hydride is a powerful base but requires careful handling as it is a flammable solid and reacts violently with water.

Q2: Which solvent is most suitable for this cyclization?

A2: Aprotic polar solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are generally the solvents of choice. DMF is particularly effective at dissolving the reactants and the intermediate salts, which can facilitate the reaction.[1][5]

Q3: How can I effectively purify the final product?

A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate) solvents is typically effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an option for purification, especially on a larger scale. However, care must be taken to avoid decomposition at high temperatures.

Q4: What are the expected NMR spectral features for this compound?

A4: While a full spectral analysis should be conducted, you can expect the following characteristic signals:

  • ¹H NMR:

    • A multiplet or septet for the methine protons (-CH) of the isopropyl groups.

    • A doublet for the methyl protons (-CH₃) of the isopropyl groups.

    • Singlets or complex multiplets for the methylene protons (-CH₂-) of the cyclobutane ring. The chemical shift and multiplicity will depend on the specific stereochemistry and coupling constants.

  • ¹³C NMR:

    • A signal for the ketone carbonyl carbon (C=O) in the downfield region.

    • Signals for the ester carbonyl carbons (COO).

    • Signals for the methine and methyl carbons of the isopropyl groups.

    • Signals for the quaternary and methylene carbons of the cyclobutane ring.

V. Experimental Protocol: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (Protected Precursor)

This protocol describes the synthesis of the protected precursor, which is often a more reliable route to the final product.

Materials:

  • Diisopropyl malonate

  • 2,2-dimethoxy-1,3-dibromopropane

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • n-Heptane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous DMF and cool the solution to -5°C in an ice-salt bath.[1]

  • Slowly add a solution of diisopropyl malonate in anhydrous DMF to the cooled base solution, maintaining the temperature below 0°C.[1]

  • Stir the resulting mixture at a low temperature for a specified period to ensure complete enolate formation.

  • To this mixture, add 2,2-dimethoxy-1,3-dibromopropane dropwise, again maintaining a low temperature.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a higher temperature (e.g., 130-140°C) for an extended period (e.g., 85 hours to 4 days) to drive the cyclization to completion.[1]

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous mixture with n-heptane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

VI. Visualizing the Reaction and Troubleshooting

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

Reaction_Pathway A Diisopropyl Malonate B Enolate Intermediate A->B Base D Mono-alkylated Intermediate B->D Alkylation C 1,3-Dihaloacetone C->D E This compound (Desired Product) D->E Intramolecular Cyclization

Caption: Desired reaction pathway for the synthesis.

Side_Reactions cluster_0 Dialkylation Pathway cluster_1 Favorskii Rearrangement D Mono-alkylated Intermediate F Dialkylated Byproduct D->F B Enolate Intermediate B->F G α-Halo Ketone Intermediate H Cyclopropanone Intermediate G->H Base I Rearranged Product (Cyclopropane derivative) H->I Nucleophilic Attack & Ring Opening

Caption: Common side reaction pathways to consider.

VII. Summary of Key Recommendations

ParameterRecommendationRationale
Base Potassium tert-butoxide or Sodium HydrideStrong bases to ensure complete deprotonation of the malonate.
Solvent Anhydrous DMF or THFAprotic polar solvents that aid in solubility and reaction rate.
Temperature Cool for deprotonation, heat for cyclization (optimize)Balances reaction rate with minimizing side reactions.
Electrophile Use a protected 1,3-dihaloacetone (e.g., ketal)Avoids side reactions at the ketone functionality.
Workup Neutral or slightly acidic quenchPrevents base-catalyzed side reactions like the Favorskii rearrangement.
Purification Silica gel column chromatographyEffective for separating the desired product from byproducts.

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on troubleshooting and avoiding common side reactions. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can significantly improve the success rate of this challenging but rewarding synthesis.

VIII. References

  • Guidechem. (n.d.). What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 27). Favorskii rearrangement. Retrieved from --INVALID-LINK--

  • Chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, September 2). 3-Oxocyclobutanecarboxylic acid. Retrieved from --INVALID-LINK--

  • Slideshare. (2015, May 12). Favorskii rearrangement----Sir Khalid (Organic). Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Favorskii Rearrangement. Retrieved from --INVALID-LINK--

  • Google Patents. (2010, October 13). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from --INVALID-LINK--

  • Myers, A. G. (n.d.). p1d4 favorskii. Andrew G. Myers Research Group. Retrieved from --INVALID-LINK--

  • Google Patents. (2015, November 11). Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Weinstock, L. M., Corley, E., Abramson, N. L., & Douglas, A. W. (1985). REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Tetrahedron Letters, 26(15), 1679-1682.

  • AChemBlock. (n.d.). 3-Oxo-cyclobutane-1,1-dicarboxylic acid diisopropyl ester 97%. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, October). Base-mediated reactions of diethyl malonates derivatives with perfluorinated olefins: Novel synthetic routes to multifunctional ionomer precursors. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 893724-10-2|this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of solvent on product yield. Retrieved from --INVALID-LINK--

  • A2B Chem. (n.d.). 893724-10-2 | this compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from --INVALID-LINK--

  • TCI (Shanghai) Development Co., Ltd. (n.d.). This compound 893724-10-2. Retrieved from --INVALID-LINK--

  • FlipHTML5. (n.d.). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Oxo-cyclobutane-1,1-dicarboxylic acid diisopropyl ester. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Base-Mediated Direct Alkylation And Cycloaddition Of Indolylquinones with Diethyl Malonate. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from --INVALID-LINK--

  • ACS Publications. (2015). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1. Procedure. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Base controlled rongalite-mediated reductive aldol/cyclization and dimerization of isatylidene malononitriles/cyanoacetates. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Diisopropyl malonate ReagentPlus, 99. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Diisopropyl malonate. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Diisopropyl Malonate. Retrieved from --INVALID-LINK--

  • China Diisopropyl Malonate Manufacturers Suppliers Factory. (n.d.). Diisopropyl malonate. Retrieved from --INVALID-LINK--

  • MDPI. (2019). The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves. Retrieved from --INVALID-LINK--

  • OUCI. (2010). Quantum chemical aspects of solvent effects on the Diels–Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodicarboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). isopropyl3-oxocyclobutane-1-carboxylate synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges of Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in cyclobutane ring formation. Cyclobutanes are valuable structural motifs in medicinal chemistry and natural product synthesis, yet their construction is often hampered by inherent ring strain and competing reaction pathways.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance your synthetic success.

Troubleshooting Guide: Addressing Low-Yield Scenarios

This section is structured in a question-and-answer format to directly tackle specific problems you may be facing in the lab.

Issue 1: My [2+2] Photocycloaddition is Inefficient.

Question: I'm attempting a [2+2] photocycloaddition to form a cyclobutane ring, but the yield is disappointingly low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in [2+2] photocycloaddition reactions are a common hurdle.[4][5] The issue often stems from one or more of the following factors:

  • Inadequate Light Source or Wavelength: The photochemical excitation of your substrate is critical.[4] Ensure the emission wavelength of your UV lamp is appropriate for the electronic transition of your alkene or enone. The light source's intensity must also be sufficient to drive the reaction forward.

  • Sub-optimal Reaction Time and Concentration: Insufficient reaction time can result in incomplete conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Additionally, reaction concentration is a key parameter; excessively dilute conditions can impede intermolecular cycloadditions.[4][6]

  • Presence of Quenchers and Competing Side Reactions: The triplet excited state, often involved in these reactions, can be quenched by species like molecular oxygen.[4] Therefore, it is imperative to thoroughly degas your solvent and reaction mixture. Competing side reactions, such as the cis-trans isomerization of the alkene, can also consume starting material and lower the yield of the desired cyclobutane product.[4]

  • Poor Substrate Reactivity: The electronic nature of the reacting alkenes plays a significant role.[4] Cycloadditions between electron-rich and electron-poor alkenes are often more efficient.[4][5] For substrates with low intrinsic reactivity, the use of a photosensitizer may be necessary.

  • Reversibility of the Cycloaddition: In some cases, the wavelength of light used to promote the cycloaddition may be similar to that which can induce a retro-[2+2] reaction, leading to a photostationary state with a low concentration of the desired product.

Optimization Strategies:

To address these issues, consider the following systematic approach to optimization:

Table 1: Troubleshooting Low Yields in [2+2] Photocycloadditions

ParameterRecommended ActionRationale
Light Source Verify the lamp's wavelength is optimal for your substrate's absorbance. Consider using a more powerful lamp or a different type of lamp (e.g., medium-pressure mercury lamp, LEDs).To ensure efficient photochemical excitation.
Reaction Time Monitor the reaction at regular intervals (e.g., every hour) by TLC or GC-MS to determine the point of maximum conversion.To avoid premature termination or decomposition of the product upon prolonged irradiation.
Concentration Systematically vary the concentration of your reactants. Start with your current concentration and run parallel reactions at 0.5x and 2x concentration.To find the optimal balance for intermolecular reactions while minimizing side reactions.
Solvent Ensure the solvent is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.To remove dissolved oxygen which can act as a triplet quencher.[4]
Photosensitizer For reactions that fail with direct irradiation, introduce a triplet sensitizer such as acetone or benzophenone.[1][4]To facilitate the population of the reactive triplet excited state of the alkene.[1]
Experimental Protocol: General Procedure for a Photosensitized [2+2] Cycloaddition
  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photosensitizer (e.g., benzophenone, 0.1-0.3 eq) in a suitable solvent (e.g., acetone, acetonitrile) that has been thoroughly degassed.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). Ensure the reaction is cooled, if necessary, using a cooling fan or a cryostat.

  • Monitoring: Stir the reaction mixture and monitor its progress periodically by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane.

Issue 2: My Transition Metal-Catalyzed Cycloaddition is Failing.

Question: I am using a transition metal catalyst for a thermally-driven [2+2] cycloaddition, but my yields are low and inconsistent. What could be the problem?

Answer: Transition metal-catalyzed methods offer a powerful alternative to photochemical approaches, but they come with their own set of challenges.[7] Low yields in these reactions can often be traced back to issues with the catalyst's activity and stability.[8]

  • Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions, leading to a low turnover number.[8] This can be caused by impurities in the reagents or solvents, such as water or oxygen, which can poison the catalyst.[8]

  • Sub-optimal Ligand Choice: The steric and electronic properties of the ligands coordinated to the metal center are crucial for catalytic activity and selectivity. An inappropriate ligand may lead to a less active catalyst or promote undesired side reactions.

  • Poor Substrate Compatibility: The electronic and steric properties of the alkene substrates can hinder the cycloaddition process.[8]

  • Competing Reaction Pathways: Side reactions such as alkene isomerization, polymerization, or other types of cycloadditions can consume the starting materials and reduce the yield of the desired cyclobutane.[8]

Troubleshooting Workflow for Transition Metal-Catalyzed Reactions

Below is a workflow to help diagnose and resolve low-yield issues in transition metal-catalyzed cyclobutane formations.

troubleshooting_workflow start Low Yield in Transition Metal-Catalyzed Cyclobutane Formation check_catalyst Is the Catalyst Active? start->check_catalyst check_impurities Are Reagents and Solvents Pure? check_catalyst->check_impurities Yes solution_catalyst Screen Different Catalysts/Ligands. Consider a More Robust Catalyst. check_catalyst->solution_catalyst No optimize_conditions Are Reaction Conditions Optimal? check_impurities->optimize_conditions Yes solution_impurities Purify Solvents and Reagents. Use a Glovebox or Schlenk Line. check_impurities->solution_impurities No check_substrate Is the Substrate Suitable? optimize_conditions->check_substrate Yes solution_conditions Vary Temperature, Solvent, and Concentration. optimize_conditions->solution_conditions No solution_substrate Modify Substrate Electronics/Sterics. Consider an Alternative Synthetic Route. check_substrate->solution_substrate No

Caption: A troubleshooting workflow for low-yield transition metal-catalyzed cyclobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming cyclobutane rings?

A1: The most common methods for synthesizing cyclobutane rings include:

  • [2+2] Photocycloaddition: This is a widely used method involving the light-induced reaction of two alkene moieties to form a cyclobutane ring.[9] These reactions can be intermolecular or intramolecular.[10]

  • Transition Metal-Catalyzed [2+2] Cycloaddition: These reactions are thermally driven and offer an alternative to photochemical methods, often with different selectivity profiles.[7]

  • Intramolecular Cyclization of 1,4-Dihalides: The reaction of a 1,4-dihalobutane derivative with a reducing agent can lead to the formation of a cyclobutane ring. A classic example is the reaction of 1,3-dibromopropane with diethyl malonate followed by hydrolysis and decarboxylation.[11]

  • Ring Contraction Reactions: Certain larger rings, such as substituted pyrrolidines, can undergo ring contraction to form cyclobutanes.[12]

Q2: Why is the formation of cyclobutane rings often challenging?

A2: The primary challenge in synthesizing cyclobutane rings is their inherent ring strain, which is estimated to be around 26.3 kcal/mol.[2][3] This strain arises from two main factors:

  • Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal C-C-C bond angles in a planar cyclobutane are 90°. To alleviate some of this strain, cyclobutane adopts a puckered conformation.[2][3]

  • Torsional Strain: There is also eclipsing strain between adjacent C-H bonds. The puckered conformation helps to reduce this torsional strain.[3]

This inherent instability makes the formation of the four-membered ring thermodynamically less favorable compared to five- or six-membered rings.[3]

Q3: How can I improve the diastereoselectivity of my cyclobutane-forming reaction?

A3: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is influenced by steric and electronic factors. Here are some strategies to consider:

  • Solvent Effects: The polarity of the solvent can have a significant impact on diastereoselectivity.[4] It is advisable to screen a range of solvents from non-polar (e.g., hexane) to polar (e.g., acetonitrile).

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state that leads to the thermodynamically more stable diastereomer.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on one of the reactants or employing a chiral catalyst can induce high levels of diastereoselectivity and enantioselectivity.

Q4: What is the Paternò-Büchi reaction and what are its common challenges?

A4: The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (a four-membered ring containing an oxygen atom).[13][14] Common challenges include:

  • Low Regio- and Diastereoselectivity: The reaction can often lead to a mixture of regioisomers and diastereomers.[15][16]

  • Side Reactions: The excited carbonyl compound can undergo other photochemical processes, such as photoreduction, which compete with the desired cycloaddition.

  • Low Quantum Yield: The efficiency of the reaction can be low, requiring long irradiation times.

Optimization strategies are similar to those for all-carbon [2+2] cycloadditions and often involve careful selection of the solvent, temperature, and substrate electronics.[13][16]

References

purification challenges of polar 3-oxocyclobutane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 3-oxocyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with isolating these valuable, yet often problematic, compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The 3-oxocyclobutane motif is a strained, four-membered ring system containing a ketone. This structure is a cornerstone in the synthesis of numerous pharmaceutical agents.[1] However, its inherent ring strain, coupled with the high polarity often imparted by additional functional groups (e.g., carboxylic acids, hydroxyls, amines), presents significant purification hurdles.[1][2] This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of polar 3-oxocyclobutane derivatives.

Q1: What makes 3-oxocyclobutane derivatives particularly challenging to purify?

A1: The purification challenges stem from a combination of three core factors:

  • High Polarity: The ketone functionality, often in conjunction with other polar groups like carboxylic acids or alcohols, makes these molecules highly polar. This leads to poor retention and peak tailing in standard normal-phase chromatography and high solubility in aqueous phases, complicating extractions.[1]

  • Ring Strain: The cyclobutane ring possesses significant strain energy (approx. 26 kcal/mol), making it susceptible to ring-opening reactions under harsh conditions (e.g., strong acids or bases, high temperatures).[2] The ketone at the 3-position can further activate the ring.

  • Potential for Hydrate/Hemiketal Formation: The electrophilic ketone can react with water or alcohol solvents to form hydrates or hemiketals, leading to multiple species in solution and complicating analysis by NMR or chromatography.

Q2: What are the primary stability concerns during purification?

A2: The primary concern is the acid or base sensitivity of the cyclobutane ring. Standard silica gel is acidic and can catalyze decomposition.[3] Similarly, exposure to strong bases can lead to undesired reactions. For instance, some derivatives can undergo decomposition under basic conditions during esterification attempts.[4] It is crucial to evaluate the stability of your specific derivative to the pH range of your intended purification method.

Q3: When should I consider using a protecting group for the ketone?

A3: Protecting the 3-oxo group is advisable when subsequent chemical steps involve reagents that are incompatible with a ketone, such as strong nucleophiles (e.g., Grignard reagents, organolithiums) or strong reducing agents (e.g., LiAlH₄).[5] An ideal protecting group, such as an acetal or ketal, should be stable to the reaction conditions and easily removed under mild conditions that do not compromise the integrity of the cyclobutane ring.[5][6] A common strategy in synthesis is to use a precursor with a protected ketone, such as a 3,3-dimethoxycyclobutane derivative, and then deprotect it in the final steps under acidic conditions to reveal the 3-oxocyclobutane moiety.[1][7]

Q4: Can I use reverse-phase chromatography for these highly polar compounds?

A4: Absolutely. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is often an excellent choice for purifying highly polar compounds that are poorly retained on normal-phase media.[8][9] However, challenges can arise with 100% aqueous mobile phases, which can cause "phase dewetting" or "ligand collapse" in traditional C18 columns, leading to irreproducible retention times.[10] It is often better to use specialized "aqueous stable" reverse-phase columns or consider alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11][12]

Troubleshooting Guide: Common Purification Issues

This section provides a problem-and-solution framework for specific issues encountered during the purification of polar 3-oxocyclobutane derivatives.

Problem 1: Compound streaks or does not move from the baseline in normal-phase flash chromatography.
  • Underlying Cause: The compound is too polar for the chosen solvent system and is irreversibly adsorbing to the acidic silica gel.

  • Solutions & Scientific Rationale:

    • Increase Mobile Phase Polarity: The most straightforward approach is to increase the eluting strength of the mobile phase. A common strategy for highly polar compounds is to switch from ethyl acetate/hexane systems to a methanol/dichloromethane (MeOH/DCM) gradient.[3][13] Methanol is a highly polar solvent that effectively competes with the analyte for binding sites on the silica surface.

    • Deactivate the Stationary Phase: The acidity of silica gel can cause strong binding and potential degradation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., using a 10% ammonia in methanol solution) to the mobile phase can neutralize the acidic silanol groups, reducing tailing and improving recovery.[3]

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina can be an excellent alternative for acid-sensitive compounds or those that bind too strongly to silica.[3]

      • Reverse-Phase Silica: For extremely polar compounds, switching to a reverse-phase separation, where the most polar compounds elute first, is a powerful strategy.[3]

      • HILIC: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like bare silica or an amine-bonded phase) with a high-organic, aqueous mobile phase. In HILIC, water acts as the strong, eluting solvent. This technique is specifically designed for retaining and separating very polar compounds.[12][14]

Problem 2: Low recovery or evidence of decomposition after chromatography.
  • Underlying Cause: The 3-oxocyclobutane ring is degrading on the stationary phase, likely due to its acidity or prolonged contact time.

  • Solutions & Scientific Rationale:

    • Use a Milder Stationary Phase: As mentioned above, switch from standard silica gel to neutral alumina or deactivated silica to minimize acid-catalyzed degradation.[3]

    • Optimize Flow Rate: While slower flow rates can improve resolution, they also increase the residence time of the compound on the column, potentially allowing more time for decomposition. A balance must be struck. For flash chromatography, ensure the flow rate is sufficient to elute the compound in a reasonable time frame.

    • Consider Non-Chromatographic Methods: If the compound is highly unstable, chromatography may not be suitable. Explore alternatives:

      • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective and gentle method for achieving high purity. Solvent systems like methyl tertiary butyl ether or mixtures like dichloromethane/heptane have been successfully used for derivatives like 3-oxocyclobutanecarboxylic acid.[15][16]

      • Acid-Base Extraction: For derivatives with acidic (e.g., carboxylic acid) or basic (e.g., amine) handles, a liquid-liquid extraction can be an effective initial purification step to remove neutral impurities. For example, 3-oxocyclobutanecarboxylic acid can be extracted from an organic layer into a saturated sodium bicarbonate solution, washed, and then re-acidified and extracted back into an organic solvent.[17]

Problem 3: Difficulty achieving crystallization.
  • Underlying Cause: High compound polarity can lead to very high solubility in many solvents. Furthermore, the presence of even minor impurities can disrupt the formation of a crystal lattice.

  • Solutions & Scientific Rationale:

    • Systematic Solvent Screening: The material must be highly pure before attempting crystallization. Once purified, perform a small-scale screen of various solvents with different polarities. The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

    • Use an Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which it is insoluble until turbidity persists. Heating to redissolve and then slow cooling can induce crystallization. For polar compounds, common systems include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Acetone/Water.

    • Charcoal Treatment: If the crude material has colored impurities, these can inhibit crystallization. Dissolving the product in a suitable solvent, adding activated charcoal, stirring for a period, and then filtering through Celite® can remove these impurities before proceeding with crystallization.[18]

Data & Protocols

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Compound PolarityStationary PhaseRecommended Solvent System (Gradient)Notes
Moderately PolarSilica Gel20% -> 100% Ethyl Acetate in HexanesThe standard starting point for many organic compounds.[13]
Highly PolarSilica Gel5% -> 20% Methanol in DichloromethaneA strong system for eluting very polar, non-ionic compounds.[3]
Basic (e.g., Amines)Silica Gel2% -> 10% (10% NH₃ in MeOH) in DCMThe ammonia deactivates silica and prevents protonation of the amine.[3]
Acid-SensitiveNeutral Alumina10% -> 80% Ethyl Acetate in HexanesAlumina avoids the acidic environment of silica gel.[3]
Extremely PolarAmine-bonded Silica (HILIC)20% -> 50% Water in AcetonitrileA HILIC approach where water is the strong eluting solvent.[14]
Protocol 1: General Flash Chromatography on Silica Gel for a Polar Derivative

This protocol outlines a general procedure for purifying a polar 3-oxocyclobutane derivative using flash chromatography with a MeOH/DCM solvent system.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate solvent mixture. Spot the crude material on a silica plate and test various ratios of MeOH in DCM. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.35.

  • Column Packing: Select an appropriately sized column for your sample amount (typically aiming for a sample-to-silica weight ratio of 1:30 to 1:100). Pack the column using the initial, low-polarity solvent mixture as a slurry.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM or the elution solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, evaporate the solvent under reduced pressure to get a dry, free-flowing powder, and load this powder onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 2% MeOH in DCM). Gradually increase the percentage of methanol in a stepwise or linear gradient based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that polar compounds may require co-evaporation with a less polar solvent like toluene to remove final traces of high-boiling point solvents.[15]

Diagram 1: Troubleshooting Workflow for Column Chromatography

This diagram provides a decision-making framework for common chromatography issues.

G start Start Purification: Normal-Phase Flash (Silica) check_rf Compound has Rf > 0.1 on TLC? start->check_rf proceed Proceed with Column Chromatography check_rf->proceed Yes increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH to DCM) check_rf->increase_polarity No streaking Streaking or Tailing Observed? add_modifier Add Modifier to Eluent (e.g., 0.5% TEA or AcOH) streaking->add_modifier Yes check_recovery Good Recovery and Purity? streaking->check_recovery No proceed->streaking increase_polarity->check_rf add_modifier->proceed product_ok Purification Successful check_recovery->product_ok Yes low_recovery Low Recovery or Decomposition check_recovery->low_recovery No change_stationary_phase Change Stationary Phase (Alumina, Reverse Phase, HILIC) low_recovery->change_stationary_phase consider_alt Consider Non-Chromatographic Method (Recrystallization, Extraction) low_recovery->consider_alt

Caption: Decision tree for troubleshooting flash chromatography.

Diagram 2: Orthogonal Purification Strategy

This diagram illustrates how to combine different purification techniques for optimal results.

G cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Final Product Crude Crude Product Chrom Flash Chromatography (Removes bulk impurities) Crude->Chrom Extract Liquid-Liquid Extraction (Removes neutral/ionic impurities) Chrom->Extract Impure Fractions Recrystal Recrystallization (Removes closely related impurities, achieves high crystalline purity) Chrom->Recrystal Combined 'Pure' Fractions (>95% pure) Extract->Recrystal Pure Pure Compound (>99%) Recrystal->Pure

Caption: Combining purification methods for high purity.

References

Technical Support Center: Continuous Flow Production of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous flow production of 3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your experimental work. Our focus here is not just on the "how," but the "why," grounding our recommendations in established scientific principles to ensure robust and reproducible outcomes.

Overview of the Continuous Flow Process

The synthesis of 3-oxocyclobutanecarboxylic acid, a key intermediate for several active pharmaceutical ingredients (APIs), has traditionally been performed in batch mode.[1] However, these batch processes are often plagued by long reaction times, difficult extractions due to the product's high polarity, and significant waste generation.[1] Continuous flow chemistry offers a more efficient, safer, and sustainable alternative by integrating multiple reaction and purification steps into a seamless process.[1]

A typical continuous flow process for 3-oxocyclobutanecarboxylic acid production involves the acidic decarboxylation of a precursor, followed by in-line decolorization, liquid-liquid extraction, and separation.[1] This guide will address potential issues that may arise during each of these stages.

Process Workflow Diagram

Continuous Flow Process for 3-Oxocyclobutanecarboxylic Acid Precursor Precursor Feed (e.g., 3,3-dimethoxycyclobutane- 1,1-dicarboxylic acid) Mixer1 Static Mixer Precursor->Mixer1 Acid Acid Feed (e.g., HCl) Acid->Mixer1 Decarboxylation Heated Reactor Coil (Decarboxylation) Mixer1->Decarboxylation Decolorization Packed-Bed Column (Decolorization) Decarboxylation->Decolorization Mixer2 Static Mixer Decolorization->Mixer2 Extraction_Solvent Extraction Solvent Feed Extraction_Solvent->Mixer2 Separator Liquid-Liquid Separator Mixer2->Separator Aqueous_Waste Aqueous Waste Separator->Aqueous_Waste Aqueous Phase Product_Stream Product in Organic Phase Separator->Product_Stream Organic Phase Crystallization Continuous Crystallizer Product_Stream->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product 3-Oxocyclobutanecarboxylic Acid Filtration->Final_Product

Caption: A generalized workflow for the continuous production of 3-oxocyclobutanecarboxylic acid.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

I. Decarboxylation Reactor Issues

Question 1: My conversion rate is lower than expected. What are the likely causes and how can I improve it?

Answer:

Low conversion in the decarboxylation step can stem from several factors. Here's a systematic approach to troubleshooting:

  • Residence Time: In continuous flow, residence time is the equivalent of reaction time in batch processing.

    • Cause: Insufficient residence time is a common reason for incomplete reactions.

    • Solution: Decrease the flow rate of your reactant and acid feeds. This will increase the time the reaction mixture spends in the heated reactor coil, allowing the reaction to proceed to completion. It's crucial to adjust the flow rates of all pumps proportionally to maintain the desired stoichiometry.

  • Temperature: Decarboxylation reactions are often temperature-dependent.

    • Cause: The reactor temperature may be too low.

    • Solution: Gradually increase the temperature of the heating bath for the reactor coil. Monitor the reaction output using an in-line analytical technique, such as FTIR or Raman spectroscopy, to observe the effect of temperature changes in real-time.[2][3] Be cautious of potential side reactions or degradation at excessively high temperatures.

  • Acid Concentration: The concentration of the acid catalyst is critical.

    • Cause: The acid concentration may be too low to effectively catalyze the reaction.

    • Solution: Increase the concentration of the acid feed. Ensure that the precursor is soluble and stable in the higher acid concentration before implementing this change.

  • Mixing: Inefficient mixing can lead to localized areas of low reactant concentration.

    • Cause: The reactants may not be mixing thoroughly before entering the reactor.

    • Solution: Ensure your static mixer is functioning correctly and is appropriate for the flow rates you are using. For biphasic reactions, consider a more efficient mixing technology if necessary.

Question 2: I'm observing significant pressure fluctuations in the decarboxylation reactor. What could be the cause and how do I stabilize the system?

Answer:

Pressure fluctuations can be a sign of several issues, some of which can pose safety risks. It's important to address this promptly.

  • Outgassing: The decarboxylation reaction produces carbon dioxide (CO2) gas.

    • Cause: The generated CO2 gas can create pressure spikes if not properly managed.

    • Solution: Employ a back-pressure regulator to maintain a constant pressure in the reactor.[4][5] This will keep the CO2 dissolved in the reaction mixture, preventing the formation of gas slugs and ensuring smooth flow.[4][5]

  • Boiling: The reaction temperature may be at or above the boiling point of your solvent at the operating pressure.

    • Cause: Localized boiling can create vapor, leading to pressure instability.

    • Solution: Increase the back pressure in the system to raise the boiling point of the solvent.[5] Alternatively, if the reaction kinetics allow, you can lower the reactor temperature.

  • Pump Malfunction: The pumps feeding the reactor may be delivering an inconsistent flow.

    • Cause: Issues with pump seals, check valves, or air bubbles in the feed lines can cause pulsating flow.

    • Solution: Check your pumps for any signs of wear or damage. Purge the feed lines to remove any air bubbles. Installing a pulse dampener after the pumps can also help to smooth out the flow.

II. Extraction and Separation Issues

Question 1: I'm experiencing poor phase separation in the liquid-liquid separator. What are the common causes and solutions?

Answer:

Inefficient phase separation can lead to product loss and contamination of your product stream.

  • Emulsion Formation: This is a frequent issue, especially when dealing with complex reaction mixtures.[6][7]

    • Cause: Surfactant-like impurities or high shear forces during mixing can stabilize emulsions.[7]

    • Solution:

      • Optimize Mixing: Reduce the intensity of mixing in the static mixer before the separator.

      • Adjust pH: For ionizable compounds, adjusting the pH of the aqueous phase can help break emulsions.

      • "Salting Out": Adding a salt (e.g., sodium chloride) to the aqueous phase can increase its ionic strength and promote phase separation.[7]

      • Temperature: Gently heating the mixture can sometimes help to break emulsions, but be mindful of product stability.

  • Insufficient Residence Time in Separator:

    • Cause: The mixed phases may not have enough time to separate before exiting the separator.

    • Solution: Use a larger separator or decrease the overall flow rate to increase the residence time.

  • Solvent Choice:

    • Cause: The chosen extraction solvent may have some miscibility with the aqueous phase.

    • Solution: Re-evaluate your choice of extraction solvent. Consider solvents with a lower mutual solubility with the aqueous phase.

Question 2: My product yield is low after the extraction step, even with good conversion. Where could the product be going?

Answer:

Low yield after extraction, despite good conversion, points to issues with the separation and collection of the product.

  • Product Partitioning:

    • Cause: 3-oxocyclobutanecarboxylic acid is a polar molecule.[1] A significant amount may remain in the aqueous phase if the extraction is not efficient.

    • Solution:

      • Multiple Extractions: In a continuous setup, this can be achieved by using a multi-stage liquid-liquid extraction unit.

      • pH Adjustment: The product is a carboxylic acid. Adjusting the pH of the aqueous phase to be well below the pKa of the carboxylic acid will ensure it is in its neutral form, which is more soluble in organic solvents.

      • Solvent Selection: Use a more polar extraction solvent that has a higher affinity for your product, while still being immiscible with the aqueous phase.

  • Incomplete Phase Separation:

    • Cause: As discussed previously, poor phase separation can lead to the loss of the organic phase (containing the product) into the aqueous waste stream.

    • Solution: Address the phase separation issues as outlined in the previous question.

III. Product Quality and Purification

Question 1: I'm observing impurities in my final product. What are the potential sources and how can I mitigate them?

Answer:

Impurities can arise from side reactions or incomplete purification.

  • Byproducts from Synthesis:

    • Cause: The synthesis of 3-oxocyclobutanecarboxylic acid can have potential byproducts depending on the route.[8][9] For instance, some routes may produce colored impurities.

    • Solution:

      • Optimize Reaction Conditions: Adjusting temperature, residence time, and reactant ratios can minimize the formation of side products.

      • Decolorization: Ensure the packed-bed column for decolorization is functioning effectively. You may need to change the adsorbent material or increase the bed volume.

  • Incomplete Extraction of Impurities:

    • Cause: Some impurities may be extracted along with the product into the organic phase.

    • Solution: Consider a back-extraction step. After the initial extraction, the organic phase can be mixed with a fresh aqueous phase at a specific pH to selectively remove certain impurities.

  • Degradation:

    • Cause: The product may be degrading under the reaction or purification conditions.

    • Solution: Investigate the stability of 3-oxocyclobutanecarboxylic acid under your specific conditions (e.g., high temperature, strong acid). If degradation is observed, you may need to use milder conditions.

Question 2: I am having trouble with the continuous crystallization of the final product. What are some common issues?

Answer:

Continuous crystallization can be challenging, but offers superior control over particle size and morphology.

  • "Oiling Out" or Liquid-Liquid Phase Separation (LLPS):

    • Cause: This occurs when the solution becomes supersaturated too quickly, leading to the formation of a solute-rich liquid phase instead of solid crystals.[10]

    • Solution:

      • Control Supersaturation: Slow down the rate of cooling or anti-solvent addition to generate supersaturation more slowly.

      • Seeding: Introduce seed crystals to encourage heterogeneous nucleation and direct crystal growth.

      • In-line Monitoring: Use Process Analytical Technology (PAT) like a Blaze Metrics probe to monitor for oiling out in real-time and adjust process parameters accordingly.[10]

  • Fouling and Blockages:

    • Cause: Crystals can adhere to the walls of the crystallizer, leading to blockages.

    • Solution:

      • Optimize Agitation: Ensure adequate mixing to keep crystals suspended.

      • Temperature Control: Maintain precise temperature control to avoid rapid crystallization on surfaces.

      • Material of Construction: Use materials for your crystallizer that are less prone to fouling.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a continuous flow process for 3-oxocyclobutanecarboxylic acid production compared to batch?

A1: The primary advantages include:

  • Increased Efficiency: Continuous processes can significantly reduce reaction times and increase throughput.[1]

  • Improved Safety: The small reactor volumes in continuous flow systems minimize the risks associated with handling hazardous materials and exothermic reactions.

  • Enhanced Consistency: Automated control of process parameters leads to more consistent product quality.

  • Sustainability: Continuous processes often result in higher yields, reduced solvent usage, and less waste generation.[1]

Q2: What Process Analytical Technologies (PAT) are most useful for monitoring this process in real-time?

A2: Several PAT tools can be integrated for real-time monitoring:

  • FTIR and Raman Spectroscopy: These are excellent for monitoring the consumption of reactants and the formation of products and byproducts in real-time by tracking specific vibrational bands.[2][11][12]

  • UV-Vis Spectroscopy: Can be used to monitor the concentration of species that absorb in the UV-Vis range.[13]

  • NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture.[14][15]

  • Mass Spectrometry: Can be used for real-time analysis of the chemical composition of the flow stream.[16]

  • Focused Beam Reflectance Measurement (FBRM): This is particularly useful for monitoring particle size and count during continuous crystallization.[12][17]

Q3: How do I choose the right back-pressure regulator for my system?

A3: The choice of a back-pressure regulator depends on several factors:

  • Pressure Range: Select a regulator that can operate within the desired pressure range of your system.

  • Flow Rate: Ensure the regulator can handle the flow rates of your process.

  • Chemical Compatibility: The materials of the regulator must be compatible with the chemicals in your reaction mixture.

  • Handling of Solids: If there is a risk of solid precipitation, choose a regulator designed to handle slurries to avoid blockages.

Q4: What are some common byproducts to look out for in the synthesis of 3-oxocyclobutanecarboxylic acid?

A4: The byproducts will depend on the specific synthetic route employed. Some literature reports suggest that the purification process can be challenging due to the presence of byproducts.[8][9] It is advisable to perform a thorough characterization of your product stream using techniques like LC-MS or GC-MS to identify any significant impurities.

Q5: Can I use this guide for other continuous flow processes?

A5: While this guide is specifically tailored for the continuous production of 3-oxocyclobutanecarboxylic acid, many of the troubleshooting principles are applicable to other continuous flow organic syntheses. The general approaches to addressing issues with reaction kinetics, mixing, heat transfer, pressure control, and separations are fundamental to flow chemistry.

Experimental Protocols

Protocol 1: Real-Time Reaction Monitoring using In-line FTIR
  • Setup:

    • Install an in-line FTIR probe with a suitable probe material (e.g., diamond ATR) into the flow path after the decarboxylation reactor.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum:

    • Flow the solvent mixture through the system at the desired operating temperature and pressure.

    • Collect a background spectrum.

  • Data Acquisition:

    • Start the flow of reactants.

    • Begin acquiring spectra at regular intervals (e.g., every 30 seconds).

  • Analysis:

    • Identify characteristic peaks for your starting material and product.

    • Monitor the decrease in the intensity of the starting material peak and the increase in the intensity of the product peak over time to determine the reaction kinetics and reach a steady state.

Data Tables

Parameter Typical Range Potential Issue if Outside Range
Decarboxylation Temperature 100 - 160 °CLow temperature: incomplete reaction. High temperature: degradation.
Residence Time 10 - 60 minutesToo short: incomplete reaction. Too long: potential for side reactions.
Back Pressure 5 - 20 barToo low: outgassing, boiling. Too high: may exceed equipment limits.
Acid Concentration 6 - 12 M HCl (aq)Too low: slow or incomplete reaction. Too high: potential for side reactions.

Table 1: Typical Operating Parameters and Potential Issues.

References

Technical Support Center: Economic and Practical Analysis of 3-Oxocyclobutanecarboxylic Acid Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1). As a crucial building block in the development of numerous Active Pharmaceutical Ingredients (APIs)—including treatments for atopic dermatitis, various cancers, and autoimmune diseases—the efficient and economic production of this intermediate is of paramount importance.[1][2][3]

This document provides a comprehensive analysis of the primary synthesis routes, offering a comparative economic overview, detailed protocols, and troubleshooting guidance to assist researchers and process chemists in selecting and optimizing the most suitable method for their specific needs, from lab-scale research to industrial manufacturing.

Section 1: Overview of Major Synthetic Routes

Several distinct pathways have been established for the synthesis of 3-oxocyclobutanecarboxylic acid. The choice of route often involves a trade-off between raw material cost, process complexity, reaction time, yield, and environmental impact. Below is a summary of the most prevalent methods.

  • Route 1: The Diester Hydrolysis & Decarboxylation Pathway. This is one of the most frequently cited methods, beginning with a dialkyl ester of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid. The process involves a one-pot hydrolysis of the ester groups and the ketal, followed by decarboxylation under strong acidic conditions.[3][4][5] While capable of high yields, traditional batch versions of this reaction are notoriously slow.[1]

  • Route 2: The Acetone-Bromine-Malononitrile Pathway. This route utilizes inexpensive and readily available starting materials: acetone, bromine, and malononitrile.[3][6] It proceeds through a three-step synthesis involving the formation of 1,3-dibromoacetone, followed by a cyclization with malononitrile to create a dicyano intermediate, which is then hydrolyzed to the final product.[6] This method avoids the use of highly toxic reagents and is presented as a cost-effective alternative.[6]

  • Route 3: The Cyclization of Malonates with Dihaloalkanes. This approach involves the cyclization of a malonic ester (e.g., diisopropyl malonate) with a 1,3-dihalopropane derivative, such as 2,2-dimethoxy-1,3-dibromopropane.[7][8][9] The resulting cyclobutane intermediate is then subjected to hydrolysis and decarboxylation. Patents suggest this route is suitable for large-scale production, but it often requires harsh conditions, including high temperatures and very long reaction times.[7][8]

  • Route 4: The Ozonolysis Pathway. This method starts from a precursor like 3-benzylidenecyclobutanecarboxylic acid, which is synthesized in several steps. The key transformation is the oxidative cleavage of the double bond using ozone (ozonolysis) to form the ketone.[10] This route serves as a "greener" alternative to older methods that employed highly toxic and expensive heavy metal oxidants like osmium tetroxide.[10]

Synthesis_Routes cluster_1 Route 1: Diester Hydrolysis cluster_2 Route 2: Acetone-Bromine cluster_3 Route 3: Malonate Cyclization cluster_4 Route 4: Ozonolysis R1_start 3,3-Dimethoxycyclobutane -1,1-dicarboxylate R1_end 3-Oxocyclobutanecarboxylic Acid R1_start->R1_end HCl, Reflux R2_start Acetone + Bromine + Malononitrile R2_intermediate 3,3-Dicyanocyclobutanone R2_start->R2_intermediate Multi-step R2_end 3-Oxocyclobutanecarboxylic Acid R2_intermediate->R2_end Hydrolysis R3_start Diisopropyl Malonate + 2,2-Dimethoxy-1,3-dibromopropane R3_intermediate Diester Intermediate R3_start->R3_intermediate Cyclization R3_end 3-Oxocyclobutanecarboxylic Acid R3_intermediate->R3_end Hydrolysis & Decarboxylation R4_start 3-Benzylidenecyclobutane carboxylic Acid R4_end 3-Oxocyclobutanecarboxylic Acid R4_start->R4_end 1. O3 2. Workup

Figure 1: High-level overview of the four main synthetic pathways.

Section 2: Economic and Process Analysis

The selection of a synthetic route is a critical decision dictated by scale, budget, and available equipment. The following table provides a comparative analysis of the routes discussed.

FeatureRoute 1: Diester HydrolysisRoute 2: Acetone-BromineRoute 3: Malonate CyclizationRoute 4: Ozonolysis
Starting Materials 3,3-Dimethoxycyclobutane diestersAcetone, Bromine, MalononitrileDiisopropyl malonate, 1,3-dihaloalkanes3-Benzylidenecyclobutanol derivatives
Raw Material Cost Moderate to HighLow[6]ModerateModerate
Reported Yield 70-97%[3][4]52-68%[6]~30% (for cyclization step)[6]80-90% (for ozonolysis step)
Process Time Very Long (Batch: 50-72h)[1][4]Short to Moderate[6]Extremely Long (Cyclization: 3-7 days)[6][7]Moderate
Key Advantages High final yield, well-documented. Amenable to continuous flow processing.[1][11]Low-cost starting materials, simple operational path, avoids highly toxic reagents.[6]Suitable for large-scale production as per patent literature.[8][9]Avoids toxic heavy metals, high-yield final step.[10]
Major Drawbacks Long batch time, significant aqueous waste from extraction, high energy use.[1]Moderate overall yield, multi-step process.Very long reaction times, harsh conditions (high temp), potentially low overall yield.[6]Multi-step synthesis of precursor required, specialized equipment (ozonator).

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is most suitable for small-scale laboratory research?

For academic or small-scale research, the Diester Hydrolysis Route (Route 1) is often preferred. Its procedures are well-documented in the literature, and while the reflux time is long, it does not require specialized equipment and the starting materials are commercially available. Its high yield makes it attractive when the final product quantity is the primary concern over process time.

Q2: What are the primary considerations when selecting a route for industrial-scale production?

For industrial production, the key factors are:

  • Cost of Goods (CoG): The Acetone-Bromine Route (Route 2) is attractive due to its very low-cost starting materials.[6]

  • Process Efficiency & Safety: The Diester Hydrolysis Route (Route 1) , when adapted to a continuous flow process, becomes a powerful industrial option. PharmaBlock, for instance, developed a continuous process that resulted in a 20-fold energy saving and eliminated tons of hazardous waste compared to the batch mode.[1][11]

  • Environmental Impact ("Green Chemistry"): The Ozonolysis Route (Route 4) and the continuous flow version of Route 1 are advantageous.[1][10] They avoid toxic heavy metals or significantly reduce waste and energy consumption.[1][10][11] The Acetone-Bromine route is also favorable for avoiding highly toxic reagents mentioned in older literature.[6]

Q3: What are the main impurities to expect from each route?

  • Route 1: Incomplete hydrolysis may leave mono-ester or ketal-containing impurities. Side products from prolonged exposure to strong acid at high temperatures are also possible.

  • Route 2: Impurities may arise from incomplete cyclization or hydrolysis, leading to residual dinitrile or amide-acid intermediates.

  • Route 3: The harsh cyclization conditions can lead to various by-products. Incomplete hydrolysis of the diester intermediate is also a primary concern.

  • Route 4: Incomplete oxidation during ozonolysis can leave unreacted starting material. Over-oxidation is also a possibility depending on the workup conditions used.

Section 4: Troubleshooting Guide

Problem: My yield is consistently low in the Diester Hydrolysis reaction (Route 1).

  • Possible Cause 1: Incomplete Hydrolysis/Decarboxylation. The reaction is notoriously slow. Batch reflux times of 50-72 hours are common.[1][4]

    • Solution: Ensure your reflux has been maintained for a sufficient duration (minimum 50 hours). You can monitor the reaction progress by taking aliquots and analyzing them via NMR or LC-MS to check for the disappearance of the starting material.

  • Possible Cause 2: Inefficient Extraction. The product is highly polar and has some solubility in water, making extraction challenging.[1]

    • Solution: The literature recommends continuous liquid-liquid extraction for 18-20 hours to maximize recovery from the aqueous phase.[4][5] If not available, perform a high number of batch extractions (e.g., 7-10 times) with a suitable solvent like ethyl acetate or dichloromethane.

Problem: I am struggling with product purification. The crude material is a dark, oily solid.

  • Possible Cause: Tar-like by-products. High-temperature reactions in strong acid can generate polymeric or colored impurities.

    • Solution 1: Activated Charcoal Treatment. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with a small amount of activated charcoal (typically 1-5% by weight) for about an hour. Filter through Celite® to remove the charcoal and the adsorbed impurities.[4]

    • Solution 2: Recrystallization. A well-chosen solvent/anti-solvent system is critical. Common reported systems include dissolving the material in hot ethyl acetate or toluene and then adding hexane to induce crystallization.[4] Be patient, as crystallization may be slow.

Problem: I am observing severe foaming during solvent removal on the rotary evaporator.

  • Possible Cause: This is a known issue with this product, likely due to its structure and residual impurities.[4]

    • Solution 1: Use a much larger flask than the liquid volume would suggest (e.g., a 2L flask for 500 mL of solvent).

    • Solution 2: Reduce the rotation speed and apply the vacuum very gradually.

    • Solution 3: Introduce the anti-solvent (e.g., hexane) before concentrating fully. This can help precipitate the product in a more controlled manner while the bulk of the primary solvent is removed.[4]

Section 5: Detailed Experimental Protocols

The following protocols are adapted from literature procedures and patents. They represent two distinct and viable approaches.

Protocol 1: The Diester Hydrolysis Route (Batch Process)

This protocol is based on the hydrolysis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Protocol_1_Workflow start Combine Diester and 20% HCl reflux Reflux and Stir for 60 hours start->reflux cool Cool to Room Temperature reflux->cool extract Continuous Extraction with Ether (20h) cool->extract dry Dry Combined Organic Layers (MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crystallize Treat with Hexane, Cool, and Filter concentrate->crystallize product Brown Solid Product crystallize->product Protocol_2_Workflow cluster_A Step A: 1,3-Dibromoacetone cluster_B Step B: Dicyano Intermediate cluster_C Step C: Final Hydrolysis A1 React Acetone and Bromine in Ethanol A2 Evaporate Solvents to get Crude Product A A1->A2 B1 React Product A with Malononitrile, K2CO3, NaI, TBAB in DMF A2->B1 B2 Aqueous Workup and Extraction to get Product B B1->B2 C1 Reflux Product B in 6M HCl B2->C1 C2 Evaporate to Dryness, Extract with Toluene C1->C2 C3 Recrystallize from MTBE C2->C3 final_product Final Product C3->final_product

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, a versatile building block in organic synthesis. By comparing its spectral data with those of related cyclobutane and acyclic analogues, we offer a comprehensive framework for the characterization of this and similar molecules.

The Structural Uniqueness of this compound

This compound incorporates several key structural motifs that give rise to a distinct NMR fingerprint. The strained four-membered cyclobutane ring, the ketone functionality, and the gem-diisopropyl ester groups all contribute to the electronic environment of the constituent protons and carbons, influencing their chemical shifts and coupling patterns. Understanding these contributions is crucial for accurate spectral assignment and structural confirmation.

The puckered nature of the cyclobutane ring can lead to different chemical environments for axial and equatorial protons, although rapid conformational flipping at room temperature often results in averaged signals. The electron-withdrawing ketone and ester groups are expected to significantly deshield adjacent protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, experimentally verified spectrum for this compound is not readily accessible in common databases, we can predict its salient NMR features based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit three main sets of signals:

  • Cyclobutane Ring Protons: The four protons on the cyclobutane ring (at C2 and C4) are expected to appear as a complex multiplet. Due to the influence of the ketone and the gem-dicarboxylate groups, these protons are likely to be deshielded compared to unsubstituted cyclobutane (which resonates around 1.96 ppm).[1] A predicted chemical shift range for these protons is approximately 3.0 - 3.5 ppm . The geminal and vicinal couplings within the four-membered ring will contribute to the complexity of this signal.

  • Isopropyl Methine Protons (-CH(CH₃)₂): The two methine protons of the isopropyl groups are expected to appear as a septet due to coupling with the twelve equivalent methyl protons. The chemical shift is predicted to be in the range of 5.0 - 5.2 ppm .

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The twelve protons of the four methyl groups of the isopropyl esters will appear as a doublet, coupled to the methine proton. Their chemical shift is predicted to be around 1.2 - 1.4 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide key information about the carbon framework:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 205 - 220 ppm for cyclic ketones.

  • Ester Carbonyl Carbons (COO): The two equivalent ester carbonyl carbons will resonate in the typical range for esters, predicted to be around 170 - 175 ppm .

  • Quaternary Carbon (C1): The quaternary carbon of the cyclobutane ring, bonded to the two ester groups, is expected to have a chemical shift in the range of 55 - 65 ppm .

  • Cyclobutane Methylene Carbons (C2 and C4): The two equivalent methylene carbons of the cyclobutane ring will be deshielded by the adjacent carbonyl and carboxyl groups, with a predicted chemical shift around 45 - 55 ppm .

  • Isopropyl Methine Carbons (-CH(CH₃)₂): The methine carbons of the isopropyl groups are predicted to resonate at approximately 70 - 75 ppm .

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): The four equivalent methyl carbons of the isopropyl groups are expected to appear in the range of 20 - 25 ppm .

Comparative Spectroscopic Analysis

To contextualize the predicted spectral data of this compound, it is instructive to compare it with the known NMR data of structurally related compounds.

CompoundRing Protons (¹H ppm)Other Key ¹H Signals (ppm)Carbonyl Carbon (¹³C ppm)Other Key ¹³C Signals (ppm)
Cyclobutanone 1.9-2.1 (m), 3.0-3.2 (m)-~210~48 (CH₂), ~22 (CH₂)
Diethyl 3-oxocyclopentane-1,1-dicarboxylate 2.3-2.8 (m)1.25 (t, 6H, -CH₃), 4.20 (q, 4H, -OCH₂)~215~171 (COO), ~62 (-OCH₂), ~58 (C-q), ~38 (CH₂), ~14 (-CH₃)
Diisopropyl Malonate -5.0 (septet, 2H, -CH), 3.3 (s, 2H, -CH₂-), 1.2 (d, 12H, -CH₃)~166 (COO)~69 (-CH), ~41 (-CH₂-), ~22 (-CH₃)

Table 1: Comparison of ¹H and ¹³C NMR Data for this compound and Related Compounds.

This comparison highlights several key trends:

  • The presence of the ketone in cyclobutanone and diethyl 3-oxocyclopentane-1,1-dicarboxylate significantly deshields the ring protons and the carbonyl carbon.

  • The chemical shifts of the ester functionalities (isopropyl vs. ethyl) show predictable differences, primarily in the alkyl portions of the ester.

  • The methylene protons of the cyclobutane ring in the target molecule are expected to be further downfield than in cyclobutanone due to the additional deshielding effect of the gem-dicarboxylate group.

Experimental Protocols

To obtain high-quality NMR spectra for compounds like this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Most commercially available deuterated solvents already contain TMS.

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and processing.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 (0.6-0.7 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking proc4->proc5

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Key Structural Relationships and Spectral Interpretation

The following diagram illustrates the key structural features of this compound and their expected influence on the NMR spectrum.

structural_relationships cluster_structure This compound cluster_features Key Spectral Features structure ketone Ketone (C=O) Deshields adjacent protons and carbons ketone->structure Strong deshielding ¹³C: ~210 ppm ester gem-Diisopropyl Ester Unique methine and methyl signals ester->structure Characteristic splitting ¹H: ~5.1 (septet), ~1.3 (d) ppm ring Cyclobutane Ring Complex multiplets for ring protons ring->structure Ring strain effects ¹H: ~3.2 ppm (multiplet)

Figure 2: Correlation of structural features with expected NMR spectral characteristics.

Conclusion

The NMR spectroscopic analysis of this compound provides a wealth of structural information. By understanding the contributions of the cyclobutane ring, the ketone, and the isopropyl ester groups, a detailed and accurate assignment of the ¹H and ¹³C NMR spectra can be achieved. This guide, through the use of predicted data and comparison with related structures, offers a robust framework for the characterization of this important synthetic intermediate and serves as a valuable resource for researchers in the field. The provided experimental protocols ensure the acquisition of high-quality data, which is the foundation of reliable structural elucidation.

References

A Comparative Guide to the Mass Spectrometry of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates and final products is paramount. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate and its derivatives are valuable building blocks, and their characterization frequently relies on mass spectrometry. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of these compounds, offering insights into fragmentation patterns, ionization techniques, and experimental considerations to aid researchers in selecting the optimal analytical strategy.

Introduction to the Analyte Class: β-Keto Esters and Cyclobutane Moieties

This compound belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester group.[1][2][3] These compounds are versatile synthons in organic chemistry.[4] The presence of a strained cyclobutane ring introduces unique fragmentation behaviors that, when understood, can be leveraged for confident identification. The combination of these two functionalities dictates the molecule's behavior in the mass spectrometer.

Comparative Analysis of Ionization Techniques and Fragmentation Patterns

The choice of ionization technique is critical in mass spectrometry as it profoundly influences the resulting mass spectrum and the structural information that can be obtained. Here, we compare two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[5] In EI, high-energy electrons bombard the molecule, leading to extensive fragmentation and providing a detailed "fingerprint" of the compound.[6]

Expected Fragmentation Pathways under EI:

The fragmentation of this compound under EI is expected to be dominated by cleavages alpha to the carbonyl groups and rearrangements, characteristic of β-keto esters.[1] The cyclobutane ring itself is also prone to characteristic fragmentation.[7][8]

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can result in the loss of an isopropoxy group (-O-iPr) or an entire isopropoxycarbonyl group (-CO-O-iPr).

  • McLafferty Rearrangement: For esters with sufficiently long alkyl chains, a McLafferty rearrangement can occur.[1] In the case of the isopropyl ester, this is less common than with longer, straight-chain esters.

  • Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo cleavage to lose neutral molecules like ethene (C2H4), which is a characteristic fragmentation pattern for cyclobutanes.[7]

  • Loss of Isopropyl Group: The isopropyl groups are prone to fragmentation, leading to the loss of a propyl radical or propene.

Diagram: Proposed EI Fragmentation of this compound

M [M]+• Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate F1 Loss of •OCH(CH3)2 M->F1 F2 Loss of COOCH(CH3)2 M->F2 F3 Loss of C3H7• M->F3 F4 Ring Cleavage Loss of C2H4 M->F4

Caption: Proposed Electron Ionization Fragmentation Pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile derivatives or when analyzing complex mixtures, LC-MS with ESI is the preferred method. ESI is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion, which is advantageous for determining the molecular weight.

Expected Behavior under ESI:

In positive-ion ESI, this compound is expected to form protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+. Fragmentation in the ESI source is generally minimal but can be induced in the collision cell of a tandem mass spectrometer (MS/MS).

Tandem Mass Spectrometry (MS/MS) of [M+H]+:

Collision-induced dissociation (CID) of the [M+H]+ ion would likely involve:

  • Loss of isopropene: A characteristic loss from the protonated isopropyl ester.

  • Loss of isopropanol: Another common neutral loss.

  • Sequential losses: Further fragmentation of the primary product ions.

Diagram: ESI-MS/MS Workflow

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC LC Separation ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Ion Selection ([M+H]+) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2

Caption: Typical workflow for LC-MS/MS analysis.

Comparison of Analytical Approaches

FeatureGC-MS with EILC-MS with ESI
Principle Separation of volatile compounds followed by hard ionization and fragmentation.Separation of soluble compounds followed by soft ionization.
Sample Volatility Requires volatile and thermally stable compounds.Suitable for a wider range of polarities and thermal stabilities.
Fragmentation Extensive, provides a detailed structural fingerprint.[6]Minimal in-source, controllable fragmentation with MS/MS.
Molecular Ion Often weak or absent.[9]Typically a strong signal for [M+H]+ or [M+Na]+.
Sensitivity Generally high for amenable compounds.Can be very high, especially with tandem MS.
Derivatization May be required to increase volatility.Can be used to enhance ionization efficiency.[10][11][12]
Best For Confident structural elucidation of pure, volatile compounds.Analysis of complex mixtures, non-volatile derivatives, and accurate molecular weight determination.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound by GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to the analyte.
  • Analyze the mass spectrum for the molecular ion (if present) and characteristic fragment ions.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for tentative identification.

Derivatization for Enhanced Analysis

For certain derivatives, particularly those with free carboxylic acid groups, derivatization can significantly improve chromatographic behavior and mass spectrometric sensitivity.[11] For instance, esterification of a carboxylic acid derivative with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase its volatility for GC-MS analysis. For LC-MS, derivatization can be employed to introduce a readily ionizable group, thereby enhancing the ESI signal.[12]

Conclusion

The mass spectrometric analysis of this compound and its derivatives requires a considered approach to technique selection. GC-MS with EI provides rich structural information through detailed fragmentation patterns, ideal for the unambiguous identification of pure, volatile compounds. Conversely, LC-MS with ESI is better suited for less volatile derivatives and complex mixtures, offering excellent sensitivity and clear molecular weight information. By understanding the fundamental principles of fragmentation for β-keto esters and cyclobutane systems, and by selecting the appropriate analytical workflow, researchers can confidently characterize these important chemical entities.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Oxocyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Strained Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful motif in modern drug discovery.[1] Its unique, puckered three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, providing medicinal chemists with a tool to escape "flatland" and explore new chemical space. Specifically, 3-oxocyclobutane derivatives are crucial intermediates and core structures in a variety of pharmacologically active agents, including kinase and enzyme inhibitors.[2][3] The inherent ring strain of the cyclobutane core imparts distinct electronic and conformational properties that can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical parameters.[1]

Given their importance, the unambiguous characterization of these strained-ring systems is paramount. The subtle interplay of ring puckering, substituent effects, and the reactivity of the keto-moiety necessitates a multi-faceted analytical approach. This guide provides an in-depth comparison of the primary analytical methods for the characterization of 3-oxocyclobutane compounds, grounded in the principles of scientific integrity and field-proven insights. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each analytical workflow is a self-validating system for generating trustworthy and reproducible results.

Logical Workflow for Structural Elucidation

The characterization of a novel 3-oxocyclobutane compound typically follows a logical progression, starting with confirmation of molecular weight and elemental composition, followed by detailed structural mapping, and culminating in unambiguous 3D structural determination where required.

Characterization_Workflow cluster_2 Definitive Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map Connectivity & Stereochemistry MS->NMR Chrom Chromatography (HPLC/GC) Assess Purity & Isolate Chrom->NMR XRay X-Ray Crystallography Determine Absolute 3D Structure NMR->XRay If crystalline & requires unambiguous stereochemistry Vib Vibrational Spectroscopy (IR/Raman) Confirm Functional Groups (C=O) Vib->NMR

Caption: General workflow for the structural characterization of 3-oxocyclobutane compounds.

Mass Spectrometry (MS): The First Gateway

Mass spectrometry is the cornerstone for the initial characterization of any novel compound, providing the molecular weight and, with high-resolution instruments, the elemental formula. For cyclobutane derivatives, MS is particularly insightful due to characteristic fragmentation patterns arising from the strained ring system.

Expertise & Experience: Why MS is More Than Just a Molecular Weight

The ~26 kcal/mol of ring strain in cyclobutane makes its derivatives prone to specific cleavage pathways upon ionization. Electron Impact (EI), often coupled with Gas Chromatography (GC-MS), is a hard ionization technique that readily induces fragmentation. The most common fragmentation pathway for cyclobutanes is cleavage into two ethylene fragments or substituted alkene fragments.[4][5] This ring cleavage is a diagnostic hallmark that can immediately suggest the presence of the cyclobutane core.

For 3-oxocyclobutane compounds, which are often less volatile and more polar, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) coupled with Liquid Chromatography (LC-MS) are generally preferred. These methods typically preserve the molecular ion ([M+H]⁺ or [M-H]⁻), providing a clear determination of the molecular weight.[6][7]

Comparative Analysis: Ionization Techniques
TechniqueIonizationTypical Use Case for 3-OxocyclobutanesStrengthsWeaknesses
GC-EI-MS HardAnalysis of volatile, thermally stable derivatives.Provides rich fragmentation data for structural clues.[4][6]May not show a molecular ion for some compounds. Requires derivatization for polar compounds.
LC-ESI-MS SoftPrimary tool for most 3-oxocyclobutane acids, esters, and amides.Clear molecular ion peak.[2] Suitable for polar, non-volatile compounds.Limited fragmentation without MS/MS; less structural information from a single spectrum.
GC-CI-MS SoftAlternative to EI for volatile compounds to confirm molecular weight.Stronger molecular ion signal than EI.[7]Less fragmentation information than EI.
HRMS (e.g., TOF, Orbitrap) AnyAccurate mass measurement to determine elemental composition.Provides unambiguous molecular formula.Higher cost and complexity.
Experimental Protocol: LC-MS Analysis of 3-Oxocyclobutanecarboxylic Acid

This protocol outlines a typical approach for confirming the molecular weight of a polar 3-oxocyclobutane compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 3-oxocyclobutanecarboxylic acid.

    • Dissolve in 1 mL of a 50:50 mixture of HPLC-grade water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of ~10 µg/mL using the same solvent mixture.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC or UHPLC system.[8]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

    • Mobile Phase A: Water with 0.1% formic acid (enhances ionization in positive mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over several minutes to elute the compound, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: ESI source coupled to a quadrupole or time-of-flight (TOF) analyzer.

    • Ionization Mode: ESI positive and negative modes should both be tested. For a carboxylic acid, negative mode ([M-H]⁻) is often more sensitive.

    • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass. For 3-oxocyclobutanecarboxylic acid (MW = 114.10 g/mol ), look for m/z 115.04 in positive mode ([M+H]⁺) or m/z 113.02 in negative mode ([M-H]⁻).[9]

    • Verify the mass spectrum associated with the chromatographic peak. If using HRMS, confirm that the measured mass is within 5 ppm of the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For 3-oxocyclobutane systems, ¹H and ¹³C NMR are indispensable for confirming the core structure and the substitution pattern.

Expertise & Experience: Decoding the Signals of a Strained Ring

The puckered nature of the cyclobutane ring results in a unique magnetic environment for its protons and carbons.

  • ¹H NMR: The protons on the cyclobutane ring typically appear in the aliphatic region (δ 2.5-4.0 ppm). The exact chemical shift is highly dependent on the substituent. Protons adjacent to the carbonyl group (at C2 and C4) are deshielded and appear further downfield.[10][11] The coupling constants (J-values) between adjacent protons can provide information about the ring conformation and relative stereochemistry.

  • ¹³C NMR: The carbonyl carbon (C3) gives a characteristic signal in the downfield region (δ > 200 ppm), which is a definitive marker for the ketone. The other ring carbons appear in the aliphatic region (δ 30-60 ppm).[10]

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map out the proton-proton and proton-carbon correlations, respectively, allowing for the complete and unambiguous assignment of the structure.

Comparative Data: Typical NMR Chemical Shifts (δ in ppm)
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Insights
C1-H 3.0 - 4.030 - 50Highly dependent on substituent (e.g., -COOH, -COOEt).[10][11]
C2-H, C4-H 3.2 - 3.845 - 60Protons alpha to the carbonyl are deshielded.
C3 (C=O) N/A> 200Definitive signal for the 3-oxo functionality.

Note: These are approximate ranges and can vary significantly based on solvent and substitution.

Experimental Protocol: Acquiring ¹H NMR for Ethyl 3-Oxocyclobutanecarboxylate
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at δ 0.00) if precise chemical shift referencing is needed, although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and shim the probe to ensure high magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for good signal-to-noise.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and splitting patterns (multiplicity) to assign the signals to the specific protons in the molecule. For ethyl 3-oxocyclobutanecarboxylate, one would expect to see:

      • A triplet and a quartet for the ethyl group (-OCH₂CH₃).[10]

      • Complex multiplets for the three distinct protons on the cyclobutane ring.

    • If the spectrum is complex or overlapping, proceed to acquire a 2D COSY spectrum to identify which protons are coupled to each other.

Vibrational Spectroscopy (IR & Raman): The Functional Group Fingerprint

Infrared (IR) and Raman spectroscopy are rapid and non-destructive techniques that excel at identifying functional groups. For 3-oxocyclobutane compounds, their primary utility is the definitive confirmation of the carbonyl (C=O) group.

Expertise & Experience: The Strain-Induced Carbonyl Shift

The most prominent feature in the IR spectrum of a 3-oxocyclobutanone is the C=O stretching vibration. In acyclic ketones, this stretch typically appears around 1715 cm⁻¹. However, the ring strain in cyclobutanone increases the s-character of the C-C bonds adjacent to the carbonyl, which stiffens the C=O bond. This results in a significant shift of the C=O stretch to a higher frequency, typically around 1780-1800 cm⁻¹ .[12] This high-frequency absorption is a highly characteristic fingerprint for the four-membered cyclic ketone moiety. Other C-H and C-C ring vibrations can also be observed but are generally less diagnostic.[13][14]

IR_Spectrum_Logic Compound 3-Oxocyclobutane Sample IR_Spec Acquire IR Spectrum Compound->IR_Spec Peak Observe Strong Peak at ~1785 cm⁻¹? IR_Spec->Peak Yes Yes Peak->Yes No No Peak->No Conclusion_Y High confidence in cyclobutanone moiety Yes->Conclusion_Y Conclusion_N Absence of strained C=O group No->Conclusion_N

References

A Senior Application Scientist's Guide to Cyclobutane Synthesis: Evaluating Alternatives to Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the cyclobutane motif is a cornerstone of modern molecular design. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. While Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate serves as a valuable and versatile starting material, a wealth of alternative synthetic strategies exist, each with its own distinct advantages, substrate scope, and mechanistic nuances.

This guide provides an in-depth comparison of the leading alternative reagents and methodologies for cyclobutane synthesis. We will move beyond a simple listing of reactions to dissect the underlying principles, empowering you to make informed decisions for your specific synthetic challenges. Each section is grounded in peer-reviewed data and includes detailed experimental protocols to ensure scientific integrity and reproducibility.

The Landscape of Cyclobutane Synthesis: A Comparative Overview

The choice of synthetic route to a cyclobutane-containing target is a critical decision, dictated by factors such as desired substitution patterns, stereochemical control, and scalability. Here, we evaluate four powerful and widely adopted alternatives to the traditional malonic ester-type cyclization embodied by reagents like this compound.

Methodology Core Reagents/Reaction Type Key Advantages Primary Limitations Stereocontrol
[2+2] Photocycloaddition Alkenes, Carbonyls, UV LightAtom economical, direct access to the cyclobutane core, useful for complex scaffolds.[1][2]Often requires specific chromophores, can have issues with regioselectivity and side reactions, heterodimerization can be inefficient.[3]Dependent on substrate geometry and reaction conditions (singlet vs. triplet state).[4]
Transition Metal-Catalyzed [2+2] Cycloaddition Alkenes, Alkynes, Transition Metal Catalysts (e.g., Fe, Co)Thermally driven (avoids photochemistry), improved scalability, can be applied to electronically unbiased substrates.[5][6]Catalyst sensitivity, potential for metal contamination, substrate scope can be catalyst-dependent.Can be influenced by ligand design on the metal catalyst.[6]
Intramolecular Malonic Ester Synthesis Malonic esters, 1,3-DihalopropanesWell-established and reliable, good for forming cyclobutane carboxylic acid derivatives.[7]Requires multi-step preparation of the dialkylated intermediate, can be low-yielding for sterically hindered substrates.Generally provides limited control over newly formed stereocenters unless chiral auxiliaries are used.
Ring-Opening of Bicyclobutanes (BCBs) Bicyclobutanes, Nucleophiles/Radicals, CatalystsHighly efficient and diastereoselective, provides access to polysubstituted cyclobutanes.[8][9]Synthesis of substituted bicyclobutane precursors can be challenging.Excellent diastereoselectivity is often achievable.[9][10]

[2+2] Photocycloaddition: Harnessing Light for Cyclobutane Construction

The [2+2] photocycloaddition is arguably the most recognized method for synthesizing four-membered rings.[2] It involves the union of two unsaturated components, typically alkenes, upon irradiation with UV light. The reaction proceeds through either a singlet or triplet excited state of one of the alkene partners, leading to the formation of a 1,4-diradical intermediate that subsequently closes to the cyclobutane ring.[4][11]

The choice between a direct irradiation or a sensitized reaction is critical. Direct irradiation excites the alkene to a singlet state, often leading to a concerted, stereospecific cycloaddition. In contrast, using a triplet sensitizer like acetone or benzophenone populates the triplet excited state, resulting in a stepwise reaction through a longer-lived diradical, which can allow for stereochemical scrambling but may be necessary for less reactive alkenes.[4]

Mechanistic Workflow: [2+2] Photocycloaddition

G cluster_start Initiation cluster_excited Excited State Formation cluster_cycloaddition Cycloaddition A Alkene 1 Light hν (UV Light) B Alkene 2 Diradical 1,4-Diradical Intermediate A_excited Alkene 1* (Singlet or Triplet) Light->A_excited Excitation A_excited->Diradical + Alkene 2 Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure G Catalyst Metal Catalyst (e.g., Fe, Co) Complex Metal-Alkene Complex Catalyst->Complex + 2 Alkenes Alkene1 Alkene 1 Alkene2 Alkene 2 Metallacycle Metallacyclopentane Intermediate Complex->Metallacycle Oxidative Cyclization Product Cyclobutane Product Metallacycle->Product Reductive Elimination Product->Catalyst Catalyst Regeneration G Start Diethyl Malonate Intermediate1 Bromoalkyl Malonate Start->Intermediate1 Alkylation Base1 1. NaOEt Reagent1 2. Br(CH₂)₃Br Cyclic_Ester Cyclobutane-1,1-dicarboxylate Intermediate1->Cyclic_Ester Intramolecular Alkylation Base2 NaOEt Diacid Cyclobutane-1,1-dicarboxylic Acid Cyclic_Ester->Diacid Hydrolysis Hydrolysis 1. NaOH, H₂O 2. H₃O⁺ Final_Product Cyclobutanecarboxylic Acid Diacid->Final_Product Decarboxylation Heat Heat (Δ)

References

A Comparative Guide to the Synthesis of Substituted Cyclobutanes: Strategies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, a four-membered carbocycle, is a recurring structural element in a myriad of natural products and has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates, often leading to improved potency, selectivity, and metabolic stability.[3][4] The synthesis of substituted cyclobutanes, however, presents a formidable challenge to synthetic chemists due to the entropic and enthalpic barriers associated with forming a strained four-membered ring. This guide provides a comprehensive overview and critical comparison of the most prevalent synthetic strategies for constructing substituted cyclobutanes, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal method for their specific synthetic goals.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, the formal combination of two olefinic components to form a cyclobutane ring, stands as the most direct and widely employed strategy for their construction.[5] This approach can be broadly categorized into photochemical, thermal, and metal-catalyzed methods, each with its distinct advantages, limitations, and stereochemical implications.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions, often proceeding via the excitation of an enone or a photosensitizer, are a powerful tool for the synthesis of complex cyclobutane structures.[6] The reaction typically involves the formation of a triplet diradical intermediate, which then closes to form the cyclobutane ring.[7]

A significant advantage of this method is the ability to construct highly substituted and sterically congested cyclobutanes that are often inaccessible through other means. However, challenges in controlling regioselectivity and stereoselectivity, particularly in intermolecular reactions, can be a drawback.[8]

Mechanism of Photochemical [2+2] Cycloaddition:

Caption: General mechanism of a photochemical [2+2] cycloaddition.

Thermal [2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally symmetry-forbidden for simple alkenes according to the Woodward-Hoffmann rules. However, these reactions become feasible with activated olefins, such as ketenes, allenes, and highly strained alkenes.[9] The reaction of a ketene with an alkene, for instance, is a concerted [π2s + π2a] cycloaddition, leading to the stereospecific formation of a cyclobutanone.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis has emerged as a powerful strategy to overcome the limitations of thermal and photochemical [2+2] cycloadditions, often proceeding under milder conditions with improved selectivity.[10] A variety of transition metals, including iron, cobalt, nickel, and rhodium, have been shown to catalyze these transformations.[5][10] The mechanism often involves the formation of a metallacyclopentane intermediate, followed by reductive elimination to furnish the cyclobutane product. Lewis acids can also be employed to catalyze [2+2] cycloadditions, typically by activating one of the alkene partners towards nucleophilic attack.[4]

Comparison of [2+2] Cycloaddition Methods:

MethodTypical SubstratesAdvantagesDisadvantagesRepresentative YieldRepresentative Stereoselectivity
Photochemical Enones, Dienes, StyrenesAccess to complex structures, mild conditionsOften requires photosensitizers, can have low regioselectivity50-90%[11]Variable, can be high with chiral catalysts (up to >99% ee)[12]
Thermal Ketenes, Allenes, Strained AlkenesHigh stereospecificity, no need for light sourceRequires activated substrates, often harsh conditions60-95%[8]High (often concerted)
Metal-Catalyzed Alkenes, Alkynes, DienesMild conditions, high chemo- and regioselectivityCatalyst cost and sensitivity, substrate limitations70-95%[13]High (up to >98:2 dr, >99% ee)[13]

Ring Expansion of Cyclopropanes

The ring expansion of cyclopropane derivatives provides an alternative and stereospecific route to substituted cyclobutanes. This strategy leverages the release of ring strain from the three-membered ring to drive the formation of the four-membered ring. A common approach involves the rearrangement of cyclopropylcarbinyl systems, which can be initiated by various reagents, including Lewis acids and transition metals.[14]

Silver(I)-catalyzed ring expansions of halomethylcyclopropanes or diazomethylcyclopropanes have proven to be particularly effective, often proceeding with high stereospecificity.[14]

Mechanism of Silver-Catalyzed Ring Expansion:

Caption: General mechanism of a silver-catalyzed ring expansion of a diazomethylcyclopropane.

Performance Data for Ring Expansion Methods:

MethodSubstrateCatalyst/ReagentYieldStereoselectivityReference
Silver-CatalyzedDiazomethylcyclopropaneAgOTf85%Stereospecific[14]
Lewis Acid-CatalyzedCyclopropylcarbinolBF₃·OEt₂70-90%Diastereoselective[15]

Ring Contraction of Five-Membered Rings

Ring contraction strategies offer another powerful approach to the synthesis of substituted cyclobutanes. These methods typically involve the rearrangement of a five-membered ring precursor, such as a cyclopentanone or a pyrrolidine derivative.

Favorskii Rearrangement

The Favorskii rearrangement of α-halocyclopentanones is a classic method for the synthesis of cyclobutanecarboxylic acid derivatives.[16][17] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile to yield the ring-contracted product.[18] The regioselectivity of the ring opening is a key consideration in this reaction.

Ring Contraction of Pyrrolidines

A more recent development is the stereoselective synthesis of cyclobutanes through the ring contraction of readily available pyrrolidines.[12][19] This method, often mediated by iodonitrene chemistry, proceeds via a 1,4-biradical intermediate that undergoes cyclization to form the cyclobutane ring.[5] This transformation has been shown to be highly stereospecific.[5]

Performance Data for Ring Contraction Methods:

MethodSubstrateReagentYieldStereoselectivityReference
Favorskii Rearrangement2-ChlorocyclopentanoneNaOMe78%Diastereoselective[1]
Pyrrolidine ContractionSubstituted PyrrolidineHTIB, NH₄CO₂30-88%Highly Stereospecific (dr >20:1 in some cases)[5][19]

Experimental Protocols

To provide practical guidance, detailed experimental procedures for representative examples of each major synthetic strategy are provided below.

Protocol 1: Photochemical [2+2] Cycloaddition of an Enone

This procedure is adapted from a literature report on the intramolecular [2+2] photocycloaddition of a diene.[20]

Reaction: Intramolecular [2+2] photocycloaddition of a tethered diene.

Materials:

  • Diene substrate (1.0 equiv)

  • Acetone (as solvent and photosensitizer)

  • High-pressure mercury lamp

Procedure:

  • A solution of the diene substrate in acetone is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 0 °C) with a cooling system.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutane product.

Protocol 2: Favorskii Rearrangement of 2-Chlorocyclopentanone

This procedure is a general representation of a Favorskii rearrangement.[1][18]

Reaction: Synthesis of methyl cyclobutanecarboxylate from 2-chlorocyclopentanone.

Materials:

  • 2-Chlorocyclopentanone (1.0 equiv)

  • Sodium methoxide (1.1 equiv)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C, and a solution of 2-chlorocyclopentanone in diethyl ether is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then stirred for several hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or flash column chromatography to yield methyl cyclobutanecarboxylate.

Protocol 3: Ring Contraction of a Substituted Pyrrolidine

This procedure is based on the stereoselective synthesis of cyclobutanes from pyrrolidines.[5][19]

Reaction: Synthesis of a substituted cyclobutane from a polysubstituted pyrrolidine.

Materials:

  • Substituted pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv)

  • Ammonium carbamate (8.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of the substituted pyrrolidine in 2,2,2-trifluoroethanol are added ammonium carbamate and hydroxy(tosyloxy)iodobenzene.

  • The reaction mixture is stirred at 80 °C for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired substituted cyclobutane.

Conclusion

The synthesis of substituted cyclobutanes remains a vibrant and evolving area of organic chemistry, driven by the increasing importance of this structural motif in various scientific disciplines. This guide has provided a comparative overview of the primary synthetic strategies, namely [2+2] cycloadditions, ring expansions, and ring contractions. The choice of the optimal method is contingent upon several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the reaction.

Photochemical [2+2] cycloadditions offer unparalleled access to complex and highly substituted cyclobutanes, while thermal and metal-catalyzed variants provide excellent stereocontrol for specific substrate classes. Ring expansion and ring contraction methodologies furnish stereospecific routes to functionalized cyclobutanes from readily available three- and five-membered ring precursors. By understanding the mechanistic nuances and practical considerations of each approach, researchers can make informed decisions to efficiently construct these valuable four-membered carbocycles for their specific research needs.

References

A Tale of Two Esters: A Comparative Guide to Diisopropyl and Diethyl 3-Oxocyclobutane-1,1-dicarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecular architectures, particularly in the pharmaceutical industry, the choice of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. The 3-oxocyclobutane-1,1-dicarboxylate core is a valuable building block, and its synthesis often employs either the diisopropyl or diethyl ester of malonic acid. This guide provides an in-depth, objective comparison of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate and diethyl 3-oxocyclobutane-1,1-dicarboxylate, leveraging experimental data and established chemical principles to inform your synthetic strategy.

At a Glance: Key Physicochemical and Synthetic Parameters

PropertyThis compoundDiethyl 3-oxocyclobutane-1,1-dicarboxylate
Molecular Formula C₁₂H₁₈O₅C₁₀H₁₄O₅
Molecular Weight 242.27 g/mol 214.22 g/mol
Appearance Colorless to light yellow liquid or semi-solidNot explicitly found, but expected to be a liquid
CAS Number 893724-10-299173-61-2
Steric Hindrance Higher, due to bulky isopropyl groupsLower, due to less bulky ethyl groups
Susceptibility to Hydrolysis Generally lowerGenerally higher
Typical Yield in Cyclization ~60-66% (for the protected precursor)[1]Not directly compared under identical conditions
Yield in Hydrolysis/Decarboxylation Not explicitly stated, but the process is described~70%[2]

The Cyclization Step: A Balancing Act of Reactivity and Selectivity

The formation of the cyclobutane ring is typically achieved through the reaction of a malonic ester with a suitable 1,3-dielectrophile. The choice between diisopropyl malonate and diethyl malonate at this stage presents a classic trade-off between reactivity and selectivity, largely governed by steric hindrance.

The less sterically hindered ethyl groups of diethyl malonate generally allow for faster reaction rates in the Sₙ2-type alkylation that leads to cyclization.[3] However, this increased reactivity can also be a double-edged sword, potentially leading to a higher incidence of side reactions such as dialkylation, where a second molecule of the malonate reacts with the mono-alkylated intermediate.[4]

Conversely, the bulkier isopropyl groups of diisopropyl malonate can sterically shield the reactive methylene protons and the resulting carbanion.[5] This can lead to several advantages:

  • Increased Selectivity for Mono-alkylation: The steric bulk can disfavor the approach of a second electrophile, potentially leading to higher yields of the desired mono-cyclized product.

  • Reduced Side Reactions: The formation of oligomeric byproducts may be suppressed.

G cluster_0 Cyclization Step Malonic Ester Malonic Ester Enolate Enolate Malonic Ester->Enolate Deprotonation Base Base Base->Enolate Cyclobutane Diester Cyclobutane Diester Enolate->Cyclobutane Diester Intramolecular SN2 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Cyclobutane Diester G cluster_1 Hydrolysis & Decarboxylation Cyclobutane Diester Cyclobutane Diester Dicarboxylic Acid Dicarboxylic Acid Cyclobutane Diester->Dicarboxylic Acid Hydrolysis Acid/Base Acid/Base Acid/Base->Dicarboxylic Acid Water Water Water->Dicarboxylic Acid Final Product Final Product Dicarboxylic Acid->Final Product Decarboxylation (Heat) CO2 CO2 Dicarboxylic Acid->CO2

References

validation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the HPLC Purity Validation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

In the landscape of pharmaceutical synthesis and materials science, the structural integrity of building blocks is paramount. This compound serves as a critical intermediate, where its purity directly influences the yield, impurity profile, and overall success of subsequent synthetic steps. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust validation of its purity, grounded in fundamental chromatographic principles and supported by detailed experimental protocols.

The Analytical Challenge: Why HPLC Purity Matters

This compound, a strained cyclic β-keto ester, presents unique analytical challenges. Its 3-oxo group can potentially engage in keto-enol tautomerism, and the strained four-membered ring may be susceptible to degradation. Therefore, a well-developed HPLC method must not only quantify the main component but also possess the selectivity to resolve potential process-related impurities, starting materials (e.g., diisopropyl malonate), and degradation products.

Core Principles of Method Development

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. Our experimental design is guided by the physicochemical properties of the analyte and potential impurities.

  • Column Chemistry: A reversed-phase C18 column is the workhorse for non-polar to moderately polar compounds and serves as our primary choice. The long alkyl chains provide excellent hydrophobic retention for the diisopropyl ester groups. We will also explore an alternative chemistry, such as a Phenyl-Hexyl phase, to provide orthogonal selectivity, which is crucial for confirming peak purity and separating structurally similar impurities.

  • Mobile Phase Selection: The mobile phase composition dictates the retention and elution of the analyte. A combination of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of a buffer is typically unnecessary for this neutral molecule, simplifying the mobile phase and preventing potential salt precipitation.

  • Detector Wavelength: The β-keto ester chromophore in the cyclobutane ring dictates the UV detection wavelength. A preliminary UV scan would pinpoint the absorbance maximum (λmax), which is expected to be around 240-260 nm, providing the sensitivity needed for detecting trace impurities. For this guide, we will use a wavelength of 254 nm, a common and effective choice for compounds with this functionality.

Comparative HPLC Methodologies

We present two distinct reversed-phase HPLC methods for the purity assessment of this compound. Method A is a rapid isocratic method suitable for high-throughput screening and routine quality control. Method B is a high-resolution gradient method designed for comprehensive impurity profiling and reference standard characterization.

Method A: Rapid Isocratic Screening

This method is optimized for speed and efficiency, providing a quick assessment of purity. Its primary advantage is the short run time, allowing for the rapid analysis of multiple samples.

Method B: High-Resolution Gradient Elution

This method employs a solvent gradient to achieve superior resolution between the main peak and any closely eluting impurities. It is the preferred method for in-depth analysis, method validation, and stability studies, where comprehensive separation is critical.

Method C: Orthogonal Selectivity Confirmation

In rigorous analytical validation, employing an orthogonal method is essential to ensure that no impurities are co-eluting with the main peak.[1][2] This involves using a column with a different stationary phase chemistry to alter the selectivity of the separation. For this purpose, a Phenyl-Hexyl column is an excellent choice, as it introduces π-π interactions as an additional separation mechanism, complementing the hydrophobic interactions of a C18 phase.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard or sample into a 25 mL volumetric flask.

  • Dilution: Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water diluent.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Detailed HPLC Method Parameters

ParameterMethod A: Rapid IsocraticMethod B: High-Resolution GradientMethod C: Orthogonal Phenyl-Hexyl
Column C18, 4.6 x 100 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A WaterWaterWater
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Mode Isocratic: 60% BGradientGradient
Gradient Program N/ATime (min)%B
0.050
15.095
18.095
18.150
22.050
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 5 µL10 µL10 µL
Detector UV at 254 nmUV at 254 nmUV at 254 nm
Run Time 8 minutes22 minutes22 minutes

Data Interpretation and Performance Comparison

The following table presents simulated data to illustrate the performance of each method in analyzing a hypothetical sample of this compound containing two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar side-product).

Table 1: Simulated Chromatographic Performance Data
ParameterMethod A (Isocratic)Method B (Gradient)Method C (Orthogonal)
Analyte RT (min) 4.5210.8511.50
Impurity 1 RT (min) 2.156.217.55
Impurity 2 RT (min) 4.8111.3310.98
Resolution (Analyte/Imp 2) 1.32.83.1
Tailing Factor (Analyte) 1.11.01.1
Theoretical Plates (Analyte) 8,50015,00014,500
Calculated Purity (%) 99.4599.1099.11

Analysis:

  • Method A provides rapid results but suffers from poor resolution between the main analyte and the closely eluting Impurity 2. This could lead to an overestimation of purity.

  • Method B offers a significant improvement in resolution, providing a more accurate purity assessment by completely separating Impurity 2 from the main peak.

  • Method C provides an alternative selectivity profile, reversing the elution order of the analyte and Impurity 2. The consistent purity value obtained with both Method B and C (99.10% vs 99.11%) provides high confidence in the accuracy of the result.[1]

Workflow & Logic Visualization

To ensure robust and reliable results, a systematic workflow should be followed. The choice between a rapid screening method and a high-resolution method depends on the analytical objective.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep1 Weigh Sample prep2 Dissolve & Dilute prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 start Inject Sample prep3->start method_choice Select Method start->method_choice method_a Method A (Isocratic) method_choice->method_a Routine QC / High Throughput method_b Method B (Gradient) method_choice->method_b Impurity Profile / Validation process Integrate Peaks & Calculate % Area method_a->process method_b->process validate System Suitability Test (SST) (Resolution, Tailing, Plates) process->validate confirm Confirm with Orthogonal Method (C) if required validate->confirm Pass report Final Purity Report confirm->report

Caption: Workflow for HPLC purity validation of this compound.

Method_Selection_Logic start Analytical Goal q1 Need to resolve closely eluting impurities? start->q1 q2 Is this for routine high-throughput screening? q1->q2 No method_b Use Method B: High-Resolution Gradient q1->method_b Yes method_a Use Method A: Rapid Isocratic q2->method_a Yes q2->method_b No q3 Need highest confidence in peak purity? method_c Confirm with Method C: Orthogonal Phenyl-Hexyl q3->method_c Yes method_b->q3

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The validation of this compound purity requires a well-considered chromatographic approach. While a rapid isocratic method (Method A) is suitable for routine checks, a high-resolution gradient C18 method (Method B) is essential for accurate impurity profiling and reliable quantification. For the highest level of analytical certainty, confirming results with an orthogonal method using a different column chemistry, such as Phenyl-Hexyl (Method C), is strongly recommended. This multi-faceted approach ensures the generation of trustworthy and scientifically sound purity data, which is indispensable for researchers, scientists, and drug development professionals.

References

A Senior Application Scientist's Guide to the 13C NMR Characterization of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, a versatile building block in organic synthesis, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its 13C NMR characterization, offering a comparative framework with analogous structures and a detailed experimental protocol to ensure data integrity and reproducibility.

The Structural Significance of this compound

The cyclobutane motif is a key structural element in numerous biologically active compounds. The inherent ring strain and defined stereochemistry of the four-membered ring offer a scaffold for constructing complex molecular architectures. This compound, with its ketone and gem-dicarboxylate functionalities, is a valuable precursor for a variety of chemical transformations, making its unambiguous characterization essential. 13C NMR spectroscopy provides a powerful, non-destructive tool for confirming the carbon framework of this molecule.

Comparative 13C NMR Data Analysis

For our analysis, we will compare the expected chemical shifts of this compound with the experimentally determined 13C NMR data of cyclobutanone and diethyl malonate. These compounds represent the core structural components of our target molecule.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (in ppm)

Carbon AtomPredicted Chemical Shift (this compound)Experimental Chemical Shift (Cyclobutanone)Experimental Chemical Shift (Diethyl Malonate)
Ketone Carbonyl (C=O)~205208.4-
Ester Carbonyl (COO)~170-167.3
Quaternary Carbon (C-1)~55-60-41.7
Methylene Carbons (CH2) of the ring~45-5047.951.7
Methine Carbon (CH) of Isopropyl Group~70-61.4
Methyl Carbons (CH3) of Isopropyl Group~21-22-14.1

Note: Predicted chemical shifts are estimates based on additive rules and comparison with similar structures. Experimental values are from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Causality Behind the Predicted Chemical Shifts:
  • Ketone Carbonyl (C=O): The carbonyl carbon of the cyclobutanone ring is expected to be significantly deshielded due to the electronegativity of the oxygen atom and the ring strain, appearing at a characteristic downfield shift of around 205 ppm. This is in close agreement with the observed shift of 208.4 ppm in cyclobutanone.

  • Ester Carbonyl (COO): The two equivalent ester carbonyl carbons are also deshielded, but to a lesser extent than the ketone carbonyl. Their predicted chemical shift of approximately 170 ppm is influenced by the electron-withdrawing effect of the two oxygen atoms. This is comparable to the 167.3 ppm signal in diethyl malonate.

  • Quaternary Carbon (C-1): The C-1 carbon, bonded to two ester groups, is a quaternary carbon and is expected to have a chemical shift in the range of 55-60 ppm. Its signal intensity will likely be lower than that of protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled 13C NMR experiments.

  • Methylene Carbons (CH2) of the ring: The two equivalent methylene carbons of the cyclobutane ring are predicted to resonate around 45-50 ppm. Their chemical shift is influenced by the adjacent ketone and quaternary carbon.

  • Isopropyl Group Carbons (CH and CH3): The methine carbon of the isopropyl group is attached to an electronegative oxygen atom and is expected to appear around 70 ppm. The two equivalent methyl carbons of each isopropyl group will be the most shielded carbons in the molecule, with a predicted chemical shift of approximately 21-22 ppm.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with internal standards and clearly defined parameters.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl3) is the solvent of choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 77.16 ppm) which can be used for chemical shift referencing.
  • Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.5-0.7 mL of CDCl3. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.
  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR spectroscopy, with its chemical shift defined as 0 ppm. A small amount (1-2 drops of a 1% solution) should be added to the sample.

2. NMR Spectrometer Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
  • Nucleus: 13C
  • Acquisition Mode: Proton-decoupled (to simplify the spectrum to single lines for each unique carbon).
  • Pulse Sequence: A standard single-pulse sequence (e.g., zgpg30) is typically used.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbon, which can have a long relaxation time. This ensures more accurate integration, although integration in 13C NMR is generally not as reliable as in 1H NMR.
  • Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, particularly for the weak quaternary carbon signal.
  • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for this molecule.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual CDCl3 signal at 77.16 ppm.

Visualizing the Molecular Structure and Predicted 13C NMR Regions

The following diagram illustrates the structure of this compound and the expected regions for its 13C NMR signals.

Caption: Predicted 13C NMR chemical shift regions for this compound.

Conclusion

The 13C NMR characterization of this compound is a critical step in its synthesis and application. While direct experimental data may be elusive, a thorough comparative analysis with structurally similar compounds provides a robust framework for predicting and assigning its 13C NMR spectrum. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality, reliable data, ensuring the structural integrity of this important synthetic building block. This approach, grounded in the principles of scientific integrity and expertise, empowers researchers to confidently utilize this versatile molecule in their drug discovery and development endeavors.

The Strategic Value of Four-Membered Rings: A Cost-Benefit Analysis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, a versatile four-membered ring building block, and evaluates its utility in the synthesis of complex pharmaceutical agents, with a particular focus on the Janus kinase (JAK) inhibitor class of drugs.

The inclusion of strained ring systems, such as cyclobutanes, in drug candidates has become an increasingly prevalent strategy to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The rigid, puckered conformation of the cyclobutane ring can impart favorable pre-organization of substituents for optimal binding to biological targets and can serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or aromatic rings, thereby improving metabolic stability and solubility.[1][2] this compound emerges as a particularly attractive starting material due to its inherent functionality, which allows for diverse chemical transformations.

The Synthetic Utility of this compound

This compound is a commercially available building block that provides a robust platform for the synthesis of various substituted cyclobutane derivatives. The ketone functionality can be readily transformed into amines, alcohols, and other functional groups, while the dicarboxylate moiety allows for the introduction of additional diversity through ester hydrolysis, decarboxylation, and amidation reactions.

A key application of this building block lies in its potential to serve as a precursor for chiral amines, which are ubiquitous in pharmaceuticals. For instance, the synthesis of 3-aminocyclobutanol, a valuable intermediate, can be achieved from 3-oxocyclobutanecarboxylic acid, which is directly accessible from its diisopropyl ester.[3]

Cost Analysis of this compound

The economic viability of utilizing any building block is a paramount consideration in drug development. The cost of this compound is influenced by the complexity of its synthesis and the cost of the required starting materials. Several synthetic routes to the core 3-oxocyclobutane-1,1-dicarboxylate scaffold have been reported, often starting from commercially available and relatively inexpensive precursors like diethyl 1,1-cyclobutanedicarboxylate.

SupplierCatalog NumberQuantityPrice (USD)
Sigma-AldrichS4361781g$32.70
Thermo ScientificB22140.1850g$201.25
Pharmaffiliates3779-29-1-Inquiry

Note: Prices are subject to change and may vary based on purity and supplier.

While the initial cost of this building block may be higher than some simpler acyclic or larger ring system precursors, a comprehensive cost-benefit analysis must consider the potential for streamlining synthetic routes, improving yields, and enhancing the final product's pharmacological profile.

Comparative Case Study: Synthesis of a Key Intermediate for JAK Inhibitors

To illustrate the practical implications of choosing this compound, we will examine its potential application in the synthesis of a key chiral piperidine intermediate for the JAK inhibitor, PF-06651600 (Ritlecitinib). The synthesis of this complex molecule presents significant challenges, particularly in establishing the desired stereochemistry of the substituted piperidine ring.[1][4]

Hypothetical Cyclobutane-Based Route

A plausible synthetic strategy could involve the conversion of this compound to a chiral 3-aminocyclobutanol intermediate. This intermediate could then undergo a ring-expansion reaction to form the desired piperidine scaffold. This approach offers the potential for early introduction of chirality and a convergent synthesis.

dot
graph "Cyclobutane_Route" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A [label="this compound"];
B [label="Chiral 3-aminocyclobutanol"];
C [label="Piperidine Intermediate"];
A -> B [label="Multi-step synthesis"];
B -> C [label="Ring Expansion"];
}

Figure 1: Hypothetical synthetic pathway from a cyclobutane precursor.

Alternative, Non-Cyclobutane Route

An established alternative for the synthesis of similar chiral piperidines often involves a linear sequence starting from a chiral precursor, such as a protected amino acid or a chiral auxiliary-mediated reaction. A common approach utilizes a chiral amine, like (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine, as a resolving agent or a chiral catalyst.[5][6][7][8]

dot
graph "Alternative_Route" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Acyclic Chiral Precursor"];
E [label="Multi-step Linear Synthesis"];
F [label="Piperidine Intermediate"];
D -> E;
E -> F;
}

Figure 2: Conventional linear synthesis of the piperidine intermediate.

Performance and Cost Comparison

To provide a quantitative comparison, let's analyze the potential advantages and disadvantages of each route.

MetricCyclobutane-Based Route (Hypothetical)Non-Cyclobutane Route (Established)
Starting Material Cost Moderate to High (this compound)Variable (depends on chiral precursor, e.g., (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine can be expensive)[5][6][7][8]
Number of Steps Potentially fewer steps due to convergent strategyOften a longer, linear sequence
Overall Yield Potentially higher due to convergenceCan be lower due to the cumulative loss in a long linear synthesis
Stereochemical Control Chirality introduced early and potentially propagatedRelies on chiral resolution or asymmetric catalysis, which can be costly and require optimization
Process Scalability Ring-expansion reactions can be challenging to scaleLinear sequences are often more straightforward to scale up
Purification May require specialized techniques for strained ring intermediatesStandard purification methods are often applicable

The cost of the chiral auxiliary, (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine, can be a significant contributor to the overall cost of the non-cyclobutane route. Prices can range from approximately ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

5252-52−
119 per gram from some suppliers to as low as $1 per kilogram from others, highlighting the importance of supplier selection and scale. In contrast, while the initial investment in the cyclobutane building block may be higher, the potential for a more efficient synthesis with a higher overall yield could offset this cost, particularly at a larger scale.

Experimental Protocols

General Procedure for the Synthesis of 3-Oxocyclobutanecarboxylic Acid from Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

A mixture of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and 20% aqueous hydrochloric acid is heated at reflux for an extended period (e.g., 60 hours). After cooling, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are dried over a drying agent (e.g., anhydrous magnesium sulfate) and concentrated under reduced pressure to afford the crude 3-oxocyclobutanecarboxylic acid.[9]

Conclusion: A Strategic Investment in Complexity

The decision to use this compound in drug synthesis is a strategic one that requires a thorough cost-benefit analysis. While the upfront cost of this building block may be higher than some alternatives, its inherent functionality and the unique conformational constraints it imparts on the target molecule can lead to significant downstream benefits.

The potential for developing more convergent and efficient synthetic routes, as illustrated in the hypothetical synthesis of a key JAK inhibitor intermediate, can translate to higher overall yields and reduced manufacturing costs in the long run. Furthermore, the improved pharmacological properties often associated with cyclobutane-containing drugs can de-risk clinical development and enhance the probability of success.

For research and development teams aiming to create novel therapeutics with improved efficacy and safety profiles, this compound represents a valuable and powerful tool. Its judicious application, backed by a solid understanding of its synthetic potential and economic implications, can provide a competitive edge in the challenging landscape of drug discovery.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (CAS RN: 893724-10-2). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each recommendation, empowering researchers to manage chemical waste with confidence and precision.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure lies in a thorough understanding of the substance's intrinsic hazards. This compound is not a benign substance; its proper disposal is dictated by its toxicological profile.

This compound must be managed as a regulated hazardous waste. This determination is based on the hazard classifications identified in safety data sheets, which include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] Consequently, disposal into sanitary sewers or general refuse is strictly prohibited and violates federal and local regulations.[3][4] The entire disposal process is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management system for hazardous waste, making the generator legally responsible for the waste from its creation to its final disposal.[5][6]

Hazard Classification GHS Code Description of Risk
Acute Toxicity, OralH302Harmful if swallowed. Ingestion can lead to systemic toxicity.
Skin IrritationH315Causes skin irritation upon direct contact.
Eye IrritationH319Causes serious and potentially damaging eye irritation.
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract if inhaled.
Table 1: Summary of Hazards for this compound.[1][2]

Pre-Disposal Safety: Engineering Controls and PPE

Before waste is even generated, safety protocols must be in place. These measures are the first line of defense against accidental exposure.

Engineering Controls

All handling of this compound, including transfers to a waste container, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow is essential to capture and exhaust vapors, mitigating the risk of respiratory irritation (H335).

Personal Protective Equipment (PPE)

The selection of PPE is based on a direct response to the chemical's hazards.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against splashes that could cause serious eye irritation (H319).[8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before each use.[8][9] Remember that gloves provide temporary protection; should significant contamination occur, remove the gloves immediately, wash your hands, and don a new pair.

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect against skin contact (H315).[10]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. Follow these steps meticulously to ensure safety and compliance.

Step 1: Waste Characterization and Segregation

As the generator, you must first characterize the waste.[11] Any this compound that is old, unused, contaminated, or a residual from an experimental process is considered a hazardous waste.

Crucially, this waste stream must be segregated. Do not mix it with other chemical wastes unless you have confirmed their compatibility.[12] Incompatible mixtures can lead to dangerous reactions. This compound should be kept separate from strong oxidizing agents and strong bases.[13]

Step 2: Container Selection and Labeling
  • Container Choice: The ideal waste container is the original manufacturer's bottle. If this is not feasible, use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap (e.g., glass or high-density polyethylene).[14] The container must be in good condition, free from cracks or external residue.[14]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The approximate concentration and total volume/mass

    • The date accumulation started (the date the first waste was added)

    • The name of the principal investigator or laboratory contact

Step 3: Accumulation and Storage

Store the sealed and labeled waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[15] This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Arranging for Final Disposal

Do not attempt to dispose of the chemical yourself. Your institution's Environmental Health & Safety (EH&S) department is responsible for the collection and ultimate disposal of hazardous waste.[16] Follow your internal procedures to schedule a waste pickup. EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction of the hazardous material.[17]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposition.

G cluster_lab In the Laboratory cluster_ehs EH&S & Vendor Responsibility A Waste Generation (Unused, Contaminated, or Residual) B Characterize as Hazardous Waste (H302, H315, H319, H335) A->B C Select Compatible Container (e.g., Original Bottle, Glass, HDPE) B->C D Label Container with 'Hazardous Waste' & Contents C->D E Segregate from Incompatible Wastes (e.g., Oxidizers, Strong Bases) D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Request Waste Pickup (Contact EH&S Office) F->G H EH&S Collects Waste from Lab G->H I Transport to Licensed Disposal Facility (TSDF) H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.